molecular formula C26H28N2 B098889 Cinnarizine CAS No. 16699-20-0

Cinnarizine

カタログ番号: B098889
CAS番号: 16699-20-0
分子量: 368.5 g/mol
InChIキー: DERZBLKQOCDDDZ-JLHYYAGUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cinnarizine is a piperazine derivative with significant research applications due to its dual mechanism as a potent calcium channel blocker and a selective histamine H1 receptor antagonist . Its primary research value lies in its ability to inhibit the influx of calcium ions into vascular smooth muscle cells and to antagonize the effects of histamine, making it a valuable compound for studying vestibular function, vascular physiology, and cellular signaling pathways . In scientific studies, this compound is utilized to model the suppression of vestibular system stimulation, providing insights into nystagmus and autonomic disturbances related to balance . Its calcium-blocking activity, which primarily affects peripheral vessels with minimal direct cardiac effect, is relevant for investigations into peripheral circulatory disorders and vasodilation . Furthermore, its interaction with dopamine D2 receptors makes it a compound of interest in neurological research, particularly in the context of dopaminergic neurotransmission and its modulation . Researchers also employ this compound to probe mitochondrial function, as it has been shown to influence mitochondrial permeability transition and membrane potential in a concentration-dependent manner . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERZBLKQOCDDDZ-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7002-58-6 (di-hydrochloride)
Record name Cinnarizine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80859311
Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16699-20-0, 298-57-7
Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16699-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnarizine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, (E)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1-benzhydryl-4-cinnamylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.030
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cinnarizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNARIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DI2E1X18L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cinnarizine's Dual-Action Mechanism on Vestibular Hair Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular and cellular mechanisms by which cinnarizine exerts its effects on vestibular hair cells, targeting researchers, scientists, and professionals in drug development. The document synthesizes current experimental findings, detailing the drug's interaction with key ion channels that modulate hair cell excitability and neurotransmitter release.

Core Mechanism of Action

This compound's therapeutic effects in vestibular disorders are primarily attributed to its dual inhibitory action on two critical types of ion channels in vestibular hair cells: L-type voltage-gated calcium channels (Ca_v_1.3) and pressure-dependent potassium channels.[1][2][3] This multifaceted mechanism allows this compound to effectively dampen the over-reactivity of vestibular hair cells that leads to symptoms of vertigo and motion sickness.[2][4]

Inhibition of L-type Voltage-Gated Calcium Channels

At higher concentrations, this compound directly blocks L-type voltage-gated calcium channels in type II vestibular hair cells.[4][5] These channels are crucial for the influx of calcium that triggers the release of neurotransmitters to the vestibular nerve.[5] By inhibiting these channels, this compound reduces calcium entry, thereby decreasing neurotransmitter release and dampening the signal transmission from the vestibular apparatus to the brain.[4][5]

Inhibition of Pressure-Dependent Potassium Currents

At pharmacologically relevant concentrations (0.3–0.5 μM), a more prominent mechanism of this compound is the inhibition of pressure-dependent potassium (K+) currents.[1][2][4] These potassium currents are activated by increases in hydrostatic pressure within the inner ear, a condition thought to contribute to vestibular vertigo, particularly in disorders like Meniere's disease.[6] Inhibition of these K+ currents by this compound leads to depolarization of the hair cell membrane. This depolarization, in turn, increases the voltage-dependent activation of calcium channels, paradoxically enhancing neurotransmitter release under conditions of elevated pressure.[1][6] This seemingly contradictory effect is thought to normalize the pathological signaling caused by pressure changes.

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data from electrophysiological studies on the effects of this compound on vestibular hair cells.

ParameterValueCell TypeSpeciesReference
IC50 for L-type Ca2+ Current Inhibition 1.5 µMType II Vestibular Hair CellGuinea Pig[5]
Concentration for >80% Block of L-type Ca2+ Current 10 µMType II Vestibular Hair CellGuinea Pig[5]

Table 1: Inhibition of L-type Voltage-Gated Calcium Channels by this compound

ParameterConcentration RangeEffectCell TypeSpeciesReference
Inhibition of Pressure-Dependent K+ Currents 0.05 - 3 µMConcentration-dependent reversal of the depressing effects of increased hydrostatic pressure on voltage responses.Type II Vestibular Hair CellGuinea Pig[6]
Concentration with No Direct Inhibition of Ca2+ Currents ≤ 0.5 µM-Type II Vestibular Hair CellGuinea Pig[6]

Table 2: Modulation of Pressure-Dependent Potassium Currents by this compound

Experimental Protocols

The primary experimental technique used to elucidate the mechanism of action of this compound on vestibular hair cells is whole-cell patch-clamp electrophysiology performed on acutely isolated vestibular hair cells from guinea pigs.[5][6][7]

Vestibular Hair Cell Isolation
  • Tissue Dissection: The vestibular sensory epithelia (cristae ampullares and utricles) are dissected from the inner ears of guinea pigs.[5]

  • Enzymatic Digestion: The tissue is treated with enzymes such as collagenase to dissociate individual hair cells.

  • Mechanical Dissociation: Gentle mechanical trituration is used to free the hair cells from the gelatinous otolithic membrane and surrounding supporting cells.[5]

  • Cell Plating: Isolated hair cells are allowed to settle in a recording chamber on a glass coverslip.

Whole-Cell Patch-Clamp Recording
  • External Solution (Artificial Cerebrospinal Fluid - aCSF): The composition is designed to mimic the extracellular environment of the hair cells. A typical aCSF contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 – 5% CO2 to maintain a physiological pH.

  • Internal (Pipette) Solution: This solution mimics the intracellular environment of the hair cell. A typical composition for recording potassium currents is (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with the pH adjusted to 7.2 with KOH. For recording calcium currents, a cesium-based internal solution is often used to block potassium channels, and a calcium indicator may be included.

  • Electrode Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.

  • Giga-seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with the membrane of a hair cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ). Further suction is applied to rupture the membrane patch, establishing the whole-cell configuration.

  • Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized for analysis.

Specific Protocols for Ion Channel Characterization
  • L-type Calcium Current (I_Ca,L_) Recording:

    • Voltage Protocol: To elicit I_Ca,L_, cells are held at a hyperpolarized potential (e.g., -80 mV) to ensure channels are in a closed state. Depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) are then applied to activate the channels.

    • Pharmacological Isolation: Potassium channel blockers (e.g., tetraethylammonium, 4-aminopyridine) and sodium channel blockers (e.g., tetrodotoxin) are often included in the external solution to isolate the calcium currents.

  • Pressure-Dependent Potassium Current (I_K,p_) Recording:

    • Application of Hydrostatic Pressure: Hydrostatic pressure is applied to the recording chamber, often by raising the level of the external solution in the perfusion system by a known height (e.g., 0.2 to 0.5 cm H₂O).[7] Alternatively, pressure can be applied via the patch pipette using a syringe.

    • Voltage Protocol: Similar voltage-step protocols as for other potassium currents are used to measure the current-voltage relationship of I_K,p_.

    • Measurement of Transmitter Release: Changes in cell capacitance are measured as an indicator of exocytosis and neurotransmitter release.[6]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound in vestibular hair cells.

Cinnarizine_Ca_Channel_Blockade This compound This compound (High Concentration) L_type_Ca_Channel L-type Voltage-Gated Ca²⁺ Channel (Caᵥ1.3) This compound->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers Neurotransmitter_Release Reduced Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Leads to

Caption: this compound's direct blockade of L-type calcium channels.

Cinnarizine_K_Channel_Modulation cluster_pressure Condition: Elevated Hydrostatic Pressure cluster_this compound This compound Intervention (Pharmacologically Relevant Concentration) Pressure Increased Endolymphatic Pressure K_Channel_Activation Activation of Pressure- Dependent K⁺ Channels Pressure->K_Channel_Activation Hyperpolarization Hyperpolarization K_Channel_Activation->Hyperpolarization K_Channel_Inhibition Inhibition of Pressure- Dependent K⁺ Channels This compound This compound (0.05 - 3 µM) This compound->K_Channel_Inhibition Depolarization Depolarization K_Channel_Inhibition->Depolarization Ca_Channel_Activation Increased Voltage-Dependent Activation of Ca²⁺ Channels Depolarization->Ca_Channel_Activation Transmitter_Release Enhanced Transmitter Release Ca_Channel_Activation->Transmitter_Release

Caption: this compound's modulation of pressure-dependent potassium channels.

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Dissection Dissection of Guinea Pig Vestibular Epithelia Enzymatic_Digestion Enzymatic Digestion Dissection->Enzymatic_Digestion Mechanical_Dissociation Mechanical Dissociation Enzymatic_Digestion->Mechanical_Dissociation Plating Plating of Isolated Hair Cells Mechanical_Dissociation->Plating Giga_Seal Giga-seal Formation Plating->Giga_Seal Patch_Pipette Fabrication & Filling of Patch Pipette Patch_Pipette->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Data_Acquisition Application of Voltage Protocols & Data Acquisition Whole_Cell->Data_Acquisition Current_Analysis Analysis of Ion Current Properties Data_Acquisition->Current_Analysis Capacitance_Measurement Capacitance Measurement (Transmitter Release) Data_Acquisition->Capacitance_Measurement Dose_Response Dose-Response Curve Generation (e.g., IC₅₀) Current_Analysis->Dose_Response

Caption: Workflow for patch-clamp analysis of this compound's effects.

References

Unveiling the Off-Target Landscape: A Technical Guide to the Molecular Interactions of Cinnarizine Beyond Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – Known primarily for its role as a calcium channel blocker in the management of vertigo and motion sickness, the diphenylmethylpiperazine derivative, Cinnarizine, possesses a complex pharmacological profile extending to a variety of other molecular targets. This technical guide offers an in-depth exploration of these non-calcium channel interactions, providing researchers, scientists, and drug development professionals with a comprehensive overview of this compound's multifaceted mechanism of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate a deeper understanding of this versatile compound.

Executive Summary

While the therapeutic efficacy of this compound is largely attributed to its inhibition of L-type and T-type voltage-gated calcium channels, a growing body of evidence reveals its significant activity at several other key physiological receptors.[1][2] This promiscuity contributes to both its broad therapeutic applications and its potential side-effect profile. This guide focuses on the characterization of this compound's interactions with histamine H1 receptors, dopamine D2 receptors, muscarinic acetylcholine receptors, and the intracellular calcium sensor, calmodulin. By presenting available quantitative binding data and outlining the methodologies to determine these interactions, we aim to provide a valuable resource for the scientific community engaged in drug discovery and development.

Quantitative Binding Profile of this compound

The affinity of this compound for its various molecular targets has been determined through a range of in vitro assays. The following table summarizes the available quantitative data, offering a comparative look at its binding profile. It is important to note that these values can vary depending on the experimental conditions, tissue type, and specific assay used.

TargetParameterValueSpecies/TissueReference
Voltage-Gated Calcium Channels
L-typeIC501.5 µMGuinea pig vestibular hair cellsN/A
T-typeKi22 nMNot specified[3]
Smooth Muscle Contraction InhibitionIC5060 mMNot specified[3][4]
Dopamine Receptors
D2Affinity (in vivo)Reduced binding potential by 14-63%Human striatum[5]
Other Targets
Histamine H1 ReceptorAntagonistData not consistently reportedNot specified[1][2]
Muscarinic Acetylcholine ReceptorAntagonistData not consistently reportedNot specified[1][2][6]
Serotonin 5-HT2 ReceptorAntagonistData not consistently reportedNot specified[7]
CalmodulinBindsData not consistently reportedNot specified[8]

Key Molecular Targets and Signaling Pathways

This compound's interaction with its non-calcium channel targets modulates several critical intracellular signaling pathways. The following sections detail these interactions and are accompanied by diagrams generated using the DOT language to visually represent the molecular cascades.

Histamine H1 Receptor Antagonism

As a first-generation antihistamine, this compound competitively antagonizes the histamine H1 receptor.[2][9] This Gq-coupled receptor, upon activation by histamine, stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. This compound's blockade of the H1 receptor mitigates these downstream effects, which is the basis for its antiemetic and anti-allergic properties.[7]

Gq_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound H1R Histamine H1 Receptor (Gq) This compound->H1R Antagonism Histamine Histamine Histamine->H1R PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Allergic Reaction) Ca_release->Cellular_Response PKC->Cellular_Response Gi_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound D2R Dopamine D2 Receptor (Gi) This compound->D2R Antagonism Dopamine Dopamine Dopamine->D2R AC Adenylyl Cyclase (AC) D2R->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Calmodulin_Signaling cluster_intracellular Intracellular Environment Ca2 Ca²⁺ CaM Calmodulin (CaM) Ca2->CaM CaM_Ca2 Ca²⁺-CaM Complex CaM->CaM_Ca2 This compound This compound This compound->CaM Binds CaMK Calmodulin-dependent Kinases (CaMKs) CaM_Ca2->CaMK Activates Downstream_Targets Downstream Targets CaMK->Downstream_Targets Phosphorylates Experimental_Workflow cluster_identification Target Identification & Validation cluster_assays In Vitro Characterization cluster_cellular Cellular & In Vivo Studies Target_Hypothesis Hypothesize Potential Non-Calcium Channel Targets Literature_Search Comprehensive Literature Review Target_Hypothesis->Literature_Search In_Silico_Screening In Silico Screening (e.g., Molecular Docking) Literature_Search->In_Silico_Screening Target_Validation Target Validation (e.g., Gene Knockdown) In_Silico_Screening->Target_Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Target_Validation->Binding_Assay Functional_Assay Functional Assays (e.g., Patch-Clamp, Calcium Imaging) Binding_Assay->Functional_Assay Enzyme_Assay Enzymatic Assays (if applicable) Functional_Assay->Enzyme_Assay Cell_Based_Assays Cell-Based Assays (Signaling Pathway Analysis) Enzyme_Assay->Cell_Based_Assays In_Vivo_Studies In Vivo Studies (Animal Models) Cell_Based_Assays->In_Vivo_Studies PET_Imaging PET Imaging (Receptor Occupancy) In_Vivo_Studies->PET_Imaging

References

The Dichotomous Pharmacodynamics of Cinnarizine in Central and Peripheral Vertigo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the complex pharmacodynamics of cinnarizine, a widely prescribed anti-vertigo medication. It aims to elucidate the nuanced mechanisms of action that differentiate its therapeutic effects on central versus peripheral vestibular disorders. By presenting quantitative data, detailed experimental protocols, and visualized signaling pathways, this document serves as a comprehensive resource for professionals in the fields of pharmacology and neuroscience.

Introduction: The Dual Challenge of Vertigo

Vertigo, the sensation of spinning or illusory movement, can originate from a dysfunction in the peripheral vestibular system, located in the inner ear, or from the central vestibular pathways within the brain and brainstem. This compound, a piperazine derivative, has demonstrated efficacy in treating both forms of this debilitating condition.[1] Its therapeutic versatility stems from a multimodal mechanism of action, engaging multiple molecular targets in both the peripheral and central nervous systems.[1][2] This guide will dissect these mechanisms to provide a clearer understanding of this compound's role in vestibular medicine.

Quantitative Pharmacodynamics of this compound

Table 1: this compound Binding Affinities (K_i_)

TargetK_i_ (nM)Receptor TypeReference
Dopamine D2 Receptor13.2G_i_-protein coupled receptor[3]
T-type Voltage-Gated Calcium Channel22Ion Channel[4]
Histamine H1 ReceptorNot consistently reportedG_q_-protein coupled receptor[3][5][6]
Muscarinic Acetylcholine ReceptorsNot reportedG-protein coupled receptor[5][7]

Table 2: this compound Inhibitory Concentrations (IC_50_)

Target/ProcessIC_50_NotesReference
Voltage-gated calcium currents (vestibular hair cells)1.5 µMInhibition of L-type calcium currents[8]
Smooth muscle contraction60 µM[4][5]

Signaling Pathways and Mechanisms of Action

This compound's effects on vertigo are mediated through several key signaling pathways. Its antagonism of histamine H1 and dopamine D2 receptors, along with its blockade of voltage-gated calcium channels, collectively contribute to its therapeutic efficacy.

Peripheral Vestibular System

In the peripheral vestibular system, this compound primarily targets the vestibular hair cells of the inner ear.[1][9]

  • L-type Calcium Channel Blockade: this compound inhibits L-type voltage-gated calcium channels in vestibular hair cells.[1] This action reduces the influx of calcium, which is a critical step in the mechano-electrical transduction of head movement signals and subsequent neurotransmitter release. By dampening this process, this compound reduces the excitability of the vestibular labyrinth, thereby alleviating symptoms of peripheral vertigo.[2]

G cluster_peripheral Peripheral Vestibular System (Hair Cell) Head_Movement Head Movement Stereocilia_Deflection Stereocilia Deflection Head_Movement->Stereocilia_Deflection K_Influx K+ Influx & Depolarization Stereocilia_Deflection->K_Influx L_VGCC L-type Voltage-Gated Ca2+ Channel K_Influx->L_VGCC Opens Ca_Influx Ca2+ Influx L_VGCC->Ca_Influx Neurotransmitter_Release Neurotransmitter Release (Glutamate) Ca_Influx->Neurotransmitter_Release Vestibular_Nerve_Signal Signal to Vestibular Nerve Neurotransmitter_Release->Vestibular_Nerve_Signal Cinnarizine_Peripheral This compound Cinnarizine_Peripheral->L_VGCC Blocks

This compound's peripheral action on vestibular hair cells.
Central Nervous System

This compound readily crosses the blood-brain barrier and exerts its effects on the central vestibular nuclei and other associated brainstem centers.[1][2]

  • Histamine H1 Receptor Antagonism: Histamine is an excitatory neurotransmitter in the vestibular nuclei. By blocking H1 receptors, which are coupled to G_q_ proteins and the phospholipase C pathway, this compound reduces neuronal firing in these central vestibular processing centers.[2][5] This central dampening effect is crucial for managing vertigo of both central and peripheral origin.

cluster_central_H1 Central Vestibular Neuron (H1 Receptor) Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Gq Gq Protein H1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Neuronal_Excitation Neuronal Excitation Ca_Release->Neuronal_Excitation Cinnarizine_Central_H1 This compound Cinnarizine_Central_H1->H1_Receptor Antagonizes

This compound's antagonism of the H1 receptor signaling pathway.
  • Dopamine D2 Receptor Antagonism: Dopamine also plays a role in modulating neurotransmission within the central vestibular system. This compound's antagonism of D2 receptors, which are coupled to inhibitory G_i_ proteins, can influence vestibular compensation and reduce nausea associated with vertigo. However, this D2 blockade is also linked to the potential for extrapyramidal side effects.[4]

cluster_central_D2 Central Vestibular Neuron (D2 Receptor) Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Gi Gi Protein D2_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Neuronal_Inhibition Modulation of Neuronal Activity PKA->Neuronal_Inhibition Cinnarizine_Central_D2 This compound Cinnarizine_Central_D2->D2_Receptor Antagonizes

This compound's antagonism of the D2 receptor signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (K_i_) of this compound for its target receptors.

  • Objective: To quantify the affinity of this compound for a specific receptor (e.g., dopamine D2 or histamine H1).

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).

    • Radiolabeled ligand specific for the target receptor (e.g., [³H]-spiperone for D2 receptors, [³H]-pyrilamine for H1 receptors).

    • Unlabeled this compound at various concentrations.

    • Incubation buffer.

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of unlabeled this compound.

    • In assay tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound or buffer.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

    • Determine the IC_50_ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound Dilutions Start->Prepare_Reagents Incubate Incubate Membranes, Radioligand, and this compound Prepare_Reagents->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Plot Competition Curve - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology of Vestibular Hair Cells

This technique allows for the direct measurement of ion channel activity in individual vestibular hair cells.

  • Objective: To characterize the effect of this compound on voltage-gated calcium currents in vestibular hair cells.

  • Materials:

    • Isolated vestibular hair cells from an appropriate animal model (e.g., guinea pig, mouse).

    • Glass micropipettes (recording electrodes).

    • Micromanipulator.

    • Patch-clamp amplifier and data acquisition system.

    • Extracellular and intracellular recording solutions.

    • This compound solution.

  • Procedure:

    • Isolate vestibular hair cells from the inner ear tissue.

    • Place the isolated cells in a recording chamber on the stage of a microscope.

    • Fabricate a glass micropipette with a tip diameter of approximately 1-2 µm and fill it with the intracellular solution.

    • Under microscopic guidance, use a micromanipulator to bring the micropipette into contact with the membrane of a hair cell.

    • Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing a whole-cell recording configuration.

    • Clamp the membrane potential at a holding potential where voltage-gated calcium channels are closed.

    • Apply a series of depolarizing voltage steps to activate the calcium channels and record the resulting currents.

    • Perfuse the recording chamber with a solution containing this compound at a known concentration.

    • Repeat the voltage-step protocol and record the calcium currents in the presence of the drug.

    • Analyze the data to determine the extent of current inhibition by this compound and calculate the IC_50_ value.

In Vivo Models of Vertigo and Vestibular Function Assessment

Animal models are essential for studying the effects of this compound on vestibular function in a physiological context.

  • Models of Peripheral Vertigo:

    • Chemical Labyrinthectomy: Unilateral injection of an ototoxic substance (e.g., arsanilate) into the middle ear to induce vestibular damage.

    • Surgical Labyrinthectomy: Surgical removal of the vestibular end organs.

  • Models of Central Vertigo:

    • Vestibular Nucleus Lesion: Chemical or electrolytic lesion of the vestibular nuclei.

    • Vertebrobasilar Insufficiency Models: Ligation of arteries supplying the brainstem to mimic vascular vertigo.

  • Assessment of Vestibular Function:

    • Caloric Irrigation:

      • Anesthetize the animal and place it in a stereotaxic frame with the head positioned to bring the horizontal semicircular canal into the vertical plane.

      • Gently irrigate the external auditory canal with a small volume of cold or warm water for a defined period.

      • Record the resulting nystagmus (involuntary eye movements) using video-oculography or electrodes placed around the eyes.

      • Administer this compound and repeat the caloric stimulation to assess the drug's effect on the vestibulo-ocular reflex.

    • Electronystagmography (ENG) in Clinical Trials:

      • The human subject is seated in a reclining chair in a darkened room.

      • Electrodes are placed around the eyes to record eye movements.

      • A series of tests are performed, including tracking moving lights and positional changes.

      • For the caloric test, each ear is irrigated with warm and cool air or water for a set duration.

      • The electrical activity corresponding to the nystagmus is recorded and analyzed to assess the function of the vestibular system.

Conclusion: A Multifaceted Approach to a Complex Condition

This compound's efficacy in treating both central and peripheral vertigo is a direct result of its multifaceted pharmacodynamic profile. Its ability to modulate peripheral vestibular input through calcium channel blockade in hair cells, combined with its central suppression of vestibular processing via H1 and D2 receptor antagonism, provides a comprehensive therapeutic strategy. The quantitative data and experimental protocols outlined in this guide offer a framework for further research into the nuanced actions of this compound and the development of more targeted therapies for vestibular disorders. A deeper understanding of the relative contributions of each of this compound's molecular interactions will be crucial in optimizing treatment and minimizing side effects for patients suffering from vertigo.

References

In-Depth Technical Guide: Investigating the Antihistaminic Properties of Cinnarizine In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnarizine, a first-generation antihistamine, is a piperazine derivative with a well-established role in the management of vertigo, motion sickness, and other vestibular disorders.[1][2] Its therapeutic effects are attributed to a multimodal mechanism of action, which includes antagonism of histamine H1 receptors, blockade of L- and T-type voltage-gated calcium channels, and interactions with dopamine D2 and muscarinic acetylcholine receptors.[1] This technical guide provides a comprehensive overview of the in-vitro methodologies used to investigate the antihistaminic properties of this compound, focusing on its interaction with the histamine H1 receptor and its subsequent effects on cellular signaling pathways. This document outlines detailed experimental protocols, presents available quantitative data, and visualizes key pathways and workflows to support further research and drug development efforts in this area.

Mechanism of Action: H1 Receptor Antagonism

This compound functions as an antagonist at the histamine H1 receptor.[3] By binding to this receptor, it competitively inhibits the action of histamine, a key mediator in allergic and inflammatory responses.[3] This antagonism prevents the downstream signaling cascade initiated by histamine, thereby mitigating allergic symptoms. The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11 proteins.[4] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), culminating in a cellular response.[4]

Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound for the histamine H1 receptor is a critical parameter in understanding its potency. This is typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. While comprehensive and directly comparable Ki or IC50 values for this compound at the H1 receptor are not consistently reported across single studies, the available data from various in-vitro assays are summarized below. It is important to note that these values can vary based on the specific experimental conditions, such as the radioligand used, the tissue or cell line preparation, and the assay buffer composition.

Target ReceptorLigand TypeParameterValueSpecies/System
Histamine H1AntagonistKiData not consistently reported in single studiesVaries
Histamine H1AntagonistIC50Data not consistently reported in single studiesVaries

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of this compound to the H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki and/or IC50 value of this compound for the histamine H1 receptor.

Materials:

  • Membrane preparation from cells or tissues expressing the H1 receptor (e.g., guinea pig cerebellum or lung)

  • Radioligand (e.g., [3H]mepyramine)

  • This compound solutions of varying concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled H1 antagonist).

  • Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow prep Membrane Preparation setup Assay Setup (Membranes, Radioligand, This compound) prep->setup incubate Incubation setup->incubate filter Filtration incubate->filter wash Washing filter->wash quantify Quantification (Scintillation Counting) wash->quantify analyze Data Analysis (IC50/Ki Determination) quantify->analyze

Experimental workflow for a radioligand binding assay.
Mast Cell Degranulation Assay

This assay assesses the ability of this compound to inhibit the release of inflammatory mediators from mast cells.

Objective: To determine the effect of this compound on mast cell degranulation.

Materials:

  • Mast cell line (e.g., RBL-2H3 cells) or primary mast cells

  • Cell culture medium

  • Degranulation stimulus (e.g., compound 48/80, calcium ionophore A23187, or antigen for IgE-sensitized cells)

  • This compound solutions of varying concentrations

  • Assay buffer (e.g., Tyrode's buffer)

  • Substrate for measuring released enzyme (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for β-hexosaminidase)

  • Stop solution (e.g., sodium carbonate)

  • Microplate reader

Procedure:

  • Cell Culture: Culture mast cells under appropriate conditions.

  • Sensitization (if applicable): For antigen-induced degranulation, sensitize the cells with IgE overnight.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time.

  • Stimulation: Add the degranulation stimulus to the cells and incubate for a set period (e.g., 30-60 minutes) at 37°C.

  • Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

  • Enzyme Assay: Add the substrate for the released enzyme (e.g., β-hexosaminidase) to the supernatant and incubate.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of degranulation inhibition by comparing the enzyme activity in this compound-treated samples to the stimulated and unstimulated controls.

Mast_Cell_Degranulation_Assay_Workflow culture Mast Cell Culture treat Pre-incubation with this compound culture->treat stimulate Stimulation of Degranulation treat->stimulate collect Supernatant Collection stimulate->collect assay Enzyme Assay (e.g., β-hexosaminidase) collect->assay measure Absorbance Measurement assay->measure analyze Data Analysis (% Inhibition) measure->analyze

Experimental workflow for a mast cell degranulation assay.
Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells following stimulation.

Objective: To quantify the inhibitory effect of this compound on histamine release.

Materials:

  • Mast cells

  • Stimulating agent

  • This compound solutions

  • Reagents for histamine quantification (e.g., ELISA kit or HPLC with fluorescence detection)

Procedure:

  • Cell Preparation and Treatment: Prepare and treat mast cells with this compound as described in the mast cell degranulation assay.

  • Stimulation and Sample Collection: Stimulate the cells and collect the supernatant.

  • Histamine Quantification: Measure the histamine concentration in the supernatant using a commercially available ELISA kit or by derivatization followed by HPLC analysis.

  • Data Analysis: Calculate the percentage of histamine release inhibition by comparing the histamine levels in this compound-treated samples to controls.

Histamine-Induced Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by histamine.

Objective: To assess the functional antagonism of the H1 receptor by this compound.

Materials:

  • Cells expressing the H1 receptor (e.g., CHO cells, C6-glioma cells, or astrocytoma 1321N1 cells)[5]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Histamine solution

  • This compound solutions

  • Fluorescence plate reader or microscope with imaging capabilities

Procedure:

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Treatment: Incubate the cells with varying concentrations of this compound.

  • Stimulation: Add histamine to the cells to induce calcium mobilization.

  • Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

  • Data Analysis: Quantify the inhibition of the histamine-induced calcium response by this compound.

Signaling Pathways

H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Releases from intracellular stores PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca->CellularResponse PKC->CellularResponse Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Blocks

Histamine H1 receptor signaling pathway and the antagonistic action of this compound.

Conclusion

The in-vitro investigation of this compound's antihistaminic properties is crucial for a comprehensive understanding of its pharmacological profile. The methodologies outlined in this guide, including radioligand binding assays, mast cell degranulation and histamine release assays, and calcium mobilization studies, provide a robust framework for characterizing its H1 receptor antagonism and downstream functional effects. While a definitive and universally cited Ki or IC50 value for this compound at the H1 receptor remains elusive in readily available literature, the qualitative and semi-quantitative data consistently support its role as an H1 antagonist. Further standardized in-vitro studies are warranted to establish a more precise quantitative profile of this compound's interaction with the histamine H1 receptor, which will be invaluable for future drug development and comparative pharmacological assessments.

References

Cinnarizine's Impact on Cerebral Blood Flow and Microcirculation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnarizine is a piperazine derivative recognized for its multifaceted pharmacological profile, which includes antihistaminic, sedative, and, most notably, calcium channel-blocking activities.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action and its subsequent effects on cerebral blood flow and microcirculation. By selectively inhibiting the influx of calcium into vascular smooth muscle cells and red blood cells, this compound induces cerebral vasodilation, enhances red blood cell deformability, and reduces blood viscosity.[3][4][5] These rheological and vasodilatory effects collectively contribute to improved perfusion of cerebral tissues, which underpins its therapeutic application in cerebrovascular and vestibular disorders. This document synthesizes quantitative data from preclinical and clinical studies, details key experimental methodologies, and visualizes the core signaling pathways to offer a comprehensive resource for the scientific community.

Core Mechanism of Action

This compound's primary pharmacological activity stems from its ability to act as a selective antagonist of voltage-gated calcium channels. It demonstrates a preference for T-type and L-type calcium channels, particularly within the vascular smooth muscle of cerebral arteries.[4][6]

  • Vasodilation: By blocking the influx of extracellular Ca²⁺ into vascular smooth muscle cells, this compound inhibits the calcium-dependent signaling cascade required for vasoconstriction.[1][4] This leads to the relaxation of the vessel walls, resulting in vasodilation and a subsequent increase in cerebral blood flow.[7][8] this compound is often described as an "anti-vasoconstrictor" because it selectively inhibits contractions stimulated by various spasmogens without affecting the intrinsic myogenic tone of the vessels.[4]

  • Hemorheological Effects: this compound also blocks calcium influx into red blood cells.[3][4] This action is crucial as it increases the elasticity and flexibility of the erythrocyte cell wall.[3] The enhanced deformability of red blood cells allows them to traverse narrow capillaries more efficiently, thereby improving microcirculation. This effect, combined with a demonstrated reduction in whole-blood viscosity, further alleviates ischemic conditions in cerebral tissue.[4][9][10]

Beyond its calcium channel-blocking properties, this compound also exhibits antihistaminic (H1 receptor), antiserotoninergic, and antidopaminergic (D2 receptor) effects, which contribute to its therapeutic profile, particularly in managing vestibular symptoms like vertigo and motion sickness.[3][7]

Signaling Pathway for Vasodilation and Improved Microcirculation

The following diagram illustrates the primary mechanism through which this compound improves cerebral blood flow.

G cluster_0 This compound's Mechanism of Action This compound This compound Ca_Channel_VSMC L-type & T-type Ca²⁺ Channels (Vascular Smooth Muscle Cells) This compound->Ca_Channel_VSMC Blocks Ca_Channel_RBC Ca²⁺ Channels (Red Blood Cells) This compound->Ca_Channel_RBC Blocks Ca_Influx_VSMC Ca²⁺ Influx Inhibition This compound->Ca_Influx_VSMC Inhibits Ca²⁺ Influx Ca_Influx_RBC Ca²⁺ Influx Inhibition This compound->Ca_Influx_RBC Inhibits Ca²⁺ Influx Vasoconstriction Vasoconstriction Ca_Influx_VSMC->Vasoconstriction Prevents RBC_Deformability Increased RBC Deformability Ca_Influx_RBC->RBC_Deformability Results in Vasodilation Cerebral Vasodilation Vasoconstriction->Vasodilation Leads to Relaxation CBF Improved Cerebral Blood Flow & Microcirculation Vasodilation->CBF Blood_Viscosity Reduced Blood Viscosity RBC_Deformability->Blood_Viscosity Blood_Viscosity->CBF

This compound's dual action on blood vessels and red blood cells.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding this compound's pharmacological activity and clinical efficacy.

Table 1: Pharmacological Inhibition Data
ParameterValueTarget/SystemReference
IC₅₀ 1.5 µML-type calcium channel (Cav1.3) in vestibular hair cells[5]
IC₅₀ 60 µMSmooth muscle contraction inhibition[3]
Kᵢ (Inhibitory Constant) 22 nMT-type voltage-operated calcium channels[3]
Table 2: Preclinical Efficacy Data
ModelDosageKey Findingp-valueReference
Rat (Hyperbaric Oxygen) N/AIncreased latency to first electrical discharge by >61% at 507 kPa O₂< 0.002[11]
Rat (Hyperbaric Oxygen) N/AIncreased latency to first electrical discharge by 36% at 608 kPa O₂< 0.002[11]
Table 3: Clinical Efficacy and Dosage
ConditionDosageKey Findingp-valueReference
Central Vertigo (Atherosclerosis) 25 mg TID (4 weeks)Significant improvement in dizziness, unsteady gait, tinnitus, etc.< 0.001[4]
Post-rotational Nystagmus 25 mg TIDSignificant reduction in nystagmus amplitude, duration, and speed< 0.05[4]
Cerebrovascular Disorders 75 mg once dailyApproved dosage for managing symptomsN/A[1][12]
Peripheral Circulatory Disorders 50-75 mg 2-3 times dailyRecommended dosage (Max: 225 mg/day)N/A[1]

Experimental Protocols and Methodologies

A variety of experimental models have been employed to elucidate the effects of this compound on cerebral circulation.

Animal Models
  • Objective: To assess the direct vasodilatory effect of this compound on cerebral blood vessels.[8]

  • Methodology:

    • Animal Preparation: Rabbits are anesthetized, and electrodes are placed to record REGs from specific brain structures (e.g., sensomotor cortex, hippocampus).

    • Data Acquisition: Local cerebral rheography is used to measure changes in electrical impedance, which correlates with blood volume changes in the brain. Arterial blood pressure and ECG are monitored simultaneously.

    • Intervention: this compound is administered (route and dosage specified in the study), and REG recordings are taken over time.

    • Analysis: Quantitative analysis of the REG wave is performed, calculating parameters such as amplitude, spreading time, and dicrotic index. An increase in amplitude and spreading time suggests vasodilation.

  • Key Finding: Studies using this method have demonstrated that this compound induces changes consistent with the dilatation of cerebral blood vessels, with a maximum effect observed around 45 minutes post-administration.[8]

  • Objective: To evaluate the neuroprotective and functional effects of this compound in an ischemic brain injury model.[13]

  • Methodology:

    • Ischemia Induction: Transient global cerebral ischemia is induced using the "four-vessel occlusion" method, which involves cauterizing the vertebral arteries and temporarily occluding the common carotid arteries for a set duration (e.g., 15 minutes).

    • Intervention: Rats are treated with this compound (e.g., 100 mg/kg p.o. twice a day) or a vehicle control before and/or after the ischemic insult.[13]

    • Assessment:

      • Behavioral Tests: Locomotor activity and neurological deficits are assessed at various time points post-ischemia.

      • Histological Analysis: Brains are harvested (e.g., 72 hours post-insult), and neuronal damage in vulnerable regions like the hippocampus (CA1 zone), neocortex, and striatum is quantified.

  • Key Finding: this compound was found to markedly improve the functional and behavioral abnormalities following ischemia but had minimal effect on the extent of neuronal damage, suggesting its primary benefit in this model is related to improving perfusion rather than direct neuroprotection.[13]

Workflow for Ischemia Model Evaluation

The following diagram outlines the typical workflow for assessing a drug like this compound in a preclinical cerebral ischemia model.

G Start Start: Animal Cohort (Rats) Grouping Randomization Start->Grouping Group_Cinn This compound Group (e.g., 100 mg/kg p.o.) Grouping->Group_Cinn Treatment Group_Veh Vehicle Control Group Grouping->Group_Veh Control Ischemia Induce Transient Global Ischemia (Four-Vessel Occlusion) Group_Cinn->Ischemia Group_Veh->Ischemia PostOp Post-Ischemic Recovery & Continued Dosing Ischemia->PostOp Assess Assessment Timepoints (e.g., 24h, 48h, 72h) PostOp->Assess Behavior Behavioral & Neurological Scoring (e.g., Locomotor Activity) Assess->Behavior Histo Histological Analysis (Neuronal Damage Quantification) Assess->Histo Analysis Data Analysis & Comparison Behavior->Analysis Histo->Analysis End Conclusion on Efficacy Analysis->End

Experimental workflow for a preclinical cerebral ischemia study.
Human Studies

  • Objective: To compare the clinical efficacy of this compound with other vasoactive agents in patients with cerebrovascular insufficiency.[14]

  • Methodology:

    • Patient Recruitment: A cohort of patients (e.g., 37 patients aged 43-86) diagnosed with vascular cerebral insufficiency is recruited.[14]

    • Study Design: A randomized, double-blind design is implemented where patients receive either this compound or a comparator drug (e.g., buflomedil) for an extended period (e.g., 180 days).

    • Assessments:

      • Clinical & Neurological Exams: Performed periodically to track symptoms.

      • Psychological Tests: The Benton Visual Retention Test is used to evaluate recent memory, intellectual level, and visuo-motor coordination.

      • Laboratory Tests: Blood tests are conducted to monitor safety and other parameters like serum cholesterol.

  • Key Finding: Such studies have confirmed that this compound is beneficial in improving the clinical picture for patients with cerebrovascular disorders.[14][15]

Conclusion

This compound exerts a significant and beneficial impact on cerebral blood flow and microcirculation through a dual mechanism: direct vasodilation of cerebral arteries via calcium channel blockade and enhancement of blood rheology by increasing red blood cell deformability and reducing viscosity.[3][4][7] Preclinical and clinical data support its efficacy in conditions characterized by compromised cerebral perfusion. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and novel compounds targeting similar pathways. For drug development professionals, this compound serves as a key reference compound for a calcium channel antagonist with proven effects on the complex interplay between vascular tone and the microcirculatory properties of blood within the cerebral vascular network.

References

Off-Target Effects of Cinnarizine in Neuronal Cell Culture: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnarizine, a piperazine derivative, is a widely prescribed medication for the management of vertigo, motion sickness, and other vestibular disorders. Its primary therapeutic action is attributed to the blockade of L-type and T-type voltage-gated calcium channels. However, a growing body of evidence indicates that this compound exhibits a promiscuous pharmacological profile, interacting with several other molecular targets within the central nervous system. These off-target effects can contribute to both its therapeutic efficacy and its adverse side-effect profile, including the potential for drug-induced parkinsonism. This technical guide provides a comprehensive overview of the known off-target effects of this compound in neuronal cell culture, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways to aid researchers in further elucidating its complex neuropharmacology.

Data Presentation: Quantitative Analysis of Off-Target Interactions

The following tables summarize the quantitative data available for this compound's interaction with various off-target molecules in neuronal and other relevant cell types.

TargetCell TypeAssay TypeValueReference
Dopamine D2 Receptor Rat BrainRadioligand BindingKi = 13.2 nM[1]
Histamine H1 Receptor General (multimodal)ReviewAntagonist[2]
Muscarinic Acetylcholine Receptors General (multimodal)ReviewBinds to receptors[2]
Serotonin 5-HT2 Receptors GeneralReviewBlocks receptors[3]
EffectCell TypeAssayConcentrationObservationReference
Cytotoxicity SH-SY5Y neuroblastomaLDH & MTT assays100 µMToxic[3][4]
Primary cortical neuronsLDH & MTT assays100 µMToxic[3]
PC12 cellsCCK-8 assay500 µg/mLSignificantly decreased viability
Neuroprotection SH-SY5Y neuroblastomaLDH & MTT assays1-10 µMProtected against lactacystin and rotenone toxicity[4][5]
Primary cortical neuronsLDH assay1-10 µMReduced rotenone-evoked cell death[3]
Mitochondrial Respiration Rat liver mitochondriaRespiration rate assayKi = 3-10 µMInhibition of Complex I and II[5]

Key Off-Target Signaling Pathways

This compound's interaction with off-target receptors and enzymes can modulate several critical intracellular signaling cascades in neurons.

Dopamine D2 Receptor Signaling

Antagonism of the Gi-coupled D2 receptor by this compound prevents the inhibition of adenylyl cyclase, leading to a subsequent increase in intracellular cyclic AMP (cAMP) levels. This can influence the activity of Protein Kinase A (PKA) and downstream transcription factors like CREB, potentially altering gene expression related to neuronal survival and function.

G This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism Gi Gi D2R->Gi Inhibition AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation GeneExpression Gene Expression CREB->GeneExpression Regulation

This compound's antagonism of D2 receptor signaling.
Histamine H1 Receptor Signaling

As a first-generation antihistamine, this compound blocks the H1 receptor, which is coupled to the Gq signaling pathway. This inhibition prevents the activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The consequence is a decrease in intracellular calcium release and reduced activation of Protein Kinase C (PKC), which can impact a variety of cellular processes including inflammation and neuronal excitability.[6][7]

G This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonism Gq Gq PLC Phospholipase C Gq->PLC Activation IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG Cleavage PIP2 PIP2 Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulation PKC PKC Activation DAG->PKC Activation

This compound's antagonism of H1 receptor signaling.
Mitochondrial Respiration

This compound directly inhibits Complexes I and II of the mitochondrial electron transport chain.[5] This impairment of mitochondrial function can lead to decreased ATP production, increased production of reactive oxygen species (ROS), and alterations in mitochondrial membrane potential, ultimately impacting neuronal health and survival.

G cluster_0 Mitochondrion This compound This compound ComplexI Complex I This compound->ComplexI Inhibition ComplexII Complex II This compound->ComplexII Inhibition ETC Electron Transport Chain ATP_Production ATP Production (Decreased) ETC->ATP_Production Leads to ROS_Production ROS Production (Increased) ETC->ROS_Production Leads to

This compound's impact on mitochondrial respiration.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the off-target effects of this compound in neuronal cell culture.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor in a neuronal cell line such as SH-SY5Y.

Workflow:

G Start Start Culture_Cells Culture SH-SY5Y cells Start->Culture_Cells Prepare_Membranes Prepare Cell Membranes Culture_Cells->Prepare_Membranes Incubate Incubate Membranes with Radioligand & this compound Prepare_Membranes->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

Workflow for D2 receptor radioligand binding assay.

Methodology:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS) until they reach 80-90% confluency.

  • Membrane Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a fixed concentration of a suitable radioligand for the D2 receptor (e.g., [³H]-Spiperone).

    • Add varying concentrations of this compound.

    • For non-specific binding control wells, add a high concentration of a known D2 antagonist (e.g., Haloperidol).

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol outlines the use of the Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration in primary neuronal cultures.

Workflow:

G Start Start Culture_Neurons Culture Primary Neurons in Seahorse Plate Start->Culture_Neurons Prepare_Cartridge Hydrate Sensor Cartridge and Load Compounds Culture_Neurons->Prepare_Cartridge Equilibrate Equilibrate Cells in Assay Medium Prepare_Cartridge->Equilibrate Run_Assay Run Seahorse XF Assay (Baseline & Injections) Equilibrate->Run_Assay Analyze_OCR Analyze Oxygen Consumption Rate (OCR) Run_Assay->Analyze_OCR End End Analyze_OCR->End

Workflow for Seahorse XF mitochondrial respiration assay.

Methodology:

  • Cell Culture: Plate primary neurons (e.g., cortical or hippocampal neurons) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere and mature.

  • Sensor Cartridge Preparation:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • On the day of the assay, load the injection ports of the sensor cartridge with this compound and other mitochondrial function modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) at the desired concentrations.

  • Cell Plate Preparation:

    • Replace the culture medium with pre-warmed Seahorse XF assay medium.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

  • Seahorse XF Assay:

    • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

    • The instrument will measure the basal oxygen consumption rate (OCR).

    • This compound will be injected, and the OCR will be measured to determine its immediate effect.

    • Subsequent injections of mitochondrial modulators will allow for the determination of key parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis:

    • The Seahorse XF software will calculate the OCR at different time points.

    • Analyze the changes in OCR following the injection of this compound to determine its inhibitory effect on mitochondrial respiration.

    • Compare the effects of this compound on different parameters of mitochondrial function to elucidate the specific complexes being affected.

Neuronal Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on neuronal cell cultures.

Workflow:

G Start Start Seed_Cells Seed Neuronal Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound (Varying Concentrations) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_Formazan Incubate for Formazan Crystal Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Crystals with DMSO Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Viability Analyze Cell Viability Measure_Absorbance->Analyze_Viability End End Analyze_Viability->End

Workflow for neuronal viability (MTT) assay.

Methodology:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for a few hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the cell viability against the log concentration of this compound to determine the IC50 value for cytotoxicity.

Conclusion

This compound's pharmacological profile extends beyond its primary action as a calcium channel blocker, encompassing a range of off-target interactions that are crucial for a comprehensive understanding of its effects on the central nervous system. This guide has provided a summary of the quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The provided methodologies offer a robust framework for researchers to further investigate the nuanced effects of this compound in various neuronal contexts. A deeper understanding of these off-target effects is paramount for optimizing its therapeutic applications and mitigating its potential adverse reactions, particularly in vulnerable patient populations. Future research should focus on elucidating the precise binding affinities in different neuronal subtypes and exploring the downstream consequences of these interactions on a broader scale.

References

Exploring the Neuroprotective Potential of Cinnarizine in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnarizine, a piperazine derivative with a well-established clinical profile for the management of vestibular disorders and motion sickness, is emerging as a candidate for neuroprotection. Its multifaceted mechanism of action, primarily centered on calcium channel blockade, alongside antihistaminic and vasodilatory properties, suggests a potential therapeutic role in mitigating neuronal damage following ischemic insults. This technical guide synthesizes the available preclinical evidence for the neuroprotective effects of this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. The presented data underscores the need for further comprehensive studies to fully elucidate its neuroprotective efficacy and mechanisms in clinically relevant models of neurological disorders.

Introduction

Neuroprotective strategies aim to prevent or slow the progression of neuronal cell death following acute injuries such as ischemic stroke or in chronic neurodegenerative diseases. Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to irreversible neuronal damage. This compound's pharmacological profile, particularly its ability to modulate calcium influx, positions it as a promising agent to interrupt these pathological processes. This document provides a comprehensive overview of the preclinical data supporting the neuroprotective potential of this compound.

Mechanism of Action and Neuroprotective Signaling Pathways

This compound's neuroprotective effects are thought to be mediated through several key mechanisms:

  • Calcium Channel Blockade: this compound acts as a calcium channel blocker, inhibiting the influx of calcium into cells.[1] During an ischemic event, excessive calcium entry into neurons is a critical trigger for excitotoxicity and the activation of various cell death pathways. By attenuating this calcium overload, this compound may help to preserve neuronal integrity.

  • Antioxidant Properties: Preclinical studies suggest that this compound possesses antioxidant effects, which are crucial in combating the surge of reactive oxygen species (ROS) during cerebral ischemia.[2][3] This antioxidant activity may involve the modulation of endogenous antioxidant defense systems.

  • Anti-apoptotic Effects: By interfering with the ischemic cascade, this compound may prevent the activation of programmed cell death, or apoptosis. This can involve the regulation of pro- and anti-apoptotic proteins.

Signaling Pathway Diagrams

The following diagrams illustrate the putative signaling pathways involved in this compound's neuroprotective action.

G cluster_0 Ischemic Cascade cluster_1 This compound Intervention Ischemia Cerebral Ischemia/Reperfusion Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release ROS_Production ↑ ROS Production Ischemia->ROS_Production NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx ↑ Intracellular Ca2+ NMDA_Activation->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Apoptosis_Pathway Apoptotic Pathway Activation Excitotoxicity->Apoptosis_Pathway Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Apoptosis_Pathway Neuronal_Death Neuronal Death Apoptosis_Pathway->Neuronal_Death This compound This compound Ca_Block Ca2+ Channel Blockade This compound->Ca_Block Antioxidant Antioxidant Effect This compound->Antioxidant Anti_Apoptotic Anti-Apoptotic Effect This compound->Anti_Apoptotic Ca_Block->Ca_Influx Inhibits Neuroprotection Neuroprotection Ca_Block->Neuroprotection Antioxidant->ROS_Production Reduces Antioxidant->Neuroprotection Anti_Apoptotic->Apoptosis_Pathway Inhibits Anti_Apoptotic->Neuroprotection

Figure 1: Overview of this compound's Neuroprotective Mechanisms.

G This compound This compound Nrf2 Nrf2 This compound->Nrf2 Promotes Dissociation? Keap1 Keap1 Nrf2->Keap1 Binds to ARE ARE Nrf2->ARE Translocates to Nucleus and Binds HO1 HO-1 ARE->HO1 Induces Transcription Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Figure 2: Postulated Role of this compound in Nrf2/HO-1 Pathway Activation.

G Ischemic_Insult Ischemic Insult Bax Bax (Pro-apoptotic) Ischemic_Insult->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Ischemic_Insult->Bcl2 Downregulates Caspase3 Caspase-3 (Executioner Caspase) Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Bax Inhibits? This compound->Bcl2 Promotes?

Figure 3: Potential Modulation of Apoptotic Pathways by this compound.

Data Presentation: Quantitative Preclinical Findings

The following tables summarize the quantitative data from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound on Behavioral and Histological Outcomes

Animal ModelIschemia ModelThis compound DoseTreatment RegimenKey OutcomesReference
RatTransient global cerebral ischemia (15 min)100 mg/kg p.o.Twice a dayMarkedly improved functional abnormalities; little to no effect on neuronal damage.[4][4]
RatMicrowave-induced brain injury60 mg/kg/day (intranasal)Twice a day for 7 daysSignificantly reduced average escape latency in Morris water maze.

Table 2: Effects of this compound on Oxidative Stress Markers

Animal ModelConditionThis compound DoseTreatment RegimenOxidative Stress MarkerResultReference
RatBrain IschemiaNot specifiedNot specifiedSuperoxide Dismutase (SOD)Increased SOD levels after reduction by ischemia.[3][3]
RatNormal10 mg/kg (low dose)21 daysMalondialdehyde (MDA)Increased MDA level.[3][3]
RatNormal10 mg/kg (low dose)21 daysSuperoxide Dismutase (SOD)Decreased SOD level.[3][3]
RatNormal20 mg/kg (high dose)21 daysMalondialdehyde (MDA)Decreased MDA level.[3][3]
RatNormal20 mg/kg (high dose)21 daysSuperoxide Dismutase (SOD)Increased SOD level.[3][3]
RatHypoxic hypoxia50 mg/kgTwice a day for 4 daysBlood antioxidant system activityDid not influence the high level of activity.[5][6][5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Animal Models of Cerebral Ischemia

4.1.1. Four-Vessel Occlusion (4-VO) in Rats

This model induces global cerebral ischemia.

  • Procedure:

    • Day 1: Vertebral Artery Occlusion: Anesthetize the rat and expose the vertebral arteries through the alar foramina of the first cervical vertebra. Cauterize the vertebral arteries.

    • Day 2: Carotid Artery Occlusion: Re-anesthetize the rat and expose both common carotid arteries. Occlude the carotid arteries with aneurysm clips for a predetermined duration (e.g., 15 minutes) to induce ischemia.[4]

    • Reperfusion: Remove the clips to allow for reperfusion.

  • Rationale: This model mimics the pathophysiology of cardiac arrest and allows for the study of delayed neuronal death.

Behavioral Assessments

4.2.1. Morris Water Maze

This test assesses spatial learning and memory.

  • Apparatus: A large circular pool filled with opaque water, containing a hidden platform.

  • Procedure:

    • Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting positions. The time to find the platform (escape latency) is recorded.

    • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.

  • Rationale: To evaluate cognitive deficits and the potential for cognitive improvement with this compound treatment.

Histological and Molecular Analyses

4.3.1. Quantification of Oxidative Stress Markers

  • Superoxide Dismutase (SOD) Activity Assay:

    • Homogenize brain tissue in a suitable buffer.

    • Use a commercial SOD assay kit, which typically measures the inhibition of a chromogenic reaction by SOD present in the sample.

    • Measure the absorbance at the specified wavelength and calculate SOD activity based on a standard curve.[2][7]

  • Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS):

    • Homogenize brain tissue and mix with a solution containing thiobarbituric acid (TBA).

    • Heat the mixture to allow the reaction between MDA and TBA to form a colored product.

    • Measure the absorbance of the product at approximately 532 nm.[2][7]

    • Quantify MDA levels using a standard curve.

4.3.2. Western Blotting for Apoptotic Markers (Bcl-2, Bax, Caspase-3)

  • Protein Extraction: Homogenize brain tissue (e.g., hippocampus or cortex) in lysis buffer containing protease inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and cleaved Caspase-3.[3]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.[3]

Experimental Workflow Diagram

G Start Start Animal_Model Induce Preclinical Model (e.g., MCAO, 4-VO) Start->Animal_Model Treatment_Groups Administer this compound (Varying Doses) or Vehicle Animal_Model->Treatment_Groups Behavioral_Testing Neurobehavioral Assessment (e.g., Neurological Score, Morris Water Maze) Treatment_Groups->Behavioral_Testing Tissue_Harvesting Euthanize and Harvest Brain Tissue Behavioral_Testing->Tissue_Harvesting Histology Histological Analysis (e.g., TTC Staining for Infarct Volume) Tissue_Harvesting->Histology Biochemistry Biochemical Assays (e.g., SOD, MDA) Tissue_Harvesting->Biochemistry Western_Blot Western Blotting (e.g., Bcl-2, Bax, Caspase-3, Nrf2, HO-1) Tissue_Harvesting->Western_Blot Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis Biochemistry->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Figure 4: General Experimental Workflow for Preclinical Evaluation of this compound.

Discussion and Future Directions

The available preclinical data provides a foundational rationale for the neuroprotective potential of this compound. Its ability to improve functional outcomes in a model of global cerebral ischemia and modulate oxidative stress markers is promising.[3][4] However, the current body of evidence has notable limitations.

A significant gap exists in the literature regarding comprehensive, quantitative assessments of this compound's efficacy in focal ischemic stroke models, such as the MCAO model. Future studies should focus on generating robust data on infarct volume reduction and detailed neurological deficit scoring using standardized behavioral tests.

Furthermore, while the antioxidant and anti-apoptotic effects of this compound are suggested, the precise molecular pathways remain to be fully elucidated. Investigating the direct impact of this compound on the Nrf2/HO-1 signaling pathway and the expression of key apoptotic proteins like Bcl-2, Bax, and caspases in relevant neuroprotection models will be crucial for a deeper mechanistic understanding.

Conclusion

This compound demonstrates neuroprotective potential in preclinical models, likely through a combination of calcium channel blockade, antioxidant, and anti-apoptotic mechanisms. While initial findings are encouraging, further rigorous preclinical investigation is warranted to establish a more definitive efficacy profile and to fully delineate the underlying molecular pathways. Such studies will be instrumental in guiding the potential translation of this compound as a neuroprotective agent for clinical applications in ischemic stroke and other neurological disorders.

References

Cinnarizine's Interaction with Dopamine D2 Receptors in the Striatum: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnarizine, a piperazine derivative, is a widely used pharmaceutical agent primarily prescribed for the management of vertigo, motion sickness, and other vestibular disorders. Its therapeutic effects are attributed to its multifaceted pharmacological profile, which includes antihistaminic and calcium channel blocking activities. However, a significant aspect of its mechanism of action, particularly relevant to its side-effect profile, is its interaction with dopamine D2 receptors in the striatum. This technical guide provides a comprehensive overview of the current understanding of this interaction, presenting quantitative binding data, detailed experimental protocols for its characterization, and visualizations of the involved signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and drug discovery.

Introduction

The striatum, a key component of the basal ganglia, is densely populated with dopamine D2 receptors, which play a crucial role in regulating motor control, motivation, and reward. This compound is known to bind to these D2 receptors, an interaction that is believed to underlie the extrapyramidal side effects, such as parkinsonism, tardive dyskinesia, and akathisia, sometimes observed in patients undergoing long-term treatment.[1] Understanding the precise nature of this compound's engagement with striatal D2 receptors is therefore critical for both optimizing its therapeutic use and for the development of novel drugs with improved safety profiles. This guide will delve into the quantitative aspects of this binding, the experimental methodologies used to assess it, and the downstream signaling consequences of D2 receptor antagonism by this compound.

Quantitative Binding Data

The affinity of this compound for the dopamine D2 receptor has been determined through various in vitro radioligand binding assays. This data is crucial for understanding the potency of this compound at its target. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

Parameter Value Receptor Assay Type Reference
Ki13.2 nMDopamine D2Radioligand Binding Assay[2]

Note: It is important to distinguish the binding affinity for the D2 receptor from this compound's affinity for other targets, such as T-type voltage-operated calcium ion channels, for which a Ki value of 22 nM has been reported.[1]

Experimental Protocols

The characterization of this compound's interaction with striatal D2 receptors relies on a combination of in vitro and in vivo experimental techniques. This section provides detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This in vitro assay is the standard method for determining the binding affinity (Ki) of an unlabeled compound like this compound for a specific receptor.[3]

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a specific radioligand to the D2 receptor (IC50), from which the Ki value is calculated.

Methodology:

  • Receptor Source Preparation:

    • Homogenize tissue known to have a high density of D2 receptors, such as rat striatum, or use cultured cell lines engineered to express the human D2 receptor.[3]

    • Perform centrifugation to isolate a membrane preparation containing the receptors.

    • Resuspend the membrane preparation in an appropriate buffer.[3]

  • Assay Incubation:

    • In assay tubes, add a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [³H]-spiperone).[3]

    • Add increasing concentrations of unlabeled this compound to competitively displace the radioligand.[3]

    • Prepare control tubes for "total binding" (radioligand only) and "non-specific binding" (radioligand plus a high concentration of a known D2 antagonist to saturate the receptors).[3]

  • Separation and Quantification:

    • Incubate the tubes to allow binding to reach equilibrium.

    • Rapidly filter the contents of the tubes through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

In Vivo Microdialysis for Striatal Dopamine Measurement

This in vivo technique allows for the measurement of extracellular dopamine levels in the striatum of freely moving animals, providing insights into the functional consequences of D2 receptor blockade by this compound.[4][5]

Objective: To measure changes in extracellular dopamine and its metabolites in the striatum following the administration of this compound.

Methodology:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.[4][5]

    • Surgically expose the skull and drill a small hole above the striatum.[4]

    • Implant a guide cannula at the correct stereotaxic coordinates for the striatum and secure it with dental cement.[4][5]

    • Allow the animal to recover for 24-48 hours.[4]

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum.[4]

    • Connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[4]

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[6]

    • Administer this compound (e.g., intraperitoneally) and continue to collect dialysate samples.

  • Analysis of Dialysate:

    • Analyze the collected dialysate samples for dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Histological Verification:

    • At the end of the experiment, euthanize the animal and perfuse the brain.

    • Section the brain and stain the tissue to verify the correct placement of the microdialysis probe in the striatum.[4]

Single-Photon Emission Computed Tomography (SPECT) for D2 Receptor Occupancy

SPECT is a nuclear imaging technique that can be used to measure the in vivo occupancy of D2 receptors by a drug like this compound in humans.[2][7]

Objective: To determine the percentage of striatal D2 receptors occupied by this compound at therapeutic doses.

Methodology:

  • Radioligand Administration:

    • Administer a bolus intravenous injection of a radiolabeled D2 receptor ligand, such as [¹²³I]-iodobenzamide (IBZM).[7][8]

  • SPECT Imaging:

    • Perform brain SPECT imaging at a set time point after the injection (e.g., 2 hours) to allow for optimal binding of the radioligand to the D2 receptors.[8][9]

  • Image Analysis and Quantification:

    • Reconstruct the SPECT data to generate images of the brain.

    • Define regions of interest (ROIs) for the striatum (high D2 receptor density) and a reference region with negligible D2 receptor density (e.g., the cerebellum or frontal cortex).[8]

    • Calculate the specific binding of the radioligand in the striatum by comparing the radioactivity in the striatal ROI to the reference region ROI.

    • Compare the specific binding in patients treated with this compound to that of a control group of healthy, unmedicated individuals.

    • The reduction in specific binding in the treated patients represents the D2 receptor occupancy by this compound, which is expressed as a percentage.[2][7]

Signaling Pathways and Visualizations

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that are coupled to inhibitory G-proteins (Gi/o).[3] Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][10] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).[3] this compound, as an antagonist, blocks the D2 receptor, thereby preventing dopamine from binding and inhibiting this signaling cascade. This leads to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels and PKA activity.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds and Activates This compound This compound This compound->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Substrates

Caption: this compound's antagonism of the dopamine D2 receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a radioligand competition binding assay to determine the affinity of this compound for the D2 receptor.

Radioligand_Binding_Workflow prep Receptor Preparation (e.g., Striatal Membranes) incubate Incubation (Radioligand + this compound + Membranes) prep->incubate filter Filtration (Separate Bound from Unbound) incubate->filter quantify Quantification (Scintillation Counting) filter->quantify analyze Data Analysis (IC50 and Ki Determination) quantify->analyze

Caption: Workflow for a radioligand competition binding assay.

Experimental Workflow: In Vivo Microdialysis

This diagram outlines the procedural flow for conducting an in vivo microdialysis experiment to assess the effect of this compound on striatal dopamine levels.

Microdialysis_Workflow surgery Probe Implantation Surgery (Stereotaxic Placement in Striatum) recovery Animal Recovery (24-48 hours) surgery->recovery experiment Microdialysis Experiment (Baseline and Post-Cinnarizine Sampling) recovery->experiment analysis Dialysate Analysis (HPLC-ED for Dopamine) experiment->analysis verification Histological Verification (Probe Placement Confirmation) analysis->verification

Caption: Workflow for an in vivo microdialysis experiment.

Behavioral Models of D2 Receptor Antagonism

The antagonistic effect of this compound on D2 receptors can be investigated in vivo using animal models that are sensitive to the blockade of dopaminergic neurotransmission.

Catalepsy Test

Catalepsy, a state of immobility and muscular rigidity, is a classic behavioral sign of D2 receptor blockade in rodents.

Protocol:

  • Administer this compound to mice or rats.

  • At set time points after administration, place the animal's forepaws on a raised horizontal bar (e.g., 4.5 cm high).[11]

  • Measure the time it takes for the animal to remove its paws from the bar (latency).

  • An increase in the latency to move is indicative of catalepsy and D2 receptor antagonism.

Apomorphine-Induced Stereotypy

Apomorphine is a non-selective dopamine receptor agonist that induces stereotyped behaviors (e.g., repetitive sniffing, licking, and gnawing) in rodents. Antagonism of D2 receptors by a compound like this compound will inhibit these behaviors.

Protocol:

  • Pre-treat the animals with this compound.

  • After a set period, administer apomorphine.

  • Observe and score the intensity and duration of stereotyped behaviors at regular intervals.[12][13]

  • A reduction in the apomorphine-induced stereotypy score in this compound-treated animals compared to controls indicates D2 receptor blockade.

Conclusion

This compound's interaction with dopamine D2 receptors in the striatum is a critical aspect of its pharmacological profile, contributing significantly to its potential for extrapyramidal side effects. This technical guide has provided a detailed overview of the quantitative binding data, experimental methodologies, and signaling pathways associated with this interaction. The presented information, including structured data tables, detailed protocols, and clear visualizations, is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to further investigate this and similar drug-receptor interactions. A thorough understanding of these fundamental neuropharmacological principles is essential for the development of safer and more effective therapeutic agents.

References

Methodological & Application

Application Note: Characterizing Ion Channel Modulation by Cinnarizine using Whole-Cell Patch-Clamp in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnarizine is a piperazine derivative recognized for its antihistamine and calcium channel blocking properties.[1][2] It is primarily used to manage symptoms associated with vestibular disorders, such as vertigo, tinnitus, and nausea, as well as for the prophylaxis of motion sickness.[3] The therapeutic effects of this compound are attributed to its multifaceted mechanism of action, which includes the inhibition of L-type and T-type voltage-gated calcium channels, as well as antagonism at histamine H1, dopamine D2, and muscarinic acetylcholine receptors.[4][5]

Human Embryonic Kidney 293 (HEK293) cells are a robust and widely used cell line for the heterologous expression of ion channels.[6] Their high transfection efficiency and faithful protein processing make them an ideal system for studying the pharmacology and biophysics of specific ion channels in isolation.[6] The whole-cell patch-clamp technique is the gold standard for investigating ion channel function, allowing for high-fidelity recording of ionic currents across the entire cell membrane while controlling the membrane voltage.[7][8]

This document provides a detailed protocol for utilizing the whole-cell patch-clamp technique in HEK293 cells to investigate the effects of this compound on a specific, exogenously expressed ion channel (e.g., a voltage-gated calcium channel subunit).

Mechanism of Action: this compound

This compound exerts its effects by interacting with multiple cellular targets. Its primary action involves the blockade of voltage-gated calcium channels, which reduces the influx of calcium ions into cells, leading to vascular smooth muscle relaxation and stabilization of vestibular sensory cells.[4][5] Additionally, its antihistamine properties contribute to its efficacy in treating motion sickness.[3][4]

G cluster_0 This compound's Cellular Targets Cinn This compound Ca_Channel L-type & T-type Ca²⁺ Channels Cinn->Ca_Channel Blocks H1_Receptor Histamine H1 Receptors Cinn->H1_Receptor Antagonizes D2_Receptor Dopamine D2 Receptors Cinn->D2_Receptor Binds to Effect1 Reduced Ca²⁺ Influx (Vasodilation, Vestibular Suppression) Ca_Channel->Effect1 Effect2 Reduced Nausea & Vomiting (Antihistamine Effect) H1_Receptor->Effect2

Diagram 1: this compound's multi-target mechanism of action.

Experimental Protocols

HEK293 Cell Culture and Transfection

This protocol outlines the standard procedure for culturing HEK293 cells and preparing them for electrophysiological recording. For targeted investigation, cells should be transiently transfected with the plasmid DNA of the ion channel of interest 24-48 hours prior to the experiment.

G cluster_workflow HEK293 Cell Culture & Transfection Workflow Thaw 1. Thaw Cells (37°C water bath) Culture 2. Culture Cells (T-75 flask, 37°C, 5% CO₂) Thaw->Culture Passage 3. Passage Cells (at 80-90% confluency) Culture->Passage Seed 4. Seed on Coverslips (in 35 mm dishes) Passage->Seed Transfect 5. Transfect Cells (with ion channel plasmid) Seed->Transfect Incubate 6. Incubate (24-48 hours) Transfect->Incubate Record 7. Ready for Patch-Clamp Recording Incubate->Record

Diagram 2: Workflow for preparing HEK293 cells for patch-clamp.

Materials:

  • HEK293 Cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Plasmid DNA for the ion channel of interest

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • Glass coverslips

Protocol Steps:

  • Cell Thawing and Culture:

    • Thaw a cryovial of HEK293 cells rapidly in a 37°C water bath.[9][10]

    • Transfer cells to a T-75 flask containing pre-warmed DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.[11]

  • Cell Maintenance and Passaging:

    • Change the culture medium every 2-3 days.

    • When cells reach 80-90% confluency, passage them.[10][11]

    • Aspirate the medium, wash with PBS, and add Trypsin-EDTA to detach the cells.

    • Neutralize trypsin with complete medium and re-seed into new flasks at a 1:5 to 1:10 ratio.[11]

  • Seeding for Electrophysiology:

    • Place sterile glass coverslips into 35 mm culture dishes.

    • Seed the detached HEK293 cells onto the coverslips at a density that will result in 50-70% confluency on the day of recording.

  • Transfection (Optional):

    • Approximately 24 hours after seeding, transfect the cells with the plasmid DNA encoding the ion channel of interest according to the manufacturer's protocol for your chosen transfection reagent.[10] A co-transfection with a fluorescent marker (e.g., GFP) is recommended to identify successfully transfected cells.

    • Incubate for 24-48 hours post-transfection before performing patch-clamp experiments.

Whole-Cell Patch-Clamp Protocol

This protocol describes the process of obtaining whole-cell recordings from prepared HEK293 cells to measure ionic currents.

G cluster_workflow Whole-Cell Patch-Clamp Workflow Pull 1. Pull Pipette (Borosilicate glass, 3-7 MΩ resistance) Fill 2. Fill Pipette (with intracellular solution & filter) Pull->Fill Mount 3. Mount Coverslip (in recording chamber with extracellular solution) Fill->Mount Approach 4. Approach Cell (Apply positive pressure) Mount->Approach Seal 5. Form Gigaseal (Release pressure, apply gentle suction) Approach->Seal Rupture 6. Rupture Membrane (Apply sharp suction to enter whole-cell mode) Seal->Rupture Record_Base 7. Record Baseline Currents (Apply voltage protocol) Rupture->Record_Base Apply_Drug 8. Apply this compound (Perfuse drug at desired concentration) Record_Base->Apply_Drug Record_Drug 9. Record Drug Effect (Repeat voltage protocol) Apply_Drug->Record_Drug

Diagram 3: Step-by-step workflow for the whole-cell patch-clamp experiment.

Solutions and Reagents:

Solution Type Component Concentration (mM)
Extracellular (Bath) NaCl120
KCl5
CaCl₂2
MgCl₂2
HEPES10
Glucose25
Adjust pH to 7.4 with NaOH
Intracellular (Pipette) K-Gluconate115
NaCl4
ATP-Mg2
GTP-NaCl0.3
HEPES40
Adjust pH to 7.2 with KOH
This compound Stock This compound10-100 mM (in DMSO)

Table 1: Composition of standard patch-clamp solutions. Concentrations are based on common practices.[7][12]

Protocol Steps:

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries using a micropipette puller. The ideal resistance when filled with intracellular solution is between 3-7 MΩ.[7][8]

  • Setup: Place the coverslip with HEK293 cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.[7]

  • Pipette Filling: Fill a micropipette with filtered intracellular solution and mount it onto the micromanipulator.

  • Approaching the Cell: Apply slight positive pressure to the pipette and lower it into the bath. Under visual guidance, approach a target cell.[13]

  • Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure. A high-resistance seal ( >1 GΩ), known as a gigaseal, should form. Gentle suction may be applied if necessary.[14]

  • Whole-Cell Configuration: Apply a brief pulse of sharp suction to rupture the membrane patch under the pipette tip. This establishes electrical and physical continuity between the pipette interior and the cell cytoplasm.[13][15]

  • Baseline Recording: Set the amplifier to voltage-clamp mode. Clamp the cell at a holding potential (e.g., -80 mV). Apply a voltage protocol (e.g., a series of depolarizing steps or a voltage ramp) to elicit the ionic currents of interest and record a stable baseline.[16]

  • Drug Application: Prepare dilutions of this compound in the extracellular solution from a concentrated stock. Perfuse the cell with the this compound-containing solution.

  • Effect Recording: After allowing time for the drug to take effect (typically 2-5 minutes), repeat the same voltage protocol to record the currents in the presence of this compound. Repeat for multiple concentrations to determine a dose-response relationship.

Data Presentation and Expected Results

The primary outcome of this experiment is the quantification of this compound's effect on the target ion channel. Data should be presented clearly to show the dose-dependent inhibition of the ionic current.

Parameter Description Example Value
Holding Potential The membrane potential at which the cell is held between test pulses.-80 mV
Test Pulse Range The range of voltages applied to elicit channel activity.-100 mV to +40 mV
Pulse Duration The length of time for each voltage step.200 - 1000 ms
Sweep Interval The time between the start of consecutive voltage protocols.5 - 15 seconds

Table 2: Example voltage-clamp parameters for recording voltage-gated ion channels.

This compound Concentration Peak Current Amplitude (pA) % Inhibition
Control (Baseline)-15000%
1 µM-125016.7%
10 µM-80046.7%
30 µM-45070.0%
100 µM-20086.7%

Table 3: Example of quantitative data presentation for a dose-response experiment. Values are hypothetical and serve as a template for data organization.

By plotting the % Inhibition against the this compound concentration, an IC₅₀ value (the concentration at which 50% of the current is inhibited) can be calculated, providing a quantitative measure of this compound's potency on the specific ion channel.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cinnarizine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnarizine is a widely used antihistamine and calcium channel blocker prescribed for the management of vertigo, motion sickness, and other vestibular disorders.[1] Accurate and reliable quantification of this compound in plasma is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the determination of this compound in human plasma. The described protocol offers high sensitivity, specificity, and reproducibility for research and clinical applications.

A critical step in the bioanalytical workflow is the efficient extraction of the drug from the complex plasma matrix. Liquid-liquid extraction is a commonly employed technique that yields high recovery rates for this compound.[1] The chromatographic separation is performed on a C18 stationary phase, which allows for the effective resolution of this compound from endogenous plasma components.[1]

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in human plasma using an HPLC system with UV detection.

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Meclozine (Internal Standard, IS) (purity >99%)[2]

  • HPLC grade acetonitrile and methanol

  • Chloroform and n-hexane (analytical grade)[2][3]

  • Orthophosphoric acid

  • Human plasma (drug-free)

  • Deionized water

Instrumentation and Chromatographic Conditions

An isocratic HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC SystemIsocratic HPLC with UV Detector
ColumnC18 column (250 mm x 4.6 mm, 5 µm)[4][5]
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 2.8) (60:40 v/v)[5][6]
Flow Rate1.0 mL/min[4]
Detection Wavelength229 nm[5]
Injection Volume20 µL
Column TemperatureAmbient
Internal StandardMeclozine[2]
Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Meclozine (IS) in methanol.[1][7]

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (1 µg/mL): Dilute the Meclozine stock solution with methanol.

Sample Preparation (Liquid-Liquid Extraction)

The extraction of this compound and the internal standard from plasma is achieved through the following liquid-liquid extraction procedure.

G cluster_prep Sample Preparation Workflow plasma 1. Start with 1 mL Plasma Sample add_is 2. Add Internal Standard (Meclozine) plasma->add_is add_buffer 3. Add 1 mL Phosphate Buffer add_is->add_buffer vortex1 4. Vortex Mix (1 min) add_buffer->vortex1 add_solvent 5. Add 5 mL Chloroform:Hexane (2:3 v/v) vortex1->add_solvent vortex2 6. Vortex Mix (2 min) add_solvent->vortex2 centrifuge 7. Centrifuge (3000 rpm, 10 min) vortex2->centrifuge separate 8. Separate Organic Layer centrifuge->separate evaporate 9. Evaporate to Dryness separate->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute inject 11. Inject into HPLC reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow for this compound.

Calibration Curve and Quality Control Samples
  • Calibration Standards: Spike blank human plasma with known concentrations of the this compound working solutions to prepare calibration standards. Typical concentration ranges are 1-100 ng/mL.[3][8]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma to evaluate the method's accuracy and precision.[3]

Process the calibration standards and QC samples alongside the unknown plasma samples using the same extraction procedure described above.

Data Presentation and Method Validation

The bioanalytical method should be validated in accordance with regulatory guidelines. The key validation parameters are summarized below.

Workflow for Method Validation

G cluster_validation Bioanalytical Method Validation selectivity Selectivity & Specificity linearity Linearity & Range selectivity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lloq LLOQ precision->lloq recovery Recovery lloq->recovery stability Stability recovery->stability

Caption: Key Parameters in Bioanalytical Method Validation.

Summary of Quantitative Data

The following tables present typical performance characteristics of a validated HPLC-UV method for this compound quantification in plasma.

Table 2: Linearity and Sensitivity

ParameterResult
Linearity Range5 - 200 ng/mL[4]
Correlation Coefficient (r²)> 0.999[9]
Limit of Detection (LOD)1.1 ng/mL[4]
Lower Limit of Quantification (LLOQ)5 ng/mL[4]

Table 3: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low10< 10< 1090 - 110
Medium50< 10< 1090 - 110
High150< 10< 1090 - 110
(Data presented are representative values based on published literature)[3][8]

Table 4: Recovery and Stability

ParameterResult
Extraction Recovery (this compound)> 90%[2]
Extraction Recovery (Internal Standard)> 85%[3]
Freeze-Thaw Stability (3 cycles)Stable[3][7]
Bench-top Stability (8 hours)Stable[7]
Long-term Stability (-80°C, 30 days)Stable[7]

Conclusion

The described RP-HPLC method with UV detection provides a reliable, sensitive, and robust approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure offers high recovery, and the chromatographic conditions ensure good separation from endogenous interferences. This validated method is suitable for routine use in pharmacokinetic and bioequivalence studies of this compound. For higher sensitivity requirements, an LC-MS/MS method may be considered.[7][10]

References

Application Notes and Protocols for Cinnarizine Efficacy Testing in Animal Models of Vertigo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vertigo is a debilitating symptom of vestibular dysfunction, characterized by a sensation of spinning or whirling motion. The development of effective pharmacotherapies for vertigo relies on robust preclinical evaluation in animal models that mimic the key aspects of the condition. Cinnarizine, a widely used anti-vertiginous drug, is a piperazine derivative with antihistaminic and calcium channel-blocking properties.[1] It is believed to exert its effects by inhibiting the influx of calcium into vestibular sensory hair cells, thereby reducing their excitability and suppressing nystagmus.[2][3] This document provides detailed application notes and protocols for inducing vertigo in rodent models and for the subsequent efficacy testing of this compound.

Mechanism of Action of this compound in the Vestibular System

This compound's primary mechanism of action in the vestibular system involves the blockade of L-type and T-type voltage-gated calcium channels in the vestibular sensory cells of the inner ear.[1] This inhibition of calcium ion translocation across the cell membranes helps to stabilize the sensory cells and reduce their excitability, thus diminishing the abnormal vestibular signals that lead to vertigo and dizziness.[3] Additionally, this compound exhibits antihistamine properties by acting as an antagonist to H1 histamine receptors.[1] It is also known to bind to dopamine D2 and muscarinic acetylcholine receptors, contributing to its multimodal action in managing vertigo.[1]

Cinnarizine_Mechanism cluster_0 Vestibular Hair Cell Ca_Channel L- & T-type Ca2+ Channels Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Depolarization Cellular Depolarization & Transmitter Release Ca_Influx->Depolarization Vestibular_Signal Aberrant Vestibular Signal to Brainstem Depolarization->Vestibular_Signal This compound This compound This compound->Ca_Channel Blocks H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonizes D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonizes Vertigo_Symptoms Vertigo & Nystagmus Vestibular_Signal->Vertigo_Symptoms

This compound's multimodal mechanism of action.

Experimental Protocols for Vertigo Induction

Several animal models have been developed to study vestibular dysfunction. The choice of model depends on the specific aspect of vertigo being investigated. Below are detailed protocols for three commonly used methods.

Protocol 1: Unilateral Labyrinthectomy (UL) - Chemical Induction

This method creates a unilateral vestibular deficit, mimicking conditions like vestibular neuritis.

Objective: To induce acute vertigo symptoms through chemical ablation of the vestibular apparatus on one side.

Animal Model: Adult Wistar or Sprague-Dawley rats (250-300g).

Materials:

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

  • Ototoxic agent: Arsanilate solution or Ferric Chloride (FeCl3) solution (0.97 g FeCl3 in 1.4 mL saline)[4]

  • Microsyringe (e.g., Hamilton syringe with a 0.5 mm diameter needle)

  • Operating microscope or magnifying loupes

  • General surgical tools

Procedure:

  • Anesthesia: Anesthetize the animal using an appropriate method and confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Positioning: Place the animal in a stereotaxic frame or a position that provides stable and clear access to the tympanic membrane.

  • Injection: Under microscopic guidance, carefully insert the microsyringe needle through the tympanic membrane until its tip is near the middle ear ossicles.

  • Agent Delivery: Slowly inject the ototoxic solution (e.g., a predetermined volume of FeCl3 solution, typically estimated by first injecting saline to gauge the middle ear cavity volume) into the middle ear cavity.[4]

  • Recovery: Allow the animal to recover from anesthesia on a heating pad to maintain body temperature. Observe for post-procedural signs of vertigo.

Protocol 2: Caloric Vestibular Stimulation (CVS)

This non-invasive technique temporarily induces nystagmus and vertigo-like behavior by stimulating the horizontal semicircular canal.

Objective: To transiently induce vertigo and nystagmus for acute drug efficacy studies.

Animal Model: Adult Sprague-Dawley rats.

Materials:

  • Rat restrainer

  • Syringe (e.g., 5 mL)

  • Warm water (42 ± 2°C)

  • Tubing for irrigation

Procedure:

  • Restraint: Place the animal in a suitable restrainer.

  • Positioning: Position the rat such that the horizontal semicircular canal is tilted approximately 30 degrees with respect to the horizontal plane to facilitate convection currents.

  • Irrigation: Gently irrigate the middle ear cavity with 2 mL of warm water at a constant flow rate of 0.1 mL/s.[5]

  • Observation: Observe and record the induced nystagmus and behavioral responses. The effect is transient and can be repeated after a suitable washout period.

Protocol 3: Ototoxic Drug-Induced Vestibulopathy

Systemic or local administration of certain drugs, like gentamicin, can induce bilateral or unilateral vestibulotoxicity.

Objective: To create a model of drug-induced vestibular damage and associated vertigo.

Animal Model: Adult Sprague-Dawley rats.

Materials:

  • Gentamicin sulfate solution

  • Syringes and needles for administration (intratympanic or systemic)

Procedure (Intratympanic Injection Example):

  • Anesthesia and Positioning: Anesthetize and position the animal as described in Protocol 1.

  • Administration: Inject a defined concentration and volume of gentamicin sulfate solution into the middle ear cavity. This can be performed bilaterally or unilaterally.

  • Monitoring: Monitor the animals over several days for the development of vestibulotoxic signs. Behavioral testing should be conducted at baseline and at set time points post-injection (e.g., every 3 days for 16 days).[6]

Experimental Workflow for this compound Efficacy Testing

A typical workflow for evaluating the efficacy of this compound in an animal model of vertigo is outlined below.

Experimental_Workflow Animal_Acclimation Animal Acclimation & Baseline Behavioral Testing Group_Allocation Random Group Allocation (Vehicle, this compound Doses) Animal_Acclimation->Group_Allocation Vertigo_Induction Induction of Vertigo (e.g., Unilateral Labyrinthectomy) Group_Allocation->Vertigo_Induction Drug_Administration Drug Administration (Pre- or Post-Induction) Vertigo_Induction->Drug_Administration Behavioral_Assessment Behavioral & Physiological Assessment at Time Points Drug_Administration->Behavioral_Assessment Data_Analysis Data Analysis & Statistical Comparison Behavioral_Assessment->Data_Analysis

References

Protocol for Assessing Cinnarizine's Effect on Morris Water Maze Performance

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

The Morris Water Maze (MWM) is a widely used behavioral assay to evaluate spatial learning and memory in rodents. This protocol details a methodology for assessing the effect of Cinnarizine, a drug with antihistaminic and calcium channel blocking properties, on the performance of rats in the MWM. This compound is primarily used to manage motion sickness and vertigo, but its impact on cognitive functions like learning and memory is an area of active research.[1] This document provides a comprehensive protocol for such an assessment, including experimental design, data presentation, and visualization of relevant pathways and workflows.

Pharmacological Background of this compound

This compound's mechanism of action is multifaceted, involving the blockade of L- and T-type voltage-gated calcium channels, antagonism of histamine H1 receptors, and inhibition of dopamine D2 receptors.[1] These actions can influence neuronal excitability and neurotransmission in brain regions critical for learning and memory, such as the hippocampus. Understanding these mechanisms is crucial for interpreting the behavioral outcomes observed in the MWM.

Experimental Protocol

1. Animals

  • Species: Male Wistar rats (8-10 weeks old, 250-300g).

  • Housing: Animals should be housed in groups of 2-3 per cage in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimatization: Allow at least one week for acclimatization to the housing conditions before the start of the experiment.

2. Morris Water Maze Apparatus

  • Pool: A circular pool (1.8 m in diameter, 60 cm in height) filled with water (23-25°C) to a depth of 30 cm.

  • Water Opacification: The water should be made opaque using non-toxic white or black tempera paint.

  • Escape Platform: A circular platform (10 cm in diameter) submerged 1-2 cm below the water surface.

  • Visual Cues: The maze should be placed in a room with prominent, high-contrast visual cues on the walls.

  • Tracking System: An automated video tracking system should be used to record and analyze the swim paths, escape latencies, and other behavioral parameters.

3. Drug Preparation and Administration

  • Drug: this compound.

  • Vehicle: A 0.5% carboxymethyl cellulose (CMC) solution in distilled water.

  • Dosage: Based on previous studies, dosages of 10 mg/kg and 20 mg/kg body weight are recommended. A vehicle-only control group should be included.

  • Route of Administration: Oral gavage.

  • Administration Timing: The timing of administration depends on the specific memory phase being investigated:

    • Acquisition: Administer this compound or vehicle 30-60 minutes before the first trial of each daily session for 5 consecutive days.

    • Consolidation: Administer this compound or vehicle immediately after the last trial of each daily session.

    • Retrieval: Administer vehicle 30-60 minutes before each training session. On the day of the probe trial, administer a single dose of this compound or vehicle 30-60 minutes before the trial.

4. Experimental Procedure

The MWM test consists of three phases: habituation, acquisition training, and a probe trial.

  • Habituation (Day 1):

    • Allow each rat to swim freely in the pool for 60 seconds without the platform to adapt to the environment.

    • Place the rat on the visible platform (marked with a distinct cue) for 30 seconds.

    • Conduct one trial with a visible platform to ensure the animals are not visually impaired and can mount the platform.

  • Acquisition Training (Days 2-6):

    • The hidden platform is placed in the center of one of the four quadrants of the pool and remains in the same location throughout the training.

    • Each rat undergoes four trials per day for five consecutive days.

    • For each trial, the rat is gently placed into the water facing the pool wall at one of four quasi-random starting positions (North, South, East, West).

    • The rat is allowed a maximum of 60 seconds to find the hidden platform.

    • If the rat finds the platform, it is allowed to remain there for 15-20 seconds.

    • If the rat fails to find the platform within 60 seconds, it is gently guided to the platform and allowed to stay for 15-20 seconds.

    • The inter-trial interval (ITI) should be approximately 15-20 minutes.

  • Probe Trial (Day 7):

    • The escape platform is removed from the pool.

    • Each rat is allowed to swim freely for 60 seconds.

    • The starting position should be novel and preferably in the quadrant opposite to where the platform was located.

    • The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are recorded.

5. Data Collection and Analysis

The following parameters should be recorded by the video tracking software:

  • Escape Latency (s): The time taken to find the hidden platform.

  • Path Length (m): The total distance traveled to reach the platform.

  • Swim Speed (m/s): The average speed of the rat during the trial.

  • Time in Target Quadrant (%): The percentage of time spent in the quadrant that previously contained the platform during the probe trial.

  • Platform Crossings: The number of times the rat swims over the exact location where the platform was during the probe trial.

Statistical analysis should be performed using appropriate methods, such as a two-way ANOVA with repeated measures for the acquisition phase data and a one-way ANOVA for the probe trial data. Post-hoc tests (e.g., Tukey's test) should be used for multiple comparisons. A p-value of less than 0.05 is typically considered statistically significant.

Data Presentation

The following tables summarize the expected quantitative data from the experiment. The values presented are hypothetical and based on the qualitative findings of previous research, which indicated improved performance at higher doses of this compound.

Table 1: Effect of this compound on Escape Latency during Acquisition Training

Treatment GroupDay 1 (s)Day 2 (s)Day 3 (s)Day 4 (s)Day 5 (s)
Vehicle Control55.2 ± 4.142.5 ± 3.830.1 ± 3.220.5 ± 2.915.3 ± 2.5
This compound (10 mg/kg)54.8 ± 4.540.1 ± 3.528.9 ± 3.018.2 ± 2.714.1 ± 2.3
This compound (20 mg/kg)55.5 ± 4.335.7 ± 3.622.4 ± 2.814.3 ± 2.1 10.8 ± 1.9

Data are presented as Mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control.

Table 2: Effect of this compound on Path Length during Acquisition Training

Treatment GroupDay 1 (m)Day 2 (m)Day 3 (m)Day 4 (m)Day 5 (m)
Vehicle Control12.8 ± 1.59.7 ± 1.26.9 ± 0.94.7 ± 0.73.5 ± 0.6
This compound (10 mg/kg)12.5 ± 1.69.2 ± 1.16.6 ± 0.84.2 ± 0.63.2 ± 0.5
This compound (20 mg/kg)12.9 ± 1.48.2 ± 1.05.1 ± 0.73.3 ± 0.5 2.5 ± 0.4

Data are presented as Mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control.

Table 3: Effect of this compound on Probe Trial Performance

Treatment GroupTime in Target Quadrant (%)Platform CrossingsSwim Speed (m/s)
Vehicle Control35.2 ± 3.13.1 ± 0.50.22 ± 0.02
This compound (10 mg/kg)38.5 ± 3.43.5 ± 0.60.23 ± 0.02
This compound (20 mg/kg)45.8 ± 3.84.8 ± 0.70.22 ± 0.03

Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.

Mandatory Visualizations

experimental_workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase animal_procurement Animal Procurement (Male Wistar Rats) acclimatization Acclimatization (1 week) animal_procurement->acclimatization group_assignment Random Group Assignment (Vehicle, 10mg/kg, 20mg/kg) acclimatization->group_assignment habituation Habituation (Day 1) group_assignment->habituation drug_admin_acq Drug/Vehicle Administration (Pre-training) habituation->drug_admin_acq acquisition Acquisition Training (Days 2-6, 4 trials/day) drug_admin_acq->acquisition Daily probe_trial Probe Trial (Day 7) acquisition->probe_trial data_collection Data Collection (Video Tracking System) probe_trial->data_collection data_analysis Statistical Analysis (ANOVA) data_collection->data_analysis results Results Interpretation data_analysis->results

Experimental Workflow Diagram

signaling_pathway cluster_this compound This compound cluster_targets Molecular Targets cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences for Memory This compound This compound ca_channel L- & T-type Ca2+ Channels This compound->ca_channel Blocks h1_receptor Histamine H1 Receptor This compound->h1_receptor Antagonizes d2_receptor Dopamine D2 Receptor This compound->d2_receptor Antagonizes ca_influx Decreased Ca2+ Influx ca_channel->ca_influx hist_signal Reduced Histaminergic Signaling h1_receptor->hist_signal dopa_signal Modulated Dopaminergic Signaling d2_receptor->dopa_signal neuron_excitability Altered Neuronal Excitability ca_influx->neuron_excitability neurotransmission Modified Neurotransmission hist_signal->neurotransmission dopa_signal->neurotransmission synaptic_plasticity Impact on Synaptic Plasticity (LTP/LTD) neuron_excitability->synaptic_plasticity neurotransmission->synaptic_plasticity spatial_memory Modulation of Spatial Learning & Memory synaptic_plasticity->spatial_memory

This compound Signaling Pathways

References

Application Note: Cinnarizine Permeability Across an In Vitro Blood-Brain Barrier Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a dynamic and highly selective barrier formed by brain microvascular endothelial cells (BMECs), which are connected by complex tight junctions.[1] This barrier plays a crucial role in protecting the central nervous system (CNS) from harmful substances while regulating the transport of essential nutrients.[1] However, the BBB also presents a major obstacle for the delivery of therapeutic agents to the brain, limiting the efficacy of many drugs intended for CNS disorders.[1][2] Therefore, the development of predictive in vitro BBB models is essential for screening CNS drug candidates in the early stages of drug discovery.[3][4]

Cinnarizine is a first-generation antihistamine and calcium channel blocker commonly used to treat vertigo, nausea, and motion sickness. As a first-generation antihistamine, it is known to cross the BBB and cause CNS side effects like drowsiness, highlighting its ability to permeate into the brain.[5] This application note provides a detailed protocol for assessing the permeability of this compound using a well-established in vitro Transwell BBB model. The model consists of a monolayer of brain endothelial cells, often co-cultured with astrocytes or pericytes to enhance barrier properties.[6][7]

The primary methods for evaluating barrier integrity and drug permeability are Transendothelial Electrical Resistance (TEER) measurement and the calculation of the apparent permeability coefficient (Papp) for a test compound.[7][8] This protocol will guide researchers through setting up the BBB model, verifying its integrity, conducting the permeability assay with this compound, and analyzing the results.

Experimental Overview & Key Relationships

The following diagram illustrates the logical relationship between a drug's characteristics, its interaction with the in vitro BBB model, and the predicted outcome for CNS penetration.

G cluster_drug Drug Properties cluster_model In Vitro BBB Model Assay cluster_prediction In Vivo Prediction HighPerm High Lipophilicity Low Molecular Weight (e.g., this compound) Papp_High High Papp Value (>10 x 10⁻⁶ cm/s) HighPerm->Papp_High Results in LowPerm Low Lipophilicity High Molecular Weight Efflux Substrate Papp_Low Low Papp Value (<2 x 10⁻⁶ cm/s) LowPerm->Papp_Low Results in CNS_High High CNS Penetration Papp_High->CNS_High Predicts CNS_Low Low CNS Penetration Papp_Low->CNS_Low Predicts

Caption: Logical flow from drug properties to predicted CNS penetration.

Materials and Reagents

Reagent Supplier & Catalog No. Purpose
hCMEC/D3 Cell LineMillipore, SCC066Brain endothelial cells for BBB model
Human AstrocytesScienCell, 1800Co-culture cells to induce barrier properties
Endothelial Cell Basal Medium-2 (EBM-2)Lonza, CC-3156Base medium for endothelial cells
EGM-2 SingleQuots KitLonza, CC-4176Supplements for complete endothelial medium
Astrocyte Medium (AM)ScienCell, 1801Complete medium for astrocytes
Transwell Permeable Supports, 24-wellCorning, 3470Cell culture inserts for permeability assay
Rat Tail Collagen ICorning, 354236Coating for Transwell inserts
FibronectinSigma-Aldrich, F1141Coating for Transwell inserts
This compoundSigma-Aldrich, C4486Test compound
Lucifer Yellow (LY)Sigma-Aldrich, L0259Paracellular marker for barrier integrity check
Hanks' Balanced Salt Solution (HBSS)Gibco, 14025092Transport buffer for permeability assay
Trypsin-EDTA (0.25%)Gibco, 25200056Cell dissociation
Fetal Bovine Serum (FBS)Gibco, 10270106Cell culture supplement
Penicillin-StreptomycinGibco, 15140122Antibiotic/antimycotic
Dimethyl Sulfoxide (DMSO)Sigma-Aldrich, D8418Solvent for this compound

Detailed Experimental Protocols

The overall workflow for the this compound permeability assay is depicted below.

G cluster_setup Phase 1: Model Setup cluster_validation Phase 2: Barrier Validation cluster_assay Phase 3: Permeability Assay cluster_analysis Phase 4: Analysis A1 Coat Transwell Inserts (Collagen & Fibronectin) A2 Seed Astrocytes (Bottom Chamber) A1->A2 A3 Seed hCMEC/D3 Cells (Apical Chamber of Insert) A2->A3 A4 Co-culture for 5-7 Days A3->A4 B1 Measure TEER Daily A4->B1 B2 TEER > 150 Ω·cm²? B1->B2 B2->A4 No B3 Perform Lucifer Yellow (LY) Permeability Assay B2->B3 Yes B4 LY Permeability < 1%? B3->B4 B4->A4 No C1 Prepare this compound Solution (in HBSS) B4->C1 Yes C2 Add this compound to Apical Chamber C1->C2 C3 Incubate and Collect Samples (Basolateral, at 30, 60, 90 min) C2->C3 D1 Quantify this compound (LC-MS/MS) C3->D1 D2 Calculate Papp Coefficient D1->D2 D3 Interpret Results D2->D3

Caption: Experimental workflow for the this compound permeability assay.

Protocol 4.1: Preparation of the In Vitro BBB Co-culture Model
  • Coating Transwell Inserts:

    • Dilute Rat Tail Collagen I to 50 µg/mL in sterile 20 mM acetic acid.

    • Add 100 µL of the diluted collagen solution to the apical side of the 24-well Transwell inserts.

    • Incubate for 1 hour at 37°C. Aspirate the excess solution and allow the inserts to air dry completely in a sterile hood.

    • Dilute Fibronectin to 10 µg/mL in sterile PBS. Add 100 µL to the coated inserts and incubate for 1 hour at 37°C. Aspirate and wash once with PBS before cell seeding.

  • Seeding Astrocytes (Basolateral Chamber):

    • Culture human astrocytes in Astrocyte Medium (AM) according to the supplier's instructions.

    • On Day 0, seed astrocytes into the basolateral (bottom) chamber of the 24-well plate at a density of 2.5 x 10⁴ cells/well in 1 mL of AM.

  • Seeding Endothelial Cells (Apical Chamber):

    • Culture hCMEC/D3 cells in complete EGM-2 medium.

    • On Day 1, seed hCMEC/D3 cells onto the coated apical side of the Transwell inserts at a density of 5 x 10⁴ cells/insert in 0.5 mL of EGM-2 medium.

    • Place the inserts into the wells containing the astrocytes.

  • Co-culture and Maturation:

    • Maintain the co-culture for 5-7 days at 37°C, 5% CO₂.

    • Change the medium in both apical and basolateral chambers every 2 days. The barrier is typically ready for experiments when TEER values plateau.

Protocol 4.2: Barrier Integrity Assessment
  • Transendothelial Electrical Resistance (TEER) Measurement:

    • TEER is a quantitative measure of barrier tightness.[8]

    • Equilibrate the plate to room temperature for 20 minutes before measuring.

    • Using an EVOM2 Epithelial Voltohmmeter with STX2 electrodes, place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.

    • Record the resistance (Ω). To calculate the TEER value (Ω·cm²), subtract the resistance of a blank, cell-free insert and multiply by the surface area of the membrane (0.33 cm² for 24-well inserts).

    • Formula: TEER (Ω·cm²) = (R_total - R_blank) × Area (cm²)

    • The model is considered ready for use when TEER values are stable and exceed 150 Ω·cm².

  • Lucifer Yellow (LY) Flux Assay (Paracellular Permeability):

    • After the final TEER measurement, wash the cells twice with pre-warmed HBSS.

    • Add 0.5 mL of HBSS containing 50 µM Lucifer Yellow to the apical chamber.

    • Add 1.0 mL of HBSS to the basolateral chamber.

    • Incubate for 1 hour at 37°C on an orbital shaker.

    • Collect a 100 µL sample from the basolateral chamber.

    • Measure the fluorescence of the sample and a standard curve of LY using a fluorescence plate reader (Excitation: 428 nm, Emission: 536 nm).

    • The barrier is considered sufficiently tight if the permeability of LY is less than 1% of the initial concentration.

Protocol 4.3: this compound Permeability Assay
  • Preparation of Dosing Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed HBSS to a final working concentration (e.g., 10 µM). The final DMSO concentration should be <0.5% to avoid cytotoxicity.

  • Permeability Experiment (Apical to Basolateral):

    • Gently wash the cell monolayers in both chambers twice with pre-warmed HBSS.

    • Add 0.5 mL of the this compound dosing solution to the apical (donor) chamber.

    • Add 1.0 mL of fresh HBSS to the basolateral (receiver) chamber.

    • At time points 30, 60, and 90 minutes, take a 200 µL sample from the basolateral chamber. Immediately replace the volume with 200 µL of fresh, pre-warmed HBSS.

    • At the final time point, take a sample from the apical chamber to determine the initial concentration (C₀).

    • Store all samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Analysis and Presentation

Calculating the Apparent Permeability Coefficient (Papp)

The permeability of this compound is expressed as the apparent permeability coefficient (Papp).

  • Calculate the cumulative amount of this compound (dQ) in the receiver chamber at each time point, correcting for the removed sample volume.

  • Plot the cumulative amount transported (dQ) versus time (dt). The slope of the linear portion of this curve represents the flux (dQ/dt).

  • Calculate Papp using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A × C₀)

    • Where:

      • dQ/dt is the steady-state flux (µmol/s or ng/s).

      • A is the surface area of the Transwell membrane (cm²).

      • C₀ is the initial concentration in the donor chamber (µmol/mL or ng/mL).

Data Presentation

Quantitative results should be summarized in tables for clear comparison.

Table 1: Barrier Integrity Verification

Parameter Acceptance Criteria Example Result
TEER Value > 150 Ω·cm² 185 ± 15 Ω·cm²

| Lucifer Yellow Flux | < 1% per hour | 0.65 ± 0.1% |

Table 2: Comparative Permeability of Test Compounds

Compound Type Expected Papp (x 10⁻⁶ cm/s) Predicted CNS Penetration
This compound Test Compound > 15.0 High
Carbamazepine High Permeability Control[3] 20.0 - 30.0 High
Fexofenadine Low Permeability Control[3][5] < 1.0 Low (P-gp Substrate)

| Lucifer Yellow | Paracellular Marker | < 0.2 | Negligible |

Note: Expected Papp values are based on literature for compounds with similar characteristics and are for illustrative purposes.

Signaling Pathways for BBB Maintenance

The integrity of the in vitro BBB model is maintained by complex signaling between astrocytes, pericytes, and endothelial cells. Astrocytes release soluble factors that induce and maintain the tight junction protein expression in endothelial cells, which is critical for low paracellular permeability.

G cluster_astrocyte Astrocyte cluster_ec Brain Endothelial Cell cluster_junctions Tight Junction Complex Astro Astrocyte GDNF GDNF Astro->GDNF TGFb TGF-β Astro->TGFb Wnt Wnt Astro->Wnt EC Endothelial Cell GDNF->EC Induces TGFb->EC Enhances Wnt->EC Promotes Claudin5 Claudin-5 Occludin Occludin ZO1 ZO-1 Barrier Reduced Permeability (Tight Barrier) Claudin5->Barrier Occludin->Barrier ZO1->Barrier

Caption: Signaling from astrocytes enhances tight junction integrity.

References

Application Note: A Cell-Based Fluorescence Assay for High-Throughput Screening of Cinnarizine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnarizine is a widely used pharmaceutical agent primarily prescribed for the management of vertigo, motion sickness, and other vestibular disorders.[1][2][3] Its therapeutic efficacy is attributed to a multimodal mechanism of action, principally involving the blockade of voltage-gated calcium channels.[1][4][5] this compound inhibits the influx of calcium into vascular smooth muscle cells by targeting both L-type and T-type calcium channels.[1][4] Additionally, it exhibits antagonist activity at histamine H1, dopamine D2, and muscarinic acetylcholine receptors.[1][4][6] The development of novel this compound analogues presents an opportunity to enhance potency, selectivity, and pharmacokinetic profiles, potentially leading to improved therapies for neurological and cardiovascular conditions.

This application note provides a detailed protocol for a robust, cell-based fluorescence assay designed for the high-throughput screening (HTS) of this compound analogues. The assay measures the inhibition of depolarization-induced calcium influx in a human embryonic kidney (HEK293) cell line stably expressing a specific voltage-gated calcium channel subtype (e.g., L-type Cav1.2 or T-type Cav3.2). This method offers a reliable and scalable platform for identifying and characterizing novel calcium channel modulators.

Principle of the Assay

The screening assay is based on the measurement of intracellular calcium concentration using a fluorescent indicator. Cells stably expressing the target calcium channel are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). Baseline fluorescence is measured before the cells are depolarized with a potassium chloride (KCl) solution. Depolarization opens the voltage-gated calcium channels, leading to an influx of extracellular calcium and a subsequent increase in the fluorescence signal of the indicator. This compound analogues with inhibitory activity will block this calcium influx, resulting in a dose-dependent reduction of the fluorescence signal.

Signaling Pathway of this compound Action

G cluster_membrane Cell Membrane Ca_channel Voltage-Gated Calcium Channel (L-type or T-type) Ca_influx Ca2+ Influx Ca_channel->Ca_influx Depolarization Membrane Depolarization (e.g., high K+) Depolarization->Ca_channel opens This compound This compound Analogue This compound->Ca_channel blocks Cellular_response Downstream Cellular Response Ca_influx->Cellular_response

Caption: this compound analogues block voltage-gated calcium channels, inhibiting depolarization-induced calcium influx.

Experimental Workflow

G A 1. Cell Seeding (HEK293 expressing CaV channel) in 96-well plates B 2. Dye Loading (Fluo-4 AM) A->B C 3. Compound Incubation (this compound Analogues) B->C D 4. Fluorescence Reading (Baseline) C->D E 5. Depolarization (KCl addition) D->E F 6. Fluorescence Reading (Post-depolarization) E->F G 7. Data Analysis (IC50 determination) F->G G cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Tertiary Assays A Library of This compound Analogues B Single Concentration Fluorescence Assay A->B C Identify 'Hits' (>50% Inhibition) B->C D Dose-Response Assay (IC50 Determination) C->D E Assess Potency and Efficacy D->E F Selectivity Profiling (Other ion channels, receptors) E->F G Cell Viability Assay E->G H Lead Candidate Selection F->H G->H

References

Application Notes and Protocols for Cinnarizine Formulation for Targeted Aural Delivery in Rabbits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, characterization, and in vivo evaluation of cinnarizine-loaded transfersomal gels for targeted aural delivery. The protocols detailed below are based on established methodologies for the development of novel otic drug delivery systems, with a focus on enhancing bioavailability and achieving targeted delivery to the middle and inner ear.

Introduction

This compound is a calcium channel blocker with antihistaminic properties, commonly used in the oral treatment of vertigo and Meniere's disease.[1][2][3][4] However, oral administration of this compound is associated with extensive first-pass metabolism, leading to reduced bioavailability.[1][2][3][4] Targeted aural delivery presents a promising alternative to bypass hepatic metabolism and deliver the drug directly to its site of action in the middle and inner ear. This approach can potentially enhance therapeutic efficacy and minimize systemic side effects.[4]

This document outlines the formulation of a this compound-loaded transfersomal gel, a novel drug delivery system designed to enhance permeation across the tympanic membrane. Transfersomes are ultradeformable vesicles that can squeeze through pores much smaller than their own diameter, making them ideal candidates for transdermal and transmucosal drug delivery.

Data Presentation

Table 1: Physicochemical Properties of this compound Transfersomal Formulations
Formulation CodeEntrapment Efficiency (%)Vesicle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)In-Vitro Drug Release (%)
F1 94.09 ± 1.74212.3 ± 30.050.238 ± 0.134-57.5 ± 2.5495.92 ± 1.18
F4 88.53 ± 1.25---------85.43 ± 1.54
F7 75.12 ± 1.87---------72.89 ± 1.76
F9 64.36 ± 1.982150 ± 35.351 ± 0.00+4.73 ± 1.5761.82 ± 1.92
F10 92.11 ± 1.54350.6 ± 25.150.315 ± 0.089-45.8 ± 3.1292.76 ± 1.32
F12 85.67 ± 1.63---------81.23 ± 1.45

Data presented as mean ± standard deviation. Data extracted from a study by Abdelmonem et al., 2020.[2]

Table 2: Properties of this compound Transfersomal Gels
Formulation CodePolymerMucoadhesive Force (dyne/cm²)Spreadability (mm)In-Vitro Drug Release (%)
F1A Carbopol 934 (0.5%)176.544 ± 3.2870 ± 3.0297.78 ± 0.102
F1B Carbopol 934 (1%)321.212 ± 6.9440 ± 7.0385.27 ± 1.345
F1C HPMC (2%)169.188 ± 1.26138 ± 3.7792.45 ± 1.056
F1D HPMC (4%)289.543 ± 4.5665 ± 4.1281.63 ± 1.128

Data presented as mean ± standard deviation. Data extracted from a study by Abdelmonem et al., 2020.[2]

Table 3: Pharmacokinetic Parameters of this compound in Rabbits
Treatment GroupCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng.hr/mL)Relative Bioavailability (%)
Oral this compound Tablet 105.3 ± 15.24494.256 ± 9.621100
Aural Transfersomal Gel (F1A) 120.6 ± 18.92703.563 ± 26.470142.35

Data presented as mean ± standard deviation (n=6). Data extracted from a study by Abdelmonem et al., 2020.[2][4]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Transfersomes

Objective: To prepare transfersomal vesicles encapsulating this compound using the thin-film hydration technique.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., Soya phosphatidylcholine)

  • Edge activator (e.g., Sodium cholate, Span 80, Tween 80)

  • Chloroform

  • Methanol

  • Phosphate buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

Procedure:

  • Accurately weigh this compound, phosphatidylcholine, and the edge activator.

  • Dissolve the weighed components in a mixture of chloroform and methanol (typically 1:1 v/v) in a round-bottom flask.[1]

  • Attach the flask to a rotary evaporator.

  • Evaporate the organic solvents under reduced pressure at a temperature of 50°C and a rotation speed of 90 rpm.[1] This will result in the formation of a thin, dry lipid film on the inner surface of the flask.

  • Hydrate the lipid film by adding phosphate-buffered saline (pH 7.4) and rotating the flask at the same temperature and speed for 1 hour.

  • The resulting suspension is then sonicated in a bath sonicator for a specified period (e.g., 30 minutes) to reduce the vesicle size and achieve a homogenous dispersion.

  • The transfersomal suspension is then stored at 4°C for further characterization.

Protocol 2: Characterization of Transfersomes

Objective: To determine the key physicochemical properties of the prepared this compound transfersomes.

2.1 Entrapment Efficiency (%EE):

  • Centrifuge the transfersomal suspension at high speed (e.g., 15,000 rpm) for a specified time (e.g., 1 hour) at 4°C.

  • Carefully separate the supernatant containing the unentrapped drug from the pellet of transfersomes.

  • Disrupt the transfersomal pellet using a suitable solvent (e.g., methanol or Triton X-100).

  • Quantify the amount of this compound in the supernatant and the disrupted pellet using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the entrapment efficiency using the following formula: %EE = (Amount of drug in pellet / Total amount of drug added) x 100

2.2 Vesicle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the transfersomal suspension with deionized water.

  • Analyze the diluted sample using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer) to determine the average vesicle size, PDI, and zeta potential.

Protocol 3: Preparation of this compound Transfersomal Gel

Objective: To incorporate the prepared transfersomes into a suitable gel base for aural application.

Materials:

  • This compound-loaded transfersomes

  • Gelling agent (e.g., Carbopol 934, Hydroxypropyl methylcellulose - HPMC)

  • McIlvaine buffer (pH 5.5)[1]

  • Triethanolamine (for neutralizing Carbopol)

  • Magnetic stirrer

Procedure:

  • Disperse the required amount of the gelling agent in McIlvaine buffer with constant stirring.[1]

  • For Carbopol gels, add triethanolamine dropwise to neutralize the polymer and induce gelation.

  • Once a homogenous gel base is formed, gradually incorporate the this compound transfersomal suspension into the gel with gentle stirring until a uniform medicated gel is obtained.[1]

Protocol 4: In Vivo Pharmacokinetic Study in Rabbits

Objective: To evaluate the systemic bioavailability of this compound after aural administration of the transfersomal gel in rabbits and compare it with oral administration.

Animal Model:

  • Healthy adult albino rabbits of either sex, weighing approximately 2-2.5 kg.

  • Animals should be acclimatized to laboratory conditions for at least one week before the experiment.

  • The study protocol must be approved by the Institutional Animal Ethics Committee.

Procedure:

  • Divide the rabbits into two groups: a test group receiving the aural transfersomal gel and a control group receiving an oral this compound tablet.

  • Fast the rabbits overnight before drug administration, with free access to water.

  • Test Group (Aural Administration):

    • Administer a pre-weighed amount of the this compound transfersomal gel (containing a specific dose of this compound) into the ear canal of each rabbit.

  • Control Group (Oral Administration):

    • Administer a commercially available oral this compound tablet to each rabbit using oral gavage.

  • Collect blood samples (approximately 1-2 mL) from the marginal ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20°C until analysis.

  • Extract this compound from the plasma samples using a suitable solvent extraction method.

  • Quantify the concentration of this compound in the plasma samples using a validated HPLC method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

G cluster_formulation Formulation cluster_process Process cluster_output Output drug This compound dissolve Dissolution drug->dissolve lipid Phosphatidylcholine lipid->dissolve ea Edge Activator ea->dissolve solvent Organic Solvent (Chloroform:Methanol) solvent->dissolve hydration Hydration Medium (PBS pH 7.4) hydration_step Hydration & Vesicle Formation hydration->hydration_step evaporation Thin Film Evaporation (Rotary Evaporator) dissolve->evaporation evaporation->hydration_step sonication Sonication hydration_step->sonication transfersomes This compound Transfersomes sonication->transfersomes gel_incorporation Incorporation into Gel final_product This compound Transfersomal Gel gel_incorporation->final_product transfersomes->gel_incorporation

Caption: Experimental workflow for the formulation of this compound transfersomal gel.

G cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound ca_channel Voltage-Gated Ca²⁺ Channels (L-type & T-type) This compound->ca_channel Blocks h1_receptor Histamine H1 Receptor This compound->h1_receptor Antagonizes d2_receptor Dopamine D2 Receptor This compound->d2_receptor Antagonizes ca_influx Ca²⁺ Influx contraction Smooth Muscle Contraction ca_influx->contraction Leads to transmitter_release Neurotransmitter Release ca_influx->transmitter_release Triggers

Caption: Simplified signaling pathway of this compound's multimodal action.

G cluster_dosing Dosing start Start formulation Formulation & Characterization of this compound Transfersomal Gel start->formulation animal_prep Animal Acclimatization & Grouping (Rabbits) formulation->animal_prep aural_dosing Aural Administration (Test Group) animal_prep->aural_dosing oral_dosing Oral Administration (Control Group) animal_prep->oral_dosing blood_sampling Blood Sampling (0-24h) aural_dosing->blood_sampling oral_dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation drug_analysis Drug Quantification (HPLC) plasma_separation->drug_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) drug_analysis->pk_analysis end End pk_analysis->end

Caption: In vivo pharmacokinetic study workflow in rabbits.

References

Application Notes and Protocols: Synthesis and Purification of Cinnarizine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnarizine is a well-established antihistamine and calcium channel blocker belonging to the diphenylmethylpiperazine group.[1] It is widely prescribed for the management of nausea and vomiting associated with motion sickness, vertigo, and Menière's disease.[1] Its therapeutic effects are attributed to its ability to inhibit L-type and T-type voltage-gated calcium channels and its antagonist activity at histamine H1 receptors.[2][3] This document provides detailed protocols for the synthesis and purification of this compound and its derivatives, along with an overview of its mechanism of action.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the N-alkylation of piperazine. The first step is the synthesis of the key intermediate, 1-(diphenylmethyl)piperazine, followed by its reaction with cinnamyl chloride. A detailed batch synthesis protocol is provided below, adapted from established methods.[4]

Experimental Protocol: Batch Synthesis of this compound

Part 1: Synthesis of 1-(Diphenylmethyl)piperazine

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add piperazine anhydrous (50g), n-hexane (150 mL), and water (25g).

  • Dissolution: Stir and heat the mixture to 95°C until the piperazine is completely dissolved.

  • Addition of Diphenylchloromethane: Slowly add diphenylchloromethane (60g) dropwise to the reaction mixture.

  • Reaction: After the addition is complete, maintain the reaction at reflux for 8 hours.

  • Work-up:

    • Cool the reaction mixture to 80-85°C.

    • Add a sufficient amount of aqueous sodium hydroxide solution to make the aqueous layer basic, and stir.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Wash the organic layer three times with 0.3-1 volume of hot water (65-70°C).

    • Collect the upper organic layer and wash it again with 1-3 volumes of water.

    • Adjust the pH of the aqueous layer to 1 with hydrochloric acid and separate the layers.

    • Wash the aqueous layer with n-hexane.

    • Transfer the aqueous layer to a clean flask and adjust the pH to 2 with an alkaline solution to precipitate the product.

  • Isolation: Filter the white solid product, wash with water, and dry to obtain 1-(diphenylmethyl)piperazine.

    • Yield: Approximately 92.5%[4]

    • Purity: >99% (by HPLC)[4]

Part 2: Synthesis of this compound

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 1-(diphenylmethyl)piperazine (30g) and n-hexane (150 mL).

  • Heating: Stir and heat the mixture to 70°C.

  • Addition of Reagents: Add anhydrous sodium carbonate (30g) and sodium metabisulfite (0.3g) to the mixture and stir for 15 minutes.

  • Addition of Cinnamyl Chloride: Add cinnamyl chloride (15g) to the reaction mixture.

  • Reaction: Heat the mixture to 70-75°C and maintain the reaction for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound

Protocol 1: Crystallization

  • Dissolution: Dissolve the crude this compound (100g) in ethanol (1000g) and add sodium pyrosulfite (0.5g). Heat the mixture to 75°C with stirring until fully dissolved.[5]

  • Decolorization: Add activated carbon (5g) and stir for 30 minutes for decolorization.[5]

  • Filtration: Hot filter the solution to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool to room temperature and then cool further to 5°C in an ice bath to induce crystallization.

  • Isolation: Filter the crystalline product, wash with cold ethanol, and dry in an oven.

    • Yield: Approximately 88%[5]

    • Purity: >99.5% (by HPLC)[5]

Protocol 2: Preparative Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or isopropanol. A good starting point would be a gradient elution from 100% hexane to a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a concentrated solution of the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Load the solution onto a pre-packed silica gel column.

    • Elute the column with the chosen mobile phase system.

    • Collect fractions and monitor by TLC or HPLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Synthesis of this compound Derivatives

The general synthetic strategy for this compound can be adapted to produce various derivatives. Key derivatives include Flunarizine, Buclizine, and Meclizine.

Flunarizine

Flunarizine, a difluorinated analog of this compound, can be synthesized by reacting 1-[bis(4-fluorophenyl)methyl]piperazine with cinnamyl chloride. The synthesis of the key intermediate, 1-[bis(4-fluorophenyl)methyl]piperazine, is analogous to the synthesis of 1-(diphenylmethyl)piperazine, starting from 4,4'-difluorobenzhydryl chloride and piperazine.

Buclizine and Meclizine

Buclizine and Meclizine are other derivatives of the diphenylmethylpiperazine class.[6] Their synthesis follows a similar N-alkylation strategy. For instance, Buclizine can be synthesized by reacting 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with 4-tert-butylbenzyl chloride. Meclizine is synthesized from 1-(4-chlorobenzhydryl)piperazine and 3-methylbenzyl chloride.

Quantitative Data Summary

CompoundStarting MaterialsReaction TypeYield (%)Purity (%)Reference
This compound 1-(diphenylmethyl)piperazine, cinnamyl chlorideN-alkylation>85>99[4]
This compound Diphenylmethanol, cinnamyl alcoholContinuous-flow82-[6]
1-(diphenylmethyl)piperazine Piperazine anhydrous, diphenylchloromethaneN-alkylation92.5>99[4]
Cyclizine Diphenylmethanol, methyl alcoholContinuous-flow94-[6]
Buclizine derivative Diphenylmethanol, 4-tert-butylbenzyl alcoholContinuous-flow87-[6]

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both a calcium channel blocker and a histamine H1 receptor antagonist.[2][3]

  • Calcium Channel Blockade: this compound selectively blocks L-type and T-type voltage-gated calcium channels.[2] This inhibition of calcium influx into vascular smooth muscle cells leads to vasodilation, particularly in cerebral blood vessels, improving microcirculation.[7]

  • H1-Antihistamine Activity: this compound is a first-generation H1-antihistamine.[8] It acts as an inverse agonist at the H1 receptor, preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic and inflammatory responses. This action is particularly relevant for its anti-emetic and anti-vertigo effects.

Visualizations

This compound Synthesis Workflow

G cluster_0 Part 1: Synthesis of 1-(Diphenylmethyl)piperazine cluster_1 Part 2: Synthesis of this compound cluster_2 Purification Piperazine Piperazine Reaction1 N-Alkylation Piperazine->Reaction1 Diphenylchloromethane Diphenylchloromethane Diphenylchloromethane->Reaction1 Intermediate 1-(Diphenylmethyl)piperazine Reaction1->Intermediate Reaction2 N-Alkylation Intermediate->Reaction2 Cinnamyl_Chloride Cinnamyl Chloride Cinnamyl_Chloride->Reaction2 Crude_this compound Crude this compound Reaction2->Crude_this compound Purification Crystallization or Column Chromatography Crude_this compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: Workflow for the two-step synthesis and purification of this compound.

This compound Mechanism of Action: Signaling Pathways

G cluster_0 Calcium Channel Blockade cluster_1 H1-Antihistamine Action Cinnarizine_Ca This compound L_type_Ca_Channel L-type Ca2+ Channel Cinnarizine_Ca->L_type_Ca_Channel blocks Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx inhibits Vasodilation Vasodilation Ca_Influx->Vasodilation leads to Cinnarizine_H1 This compound H1_Receptor H1 Receptor Cinnarizine_H1->H1_Receptor antagonizes Gq11 Gq/11 H1_Receptor->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Allergic_Response Allergic Response Ca_Release->Allergic_Response PKC->Allergic_Response

Caption: Dual mechanism of action of this compound.

References

Application Notes and Protocols: Electrophysiological Recording of Cinnarizine's Effect on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for investigating the electrophysiological effects of Cinnarizine on various ion channels. This compound is a widely used drug for the treatment of vertigo and motion sickness, with a primary mechanism of action involving the blockade of voltage-gated calcium channels.[1][2] This document outlines its effects on calcium, potassium, and sodium channels, supported by quantitative data and detailed methodologies for electrophysiological recording.

Overview of this compound's Ion Channel Activity

This compound exerts its therapeutic effects through the modulation of several key ion channels:

  • Voltage-Gated Calcium Channels (CaV): this compound is a potent blocker of both L-type (CaV1) and T-type (CaV3) calcium channels.[1][2] Its action on L-type calcium channels, particularly the CaV1.3 subtype found in vestibular hair cells, is crucial for its efficacy in treating vertigo.[3][4] Structural studies have revealed that this compound acts as a pore blocker in CaV1.3 channels.

  • Pressure-Sensitive Potassium Channels (KP): In vestibular hair cells, this compound has been shown to inhibit pressure-induced potassium currents.[5][6] This action is thought to contribute to its therapeutic effects by modulating the excitability of these sensory cells under conditions of increased hydrostatic pressure.[5]

  • Voltage-Gated Sodium Channels (NaV): While less characterized, some evidence suggests that this compound may also interact with and inhibit voltage-dependent sodium channels, which could contribute to its overall pharmacological profile.[7]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's inhibitory effects on various ion channels.

Table 1: Inhibitory Effect of this compound on Voltage-Gated Calcium Channels

Channel SubtypeCell TypeIC50 (µM)TechniqueReference
L-type (resembling CaV1.3)Guinea Pig Vestibular Type II Hair Cells1.5Whole-Cell Patch Clamp[3][4]
CaV1.2tsA-201 cellsNot specified, but shows inhibitionWhole-Cell Patch Clamp[8]
CaV1.3LtsA-201 cellsNot specified, but shows inhibitionWhole-Cell Patch Clamp[8]

Table 2: Inhibitory Effect of this compound on Pressure-Sensitive Potassium Channels

Channel TypeCell TypeConcentration (µM)EffectTechniqueReference
Pressure-sensitive K+ channelsGuinea Pig Vestibular Type II Hair Cells0.5Quantitatively similar inhibition to extracellular Ca2+ removalWhole-Cell Patch Clamp[5][6]
Pressure-sensitive K+ channelsGuinea Pig Vestibular Type II Hair Cells1.0Larger inhibition than that elicited by Ca2+ removalWhole-Cell Patch Clamp[5][6]

Experimental Protocols

The following are detailed protocols for the electrophysiological recording of this compound's effects on ion channels using the whole-cell patch-clamp technique.

Protocol for Recording L-type Ca2+ Currents in Vestibular Hair Cells

This protocol is adapted from studies investigating this compound's effect on guinea pig vestibular hair cells.[3][4]

3.1.1. Cell Preparation

  • Isolate vestibular hair cells from the inner ears of guinea pigs using enzymatic (e.g., thermolysin) and mechanical dissection.

  • Maintain the isolated cells in an extracellular solution at room temperature for use within a few hours.

3.1.2. Electrophysiological Recording

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Solutions:

    • Extracellular Solution (in mM): 135 NaCl, 5.8 KCl, 1.3 CaCl2, 0.9 MgCl2, 0.7 NaH2PO4, 5.6 D-glucose, 10 HEPES-NaOH. To isolate Ca2+ currents, a solution containing 1.8 mM Ca2+ and 40 mM Ba2+ can be used, with other cations adjusted to maintain osmolarity.[4]

    • Intracellular Solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, adjusted to pH 7.3 with CsOH.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Elicit Ca2+ currents using depolarizing voltage steps (e.g., to 0 mV for 200 ms).

    • Record baseline currents before drug application.

    • Perfuse the cell with the extracellular solution containing various concentrations of this compound.

    • Record currents at steady-state block for each concentration.

    • Perform a washout with the control extracellular solution to assess reversibility.

3.1.3. Data Analysis

  • Measure the peak inward current amplitude for each voltage step.

  • Normalize the current amplitude in the presence of this compound to the control current amplitude.

  • Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

Protocol for Recording Pressure-Sensitive K+ Currents

This protocol is based on studies investigating this compound's effect on pressure-sensitive K+ currents in vestibular hair cells.[5][6]

3.2.1. Cell Preparation and Recording Setup

  • Follow the same cell preparation and recording setup as described in section 3.1.

3.2.2. Electrophysiological Recording

  • Solutions: Use standard extracellular and intracellular solutions as described in section 3.1.2.

  • Application of Hydrostatic Pressure:

    • Apply controlled changes in hydrostatic pressure to the recording chamber (e.g., from 0.2 to 0.5 cm H2O).[5][6]

    • This can be achieved by changing the height of the fluid level in the perfusion system.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -70 mV.

    • Apply depolarizing voltage steps to elicit K+ currents.

    • Record baseline currents at normal hydrostatic pressure.

    • Increase the hydrostatic pressure and record the enhanced K+ currents.

    • In the presence of elevated pressure, perfuse with different concentrations of this compound and record the resulting currents.

3.2.3. Data Analysis

  • Measure the steady-state outward K+ current.

  • Quantify the percentage of inhibition of the pressure-induced current by this compound.

  • Compare the inhibition by this compound to the effect of removing extracellular Ca2+ to understand the Ca2+-dependent and -independent components of the block.[5]

Visualizations

Signaling Pathways and Experimental Workflows

Cinnarizine_Action_Pathway CaV L-type CaV Channel (e.g., CaV1.3) Ca_influx Decreased Ca2+ Influx KP Pressure-Sensitive K+ Channel K_efflux Decreased K+ Efflux This compound This compound This compound->CaV Blocks This compound->KP Inhibits Transmitter_Release Modulated Neurotransmitter Release Ca_influx->Transmitter_Release Directly Reduces Depolarization Reduced Hyperpolarization/ Enhanced Depolarization K_efflux->Depolarization Depolarization->CaV Modulates Gating Depolarization->Transmitter_Release Indirectly Modulates

Caption: this compound's mechanism of action on ion channels.

Patch_Clamp_Workflow start Start: Isolate Target Cells setup Prepare Patch Pipette & Solutions start->setup giga_seal Form Gigaohm Seal setup->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Currents whole_cell->baseline drug_app Apply this compound baseline->drug_app record_effect Record Drug Effect drug_app->record_effect washout Washout record_effect->washout analysis Data Analysis (IC50, etc.) washout->analysis end End analysis->end

Caption: Experimental workflow for whole-cell patch-clamp recording.

References

Application Notes and Protocols for the Use of Cinnarizine in a Rat Model of Central Nervous System Oxygen Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Central Nervous System (CNS) oxygen toxicity is a significant risk factor for individuals exposed to high partial pressures of oxygen, such as divers using closed-circuit rebreathers and patients undergoing hyperbaric oxygen therapy.[1] This condition can manifest as seizures, posing a serious threat. Cinnarizine, a drug with antihistaminic, calcium channel blocking, and dopaminergic receptor blocking properties, has been investigated for its potential neuroprotective effects in this context.[1][2][3] Evidence suggests that this compound can delay the onset of CNS oxygen toxicity in a rat model, indicating its potential as a prophylactic agent.[1][4]

These application notes provide a summary of the key findings, detailed experimental protocols, and proposed mechanisms of action for researchers investigating the effects of this compound in a rat model of CNS oxygen toxicity.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effect of this compound on the latency to the First Electrical Discharge (FED) in the electroencephalogram (EEG) of rats exposed to hyperbaric oxygen. The FED is a precursor to clinical convulsions and a primary endpoint in measuring CNS oxygen toxicity.[1]

Table 1: Effect of this compound (3.3 mg/kg) on Latency to First Electrical Discharge (FED) at 507 kPa (5 ATA) Oxygen Pressure [1]

Treatment GroupNumber of Paired MeasurementsMean Latency to FED (minutes)Percentage Increase in LatencyP-value
Control17--< 0.002
This compound17Increased by >61%>61%< 0.002

Note: Specific mean latency times were not provided in the source text, but the percentage increase was reported.

Table 2: Effect of this compound (3.3 mg/kg) on Latency to First Electrical Discharge (FED) at 608 kPa (6 ATA) Oxygen Pressure [1]

Treatment GroupNumber of Paired MeasurementsMean Latency to FED (minutes)Percentage Increase in LatencyP-value
Control19--< 0.002
This compound19Increased by 36%36%< 0.002

Note: Specific mean latency times were not provided in the source text, but the percentage increase was reported.

Experimental Protocols

This section details the methodology for investigating the effects of this compound on CNS oxygen toxicity in a rat model, based on the protocol described by Arieli, R., et al. (1999).[1]

1. Animal Model

  • Species: Male Sprague-Dawley rats.[1]

  • Weight: Approximately 335 ± 38 g (SD).[1]

  • Housing: Standard laboratory conditions with controlled temperature (25-30°C) to maintain thermoneutrality.[1]

  • Surgical Preparation: Rats are chronically implanted with EEG electrodes for monitoring of brain electrical activity.[1]

2. Drug Administration

  • Drug: this compound.

  • Dosage: 3.3 mg/kg body weight.[1] This dose is calculated based on the human dose of 75 mg for a 70 kg person, adjusted for the metabolic rate of the rat.[1]

  • Route of Administration: Oral ingestion. The drug can be mixed with a small piece of bread to ensure consumption.[1]

  • Timing: Administer 40 minutes prior to exposure to high oxygen pressure. This time interval is scaled from the human recommendation of 1 hour before exposure.[1]

3. Hyperbaric Oxygen Exposure

  • Apparatus: A hyperbaric chamber capable of maintaining pressures up to 608 kPa (6 ATA).[1]

  • Exposure Protocol:

    • Place the rat in the chamber.

    • Pressurize the chamber with 100% oxygen to the target pressure (e.g., 507 kPa or 608 kPa).[1]

    • Continuously monitor the rat's EEG throughout the exposure.[1]

  • Endpoint: The primary endpoint is the time from the start of oxygen exposure to the appearance of the First Electrical Discharge (FED) in the EEG, which signals the onset of CNS oxygen toxicity.[1]

  • Control Groups: Each animal can serve as its own control. The latency to FED is measured in the same rat with and without this compound administration, with a washout period of at least 2 days between exposures.[1] An additional control group involving 15-hour starvation can be included to assess any effects of fasting.[1]

4. Data Analysis

  • Record the latency to FED for each animal under control and this compound conditions.

  • Use a paired t-test to statistically analyze the differences in latency times within the same animal.[1]

  • A p-value of < 0.05 is typically considered statistically significant.

Visualizations: Workflows and Signaling Pathways

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_model Select Sprague-Dawley Rats (335 ± 38 g) surgery Implant EEG Electrodes animal_model->surgery recovery Allow for Surgical Recovery surgery->recovery drug_admin Oral this compound (3.3 mg/kg) 40 min before exposure control Control (No Drug) (Same rat, >2 day interval) hbo_exposure Expose to Hyperbaric Oxygen (507 or 608 kPa) drug_admin->hbo_exposure control->hbo_exposure eeg_monitor Continuous EEG Monitoring hbo_exposure->eeg_monitor endpoint Measure Latency to First Electrical Discharge (FED) eeg_monitor->endpoint stat_analysis Paired t-test Analysis endpoint->stat_analysis

Caption: Experimental workflow for assessing this compound's effect on CNS oxygen toxicity.

G hbo Hyperbaric Oxygen (HBO) ros ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) hbo->ros lipid_perox ↑ Lipid Peroxidation ros->lipid_perox ca_influx ↑ Intracellular Ca2+ Influx ros->ca_influx neurotoxicity Excitotoxicity & Neuronal Damage lipid_perox->neurotoxicity ca_influx->neurotoxicity seizure CNS Oxygen Toxicity Seizure neurotoxicity->seizure This compound This compound ca_block L- & T-type Ca2+ Channel Blockade This compound->ca_block h1_block H1 Receptor Antagonism This compound->h1_block d2_block D2 Receptor Antagonism This compound->d2_block antioxidant Antioxidant Properties (↓ MDA, ↑ GSH/SOD) This compound->antioxidant ca_block->ca_influx Inhibits antioxidant->ros Reduces

Caption: Proposed neuroprotective signaling pathway of this compound in CNS oxygen toxicity.

Mechanism of Action and Application Notes

This compound's protective effect against CNS oxygen toxicity is likely multifactorial, stemming from its ability to interact with several key physiological pathways.[3]

  • Calcium Channel Blockade: Hyperbaric oxygen is known to induce oxidative stress, leading to an excessive influx of calcium ions (Ca2+) into neurons.[5] This calcium overload is a critical step in the pathway to excitotoxicity and neuronal cell death. This compound, as a blocker of L- and T-type voltage-gated calcium channels, can directly counteract this effect by limiting Ca2+ entry, thereby stabilizing neuronal function and preventing the cascade that leads to seizures.[3][6]

  • Antioxidant Properties: Studies have shown that this compound possesses antioxidant capabilities. It can inhibit lipid peroxidation, a damaging process initiated by reactive oxygen species (ROS) that are overproduced during hyperbaric oxygen exposure.[7] Research in other models of brain oxidative stress has demonstrated that this compound can decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase levels of endogenous antioxidants like glutathione (GSH).[8] This antioxidant action helps to mitigate the initial cellular damage caused by the hyperoxic environment.

  • Receptor Antagonism: this compound also acts as an antagonist at histamine H1 and dopamine D2 receptors.[2][3] While the direct role of these actions in preventing CNS oxygen toxicity is less clear, they contribute to its overall profile of reducing neuronal excitability. The antihistaminic effects, in particular, are known to have sedative properties which may contribute to CNS stabilization.[9]

Applications and Future Directions:

The findings suggest that this compound could be a valuable prophylactic treatment for individuals at risk of CNS oxygen toxicity, such as professional divers.[1] Its established use as an anti-motion sickness medication makes it a particularly interesting candidate for naval and diving personnel who may experience both motion sickness and exposure to hyperbaric oxygen.[1][10]

Further research is warranted to fully elucidate the dose-response relationship and to explore the efficacy of this compound in other models of hyperoxia-induced neurological deficits. Investigating the long-term effects and potential for combination therapy with other neuroprotective agents could also yield valuable insights for drug development professionals.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Cinnarizine Impurities by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Cinnarizine and its impurities using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

1. What are the common impurities of this compound?

Impurities in this compound can originate from the synthetic process, degradation, or storage.[1][2] Common process-related impurities and degradation products include:

  • Process-Related Impurities: These can be unreacted starting materials or by-products from the synthesis of this compound.[1] The European Pharmacopoeia (EP) lists several specified impurities, including Impurity A, B, C, D, and E.[1][2][3]

  • Degradation Products: this compound is susceptible to degradation under certain conditions. Forced degradation studies have shown that it is labile to oxidative conditions and stable under acidic, alkaline, photolytic, and thermal conditions.[4][5] Two primary oxidation degradation products are often observed.[4] Hydrolysis can also occur in acidic or basic environments.[1]

  • Toxic Impurities: Benzophenone and [1-(diphenylmethyl)piperazine] (DPP) have been reported as toxic impurities associated with this compound and its combination products.[6]

2. What is a typical RP-HPLC method for the analysis of this compound and its impurities?

Several validated RP-HPLC methods have been published for the simultaneous determination of this compound and its impurities. A common approach involves a gradient elution on a C18 column with UV detection.

3. How can I identify unknown peaks in my chromatogram?

When unknown peaks are observed in a chromatogram, a systematic approach is required for identification. A common technique is to use HPLC coupled with mass spectrometry (HPLC-ESI-MS) to determine the mass-to-charge ratio (m/z) of the unknown impurity.[7][8] This information, along with an understanding of the synthetic route and potential degradation pathways, can help in elucidating the structure of the impurity. Further characterization can be achieved using techniques like NMR.[4]

4. What are the acceptance criteria for impurities in this compound?

The limits for impurities in this compound are defined by regulatory bodies such as the International Council for Harmonisation (ICH) and various pharmacopoeias. These guidelines ensure the safety and efficacy of the drug product.[1] The specific limits for known and unknown impurities will depend on the dosage form and the regulatory filing.

Experimental Protocols

Below is a summary of a validated RP-HPLC method for the simultaneous quantification of this compound, its five specified impurities, and two degradation products.[7][8]

ParameterCondition
Column Ascentis Express C18 (150mm, 4.6mm, 2.7µm)
Mobile Phase A: 10mM Ammonium Acetate with 0.05% Acetic AcidB: Acetonitrile with 0.05% Acetic Acid
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 40.0°C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time Approximately 30 minutes

Sample Preparation:

Standard stock solutions of this compound and its impurities are prepared by dissolving the compounds in a suitable solvent, typically the mobile phase.[9] Working standard solutions are then prepared by diluting the stock solutions to the desired concentrations. For the analysis of dosage forms, the sample preparation may involve extraction of the active pharmaceutical ingredient (API) and impurities from the formulation matrix.

Troubleshooting Guide

This section addresses common issues encountered during the RP-HPLC analysis of this compound and its impurities.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Incompatible pH of the mobile phase, secondary interactions with the stationary phase, or column overload.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analytes. For basic compounds like this compound, a slightly acidic pH can improve peak shape.

    • Use a Different Column: Consider a column with a different stationary phase or end-capping to minimize secondary interactions.

    • Reduce Sample Concentration: Inject a lower concentration of the sample to check for column overload.

Issue 2: Inconsistent Retention Times

  • Possible Cause: Fluctuation in mobile phase composition, temperature variation, or column degradation.

  • Troubleshooting Steps:

    • Ensure Proper Mobile Phase Preparation: Precisely measure and mix the mobile phase components. Degas the mobile phase before use.

    • Use a Column Thermostat: Maintain a constant column temperature to ensure reproducible retention times.[7]

    • Check Column Performance: Regularly perform system suitability tests to monitor column performance. If the column is degraded, it may need to be replaced.

Issue 3: Ghost Peaks

  • Possible Cause: Contamination in the mobile phase, injector, or sample, or carryover from a previous injection.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Prepare fresh mobile phase using HPLC-grade solvents.

    • Clean the Injector: Flush the injector with a strong solvent to remove any contaminants.

    • Inject a Blank: Run a blank injection (mobile phase only) to identify the source of the ghost peaks.

Issue 4: Poor Resolution Between Peaks

  • Possible Cause: Inadequate separation power of the mobile phase or column.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: Adjust the ratio of the organic solvent and aqueous buffer to improve separation. A gradient elution may be necessary to resolve all impurities.[7]

    • Change the Organic Solvent: Try a different organic modifier (e.g., methanol instead of acetonitrile) to alter the selectivity.

    • Use a Higher Efficiency Column: A column with a smaller particle size or a longer length can provide better resolution.

Visual Guides

Workflow_for_Cinnarizine_Impurity_Analysis cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis & Identification cluster_reporting Reporting Prep_Sample Prepare Sample Solution (e.g., from tablet) HPLC Inject into RP-HPLC System Prep_Sample->HPLC Prep_Standard Prepare Reference Standard Solutions Prep_Standard->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration ID_Unknown Characterize Unknown Peaks (e.g., LC-MS, NMR) Chromatogram->ID_Unknown Quantification Quantify Impurities (vs. Standards) Peak_Integration->Quantification ID_Known Identify Known Impurities (by Retention Time) Peak_Integration->ID_Known Report Generate Analysis Report Quantification->Report ID_Known->Report ID_Unknown->Report

Caption: Experimental workflow for this compound impurity analysis.

HPLC_Troubleshooting_Flowchart cluster_peak_shape Poor Peak Shape cluster_retention Inconsistent Retention Time cluster_resolution Poor Resolution Start HPLC Issue Detected Check_pH Adjust Mobile Phase pH Check_Mobile_Phase Check Mobile Phase Prep. Optimize_Mobile_Phase Optimize Mobile Phase is_peak_shape is_peak_shape Start->is_peak_shape Peak Shape Issue? Check_Conc Reduce Sample Concentration Check_pH->Check_Conc Change_Column Try Different Column Check_Conc->Change_Column Use_Thermostat Use Column Thermostat Check_Mobile_Phase->Use_Thermostat Check_Column_Perf Check Column Performance Use_Thermostat->Check_Column_Perf Change_Solvent Change Organic Solvent Optimize_Mobile_Phase->Change_Solvent Use_Better_Column Use Higher Efficiency Column Change_Solvent->Use_Better_Column is_peak_shape->Check_pH Yes is_retention Retention Time Issue? is_peak_shape->is_retention No is_retention->Check_Mobile_Phase Yes is_resolution Resolution Issue? is_retention->is_resolution No is_resolution->Optimize_Mobile_Phase Yes

Caption: Troubleshooting flowchart for common RP-HPLC issues.

References

Technical Support Center: Minimizing Cinnarizine-Induced Drowsiness in Animal Behavior Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the sedative effects of Cinnarizine in animal behavior studies. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant drowsiness and reduced locomotor activity in our rodents after this compound administration, which is confounding our behavioral data. What is the underlying mechanism of this side effect?

A1: this compound is a first-generation antihistamine that readily crosses the blood-brain barrier.[1][2] Its sedative effects are primarily caused by its antagonism of histamine H1 receptors in the central nervous system (CNS).[1][2] Histamine acts as a neurotransmitter that promotes wakefulness. By blocking H1 receptors, this compound inhibits the excitatory effects of histamine on neurons, leading to drowsiness and decreased motor activity.[1][3]

Q2: How can we quantify the sedative effects of this compound in our animal models to establish a baseline for mitigation strategies?

A2: Several standardized behavioral tests can be used to quantify sedation and motor impairment in rodents. The most common are the Open Field Test and the Rotarod Test.

  • Open Field Test: This test assesses spontaneous locomotor activity, exploration, and anxiety-like behavior. A reduction in total distance traveled, rearing frequency, and movement speed can indicate sedation.[4]

  • Rotarod Test: This test evaluates motor coordination and balance. A decreased latency to fall from the rotating rod is a reliable indicator of motor impairment and sedation.

We recommend conducting dose-response studies to determine the sedative threshold of this compound in your specific animal model and experimental conditions.

Q3: What are the typical dose-dependent effects of this compound on sedation and motor coordination in rodents?

A3: The sedative effects of this compound are dose-dependent. While specific results can vary based on the rodent species, strain, and experimental protocol, a general trend of increased sedation with higher doses is consistently observed. One study in rats showed that this compound at doses of 10 mg/kg and 20 mg/kg impacted memory and learning, with the higher dose showing a more significant effect.[3] Another study in mice noted a reduction in motor activity.[5] A study investigating catalepsy in mice found that this compound induced dose-dependent catalepsy.[6]

Table 1: Summary of this compound Dose-Response Effects on Rodent Behavior

Dose Range (mg/kg)Animal ModelBehavioral TestObserved EffectsReference
1.25 - 20MiceAcetic Acid-Induced Abdominal ConstrictionsDose-dependent inhibition of constrictions.[7]
3.3RatsEEGIncreased latency to first electrical discharge.[8][9]
10 & 20RatsMorris Water MazeImpaired memory and learning at both doses, more significant at 20 mg/kg.[3]
25 - 200MicePlaque Forming Cell (PFC) ResponseSuppression of PFC response.[10]

Q4: Are there any pharmacological strategies to counteract this compound-induced drowsiness without affecting its primary mechanism of action for our study?

A4: Co-administration of a CNS stimulant is a potential strategy. Caffeine and Modafinil are two such agents that have been investigated.

  • Caffeine: As an adenosine receptor antagonist, caffeine can increase alertness and locomotor activity.

  • Modafinil: This wakefulness-promoting agent has shown efficacy in counteracting fatigue and sedation.[11]

It is crucial to conduct pilot studies to determine the optimal dose and timing of the stimulant to ensure it does not independently affect the behavioral parameters of interest in your primary experiment.

Q5: We are considering using a stimulant to counteract this compound's sedative effects. Can you provide a starting point for an experimental protocol?

A5: The following are generalized protocols for co-administration. It is imperative to adapt these protocols and dosages based on your specific animal model, research question, and preliminary dose-finding studies.

Experimental Protocols

Protocol 1: Co-administration of this compound and Caffeine for Locomotor Activity Assessment in Mice

Objective: To evaluate the efficacy of caffeine in mitigating this compound-induced hypoactivity.

Animals: Male C57BL/6 mice (8-10 weeks old).

Materials:

  • This compound

  • Caffeine

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Open Field Test apparatus

  • Animal activity monitoring software

Procedure:

  • Habituation: Acclimate mice to the Open Field arena for 10-15 minutes for 2-3 consecutive days prior to testing.

  • Drug Preparation: Prepare fresh solutions of this compound and Caffeine in the vehicle on the day of the experiment.

  • Experimental Groups (minimum of n=8 per group):

    • Group 1: Vehicle + Vehicle

    • Group 2: this compound (e.g., 10 mg/kg, i.p.) + Vehicle

    • Group 3: this compound (10 mg/kg, i.p.) + Caffeine (e.g., 10 mg/kg, i.p.)

    • Group 4: Vehicle + Caffeine (10 mg/kg, i.p.)

  • Administration:

    • Administer this compound or its vehicle intraperitoneally (i.p.).

    • After a 30-minute pretreatment interval, administer Caffeine or its vehicle (i.p.).

  • Behavioral Testing:

    • Immediately after the second injection, place the mouse in the center of the Open Field arena.

    • Record locomotor activity for 30-60 minutes.

  • Data Analysis: Analyze total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

Protocol 2: Assessing the Effect of Modafinil on this compound-Induced Motor Incoordination in Rats

Objective: To determine if Modafinil can reverse the motor coordination deficits induced by this compound.

Animals: Male Sprague-Dawley rats (250-300g).

Materials:

  • This compound

  • Modafinil

  • Vehicle

  • Rotarod apparatus

Procedure:

  • Training: Train the rats on the Rotarod at a fixed or accelerating speed for 2-3 days until a stable baseline performance is achieved (e.g., consistently staying on the rod for a predetermined cut-off time).

  • Drug Preparation: Prepare fresh solutions of this compound and Modafinil in the vehicle.

  • Experimental Groups (minimum of n=8 per group):

    • Group 1: Vehicle + Vehicle

    • Group 2: this compound (e.g., 15 mg/kg, p.o.) + Vehicle

    • Group 3: this compound (15 mg/kg, p.o.) + Modafinil (e.g., 50 mg/kg, p.o.)

    • Group 4: Vehicle + Modafinil (50 mg/kg, p.o.)

  • Administration:

    • Administer this compound or its vehicle via oral gavage (p.o.).

    • After a 60-minute pretreatment interval, administer Modafinil or its vehicle (p.o.).

  • Behavioral Testing:

    • 30 minutes after the second administration, place the rat on the Rotarod.

    • Record the latency to fall in three consecutive trials with a 10-15 minute inter-trial interval.

  • Data Analysis: Analyze the average latency to fall across the three trials for each group.

Q6: Are there any non-sedating alternatives to this compound for vestibular research in animals?

A6: Yes, several alternatives with a lower sedative potential are available:

  • Betahistine: This histamine H1 receptor agonist and H3 receptor antagonist is widely used in vestibular research and is known to have a much lower sedative profile compared to first-generation antihistamines.

  • Second-Generation Antihistamines: Drugs like Loratadine and Cetirizine are designed to have minimal penetration of the blood-brain barrier, thus causing significantly less drowsiness. Their efficacy for specific vestibular-related outcome measures in your model would need to be validated.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound's Mechanism of Sedation This compound This compound H1_Receptor Histamine H1 Receptor (in CNS) This compound->H1_Receptor Antagonizes Gq_Protein Gq Protein H1_Receptor->Gq_Protein Inhibits Activation PLC Phospholipase C (PLC) Gq_Protein->PLC Inhibits Activation PIP2 PIP2 PLC->PIP2 Inhibits Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Increased Intracellular Ca2+ IP3->Ca_Release Prevents Neuronal_Exc Decreased Neuronal Excitability Ca_Release->Neuronal_Exc Drowsiness Drowsiness/Sedation Neuronal_Exc->Drowsiness

Caption: this compound-induced sedation pathway.

G cluster_1 Troubleshooting Workflow Start Start: this compound-induced drowsiness observed Dose_Response Conduct Dose-Response Study (Open Field/Rotarod) Start->Dose_Response Lowest_Effective Is the lowest effective dose still too sedating? Dose_Response->Lowest_Effective Countermeasure Consider Pharmacological Countermeasure (e.g., Caffeine, Modafinil) Lowest_Effective->Countermeasure Yes Alternative Consider Alternative Drug (e.g., Betahistine, 2nd Gen Antihistamine) Lowest_Effective->Alternative Yes Proceed Proceed with Main Experiment Lowest_Effective->Proceed No Pilot_Study Conduct Pilot Study with Countermeasure Countermeasure->Pilot_Study Validate_Alternative Validate Alternative Drug in Model Alternative->Validate_Alternative Pilot_Study->Proceed Reassess Re-evaluate Experimental Design Pilot_Study->Reassess If countermeasure interferes with primary outcome Validate_Alternative->Proceed Validate_Alternative->Reassess If alternative is not effective

Caption: Troubleshooting this compound-induced drowsiness.

G cluster_2 Experimental Workflow for Countermeasure Assessment Start Start Habituation Animal Habituation (Test Environment) Start->Habituation Baseline Baseline Behavioral Testing (No Drugs) Habituation->Baseline Drug_Admin Drug Administration (Vehicle, this compound, this compound + Countermeasure, Countermeasure) Baseline->Drug_Admin Post_Drug_Test Post-Drug Behavioral Testing (e.g., Open Field, Rotarod) Drug_Admin->Post_Drug_Test Data_Analysis Data Analysis and Comparison between groups Post_Drug_Test->Data_Analysis Conclusion Conclusion on Countermeasure Efficacy Data_Analysis->Conclusion

Caption: Workflow for testing drowsiness countermeasures.

References

Overcoming Cinnarizine's short half-life in long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Cinnarizine in long-term cell culture experiments. The primary challenge addressed is the compound's short half-life, which can lead to fluctuating concentrations and unreliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the reported half-life of this compound, and how does that translate to cell culture experiments?

A: The biological half-life of this compound, determined from in vivo pharmacokinetic studies, varies depending on the study and dosing regimen, with reported values ranging from 3 to 60 hours.[1] A study involving a single 75 mg oral dose reported a terminal half-life of approximately 23.6 hours in healthy volunteers.[2][3] However, it is critical to understand that the in vivo biological half-life (which involves absorption, distribution, metabolism, and excretion) is distinct from its stability in an in vitro cell culture medium.[4] The degradation rate in culture media at 37°C in a CO₂ incubator will determine its functional half-life in your experiments. This stability is influenced by the specific components of your media, pH, and exposure to light.[4][5] Therefore, for long-term studies, the stability should be experimentally determined in your specific culture conditions.

Pharmacokinetic Parameters of this compound (in vivo data)

Parameter Value Species Reference
Peak Plasma Conc. (Cmax) 275 ± 36 ng/mL Human [2][3]
Time to Peak (Tmax) 1-4 hours Human [1][6]
Elimination Half-life (t½) 4-24 hours Human [6]
Terminal Half-life (t½) 23.6 ± 3.2 hours Human [2][3]

| Plasma Protein Binding | 91% | N/A |[6] |

Q2: Why is maintaining a stable concentration of this compound crucial for my long-term experiments?

A: Maintaining a stable and effective concentration of this compound is essential for several reasons:

  • Reproducibility: Fluctuating drug levels lead to inconsistent effects on cellular pathways, making it difficult to reproduce results.

  • Biological Relevance: A drop in concentration below the therapeutic threshold will result in periods where the cells are effectively untreated, leading to the potential reversal of the intended biological effect.

  • Cellular Adaptation: Sub-optimal concentrations can induce cellular stress responses or adaptation mechanisms (e.g., receptor upregulation or desensitization) that confound the experimental outcome.

  • Accurate Dose-Response: To establish a reliable dose-response relationship, the cells must be exposed to a known and constant concentration of the compound throughout the experiment.

Q3: What are the primary signaling pathways affected by this compound that I should be aware of in my experimental design?

A: this compound has a multi-modal mechanism of action, primarily targeting two major pathways.[7] It acts as a selective antagonist of T-type and L-type voltage-gated calcium channels, inhibiting the influx of calcium into cells.[7][8][9][10][11] Additionally, it is a first-generation H1-antihistamine, blocking the action of histamine at its receptor and thereby inhibiting downstream signaling cascades like the phospholipase C (PLC) and NF-κB pathways.[12][13][14] It has also been shown to bind to dopamine D2 and muscarinic acetylcholine receptors.[1][7][9]

G cluster_0 Cell Membrane cluster_1 Intracellular Space Histamine Histamine H1R H1 Receptor Histamine->H1R PLC PLC Activation H1R->PLC Ca_channel L/T-type Ca²⁺ Channel Ca_int Intracellular Ca²⁺ Increase Ca_channel->Ca_int Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_channel This compound This compound This compound->H1R Blocks This compound->Ca_channel Blocks Response Cellular Response (e.g., NF-κB activation, Inflammation) PLC->Response Ca_int->Response

Caption: this compound's dual mechanism of action.

Troubleshooting Guide

Problem: I observe a diminishing or inconsistent effect of this compound in my cell culture over several days.

Potential Cause: This is a classic sign of drug degradation. The concentration of active this compound in the culture medium is likely decreasing over time, falling below the effective concentration required to elicit a consistent biological response.

Solutions:

Solution A: Implement a Repeated Dosing Schedule

The most straightforward approach is to replenish the this compound by performing partial or full media changes at intervals shorter than its determined half-life in your culture system.

G A Start Experiment (Day 0: Add this compound) B Determine this compound Stability Half-Life (t½) in your media A->B C Set Dosing Interval < t½ (e.g., every 24h if t½ is 48h) B->C D Incubate Cells for Set Interval C->D E Replenish this compound: Perform partial or full media change with fresh drug-containing media D->E F Continue Incubation E->F G Is Experiment Duration Reached? F->G G->D No H End Experiment & Assay Cells G->H Yes

Caption: Workflow for a repeated dosing schedule.

See Experimental Protocol 1 for a detailed methodology on implementing this schedule.

Solution B: Utilize a Continuous Perfusion Bioreactor System

For highly sensitive or very long-term experiments (weeks to months), a continuous perfusion system offers the most stable environment. This system continuously supplies fresh, drug-containing medium while simultaneously removing waste-containing medium, maintaining a constant drug concentration and nutrient level.

G Reservoir Fresh Media Reservoir (with this compound) Pump Peristaltic Pump Reservoir->Pump Bioreactor Bioreactor Cell Culture Chamber Pump->Bioreactor:h Inflow Waste Waste Collection Bioreactor:c->Waste Outflow

Caption: Logical diagram of a continuous perfusion system.

Solution C: Consider Advanced Slow-Release Formulations (Exploratory)

For specialized applications, encapsulating this compound in biocompatible, biodegradable nanoparticles or microparticles mixed into the culture medium could provide a slow, sustained release. While this requires significant formulation development, it can mimic a more continuous exposure without the need for complex perfusion systems. Studies have shown that lipid-based emulsions can improve the pharmacokinetic profile of this compound in vivo, suggesting the feasibility of such an approach.[15]

Problem: How do I determine the actual stability of this compound in my specific cell culture setup?

Solution: You must empirically measure the concentration of this compound in your cell culture medium over time. The gold-standard method for this is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

G A Prepare this compound-spiked cell culture medium (cell-free) B Incubate at 37°C, 5% CO₂ A->B C Collect Aliquots at Time Points (e.g., 0, 4, 8, 12, 24, 48, 72h) B->C D Store Samples at -80°C C->D E Analyze all samples by _HPLC or LC-MS/MS_ D->E F Plot Concentration vs. Time E->F G Calculate Half-Life (t½) from degradation curve F->G

Caption: Workflow for determining drug stability in media.

See Experimental Protocol 2 for a detailed methodology.

Experimental Protocols

Experimental Protocol 1: Implementing a Repeated Dosing Schedule

Objective: To maintain a relatively stable concentration of this compound in a long-term cell culture experiment based on its empirically determined stability.

Prerequisites: The half-life (t½) of this compound in your specific cell culture medium at 37°C should be determined beforehand (see Protocol 2). The dosing interval should be set to be less than the t½ (e.g., if t½ is 48 hours, a 24-hour interval is recommended).

Materials:

  • Cultured cells in appropriate flasks or plates.

  • Complete cell culture medium.

  • This compound stock solution (e.g., in DMSO).

  • Freshly prepared this compound-containing medium at the desired final concentration.

  • Sterile pipettes and tubes.

Procedure:

  • Initiation (Day 0): Seed cells and allow them to adhere and stabilize for 24 hours. Replace the medium with freshly prepared medium containing the final concentration of this compound. This is your T=0 time point.

  • Incubation: Return the cells to the incubator (37°C, 5% CO₂).

  • Replenishment (e.g., every 24 hours):

    • Option A (Partial Media Change): Warm the fresh this compound-containing medium to 37°C. Carefully aspirate 50% of the medium from each culture vessel. Gently add an equal volume of the fresh, pre-warmed, drug-containing medium. This method is less disruptive for sensitive or loosely adherent cells.

    • Option B (Full Media Change): Warm the fresh this compound-containing medium to 37°C. Aspirate all the medium from the culture vessel. Immediately and gently add the correct volume of fresh, drug-containing medium to avoid letting the cells dry out.

  • Continuation: Repeat the replenishment step at each scheduled interval (e.g., every 24 hours) for the entire duration of the experiment.

Experimental Protocol 2: Determining this compound Stability in Cell Culture Medium via HPLC

Objective: To quantify the degradation rate and calculate the half-life of this compound in a specific cell culture medium under standard incubation conditions.

Materials:

  • Complete cell culture medium (the same type used for your experiments).

  • This compound stock solution.

  • Sterile, cell-free culture flasks or plates.

  • Microcentrifuge tubes.

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

  • Acetonitrile, water, and other necessary mobile phase reagents (HPLC-grade).

Procedure:

  • Sample Preparation: Prepare a bulk volume of your complete cell culture medium containing this compound at the highest concentration you plan to use in your experiments. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to cells (typically <0.1%).

  • Incubation: Dispense the this compound-spiked medium into a sterile, cell-free T75 flask or a 6-well plate. Place it in the incubator (37°C, 5% CO₂) to mimic the exact conditions of your experiments.

  • Time-Point Collection:

    • Immediately after preparation, collect the first aliquot (T=0). This serves as your 100% concentration reference.

    • At subsequent, predetermined time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot (e.g., 500 µL) from the incubating medium.

  • Sample Storage: Immediately transfer each aliquot into a labeled microcentrifuge tube and flash-freeze or store at -80°C until analysis to halt any further degradation.

  • HPLC Analysis:

    • Thaw all samples simultaneously.

    • Prepare a standard curve of this compound in fresh medium at known concentrations.

    • Analyze the standards and all timed samples by HPLC according to a validated method. The peak area corresponding to this compound will be proportional to its concentration.

  • Data Analysis:

    • Use the standard curve to calculate the exact concentration of this compound in each aliquot.

    • Plot the concentration of this compound versus time.

    • Fit the data to a first-order decay curve (ln[C] = ln[C₀] - kt) to determine the degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

References

Accounting for Cinnarizine's pH-dependent absorption in oral dosing studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on accounting for the pH-dependent absorption of cinnarizine in oral dosing studies. The following sections offer answers to frequently asked questions, troubleshooting for common experimental issues, and detailed protocols for relevant assays.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical and pharmacokinetic properties of this compound.

Q1: What is this compound and why is its oral absorption pH-dependent?

A1: this compound is an antihistamine and calcium channel blocker belonging to the diphenylmethylpiperazine group.[1] It is a weakly basic drug with poor aqueous solubility, which is highly dependent on pH.[2][3] this compound is significantly more soluble in the acidic environment of the stomach, allowing it to dissolve effectively. However, as it transitions to the higher, near-neutral pH of the small intestine, its solubility drastically decreases.[2][4] This can lead to the drug precipitating out of solution, which reduces the amount of dissolved drug available for absorption and results in incomplete and variable bioavailability.[2][5]

Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound?

A2: this compound is classified as a BCS Class II drug.[2][6][7][8] This classification signifies that it has high membrane permeability but low aqueous solubility.[8][9] For BCS Class II compounds, the rate-limiting step for oral absorption is typically drug dissolution in the gastrointestinal tract.[9]

Q3: How does gastric pH directly affect this compound's bioavailability?

A3: Gastric acidity is a critical factor for this compound's bioavailability.[2] In individuals with normal or high gastric acid content (e.g., pH 1.2-2), this compound dissolves readily, leading to good absorption characteristics.[2][3] Conversely, in patients with low gastric acid (hypochlorhydria) or those taking acid-reducing agents like proton pump inhibitors, the higher gastric pH impairs dissolution.[10][11] Studies have shown that in low-acid conditions (e.g., pH 6), key pharmacokinetic parameters like Cmax and AUC can be reduced by as much as 75% to 85%.[2][10]

Q4: What is the effect of food on this compound absorption?

A4: this compound exhibits a positive food effect, meaning its absorption can be increased when taken with food.[7][12] Taking this compound after a meal can diminish gastric irritation and may also delay uptake while increasing the fraction of the drug that is absorbed.[12][13][14][15] This effect is likely due to factors such as delayed gastric emptying and the physiological response to food, which can influence the gastrointestinal environment.[12][16]

Data Summary Tables

The following tables summarize key quantitative data for this compound.

Table 1: pH-Dependent Solubility of this compound

pH Value Solubility (mg/mL) at 37°C Reference
2.0 0.29 [2][3][6][8]
5.0 0.017 [2][6][8]

| 6.5 | 0.002 |[2][3][6][8] |

Table 2: Key Pharmacokinetic Parameters of this compound (Oral Administration)

Parameter Value Reference
Time to Peak Plasma Concentration (Tmax) 1–4 hours [1][13][17][18]
Plasma Protein Binding 91% [13][17]
Elimination Half-Life 4–24 hours [13][17]
Metabolism Extensively metabolized, primarily by CYP2D6 [13][17]

| Bioavailability | Low and variable |[1][2] |

Section 2: Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve common issues encountered during oral dosing studies with this compound.

Issue: High variability in plasma concentration (AUC, Cmax) between subjects.

High inter-subject variability is a hallmark challenge with this compound due to its pH-dependent absorption. The diagram below outlines a troubleshooting workflow to identify and address potential causes.

G start High Variability in PK Data Observed check_ph Is Gastric pH Controlled or Monitored? start->check_ph check_food Was the Prandial State Standardized? check_ph->check_food ph_yes action_ph Cause: Inter-subject differences in gastric acidity. Solution: Pre-treat subjects to standardize gastric pH (e.g., with acid-reducing agents to test worst-case scenario) or use a pH-independent formulation. check_ph->action_ph ph_no check_formulation Is the Formulation Robust? check_food->check_formulation food_yes action_food Cause: Variable food effects on GI physiology. Solution: Strictly control feeding schedule. Administer drug in a fasted state or after a standardized meal across all subjects. check_food->action_food food_no action_formulation Cause: Poor dissolution or precipitation of the API. Solution: Use enabling formulations like solid dispersions, nanoformulations (e.g., SNEDDS), or gastro-retentive systems to improve solubility and achieve pH-independent release. check_formulation->action_formulation formulation_no action_other Consider other factors: - Genetic polymorphism (CYP2D6) - Adherence to protocol - Bioanalytical method variability check_formulation->action_other formulation_yes ph_no No ph_yes Yes food_no No food_yes Yes formulation_no No formulation_yes Yes

Caption: Troubleshooting workflow for high pharmacokinetic variability.

Issue: Lower-than-expected drug exposure in in vivo studies.

If the mean AUC and Cmax are consistently low, it suggests a systemic issue with drug dissolution and absorption.

  • Verify Gastric pH: The primary reason for low exposure is often insufficient dissolution in the stomach. In animal models, stress can alter gastric pH. Consider using a vehicle that can help maintain a lower pH.

  • Assess Drug Precipitation: this compound that dissolves in the stomach may precipitate upon entering the higher pH of the intestine.[4][5] This phenomenon, known as supersaturation and precipitation, is a key challenge. A two-stage in vitro dissolution test (see Protocol 1) can help diagnose this.

  • Investigate Formulation Strategy: A simple suspension of this compound may not be adequate. Formulation strategies that enhance solubility and maintain the drug in a dissolved state, such as self-nanoemulsifying drug delivery systems (SNEDDS), solid dispersions, or cyclodextrin complexes, have been shown to improve bioavailability.[2][9][10] Gastroretentive dosage forms are also a viable strategy to increase the residence time in the stomach, maximizing dissolution.[3][19]

Issue: Inconsistent in vitro dissolution results.

  • Media Selection: Ensure the dissolution media accurately reflects the research question. For assessing gastric dissolution, simulated gastric fluid (SGF, pH 1.2) is appropriate.[3] To understand behavior in the intestine, simulated intestinal fluid (SIF, pH 6.8) should be used.

  • Two-Stage Dissolution: For a drug like this compound, a single-pH dissolution test is insufficient. A two-stage test that simulates the transit from the stomach to the intestine is crucial for predicting in vivo performance and observing potential precipitation.[20]

  • Filtration and Sampling: During sampling, undissolved drug particles can be drawn into the sample, leading to artificially high concentration readings. Use appropriate filters (e.g., glass microfibre) to separate dissolved drug from solid particles.[20]

Section 3: Key Experimental Protocols

This section provides detailed methodologies for essential experiments to characterize the pH-dependent absorption of this compound.

Protocol 1: Two-Stage Biorelevant Dissolution Assay

This protocol simulates the physiological transition of a dosage form from the stomach to the small intestine to evaluate dissolution and precipitation.[20]

Objective: To assess the dissolution of this compound in simulated gastric fluid and its subsequent behavior (supersaturation/precipitation) upon transfer to simulated intestinal fluid.

Materials:

  • USP Dissolution Apparatus 2 (Paddles)

  • This compound dosage form (e.g., 25 mg tablet)

  • Simulated Gastric Fluid, fasted state (FaSSGF): pH 1.6

  • Fasted-State Simulated Intestinal Fluid (FaSSIF) converter concentrate

  • HPLC system for analysis

  • Glass microfibre syringe filters (e.g., 1 µm)

Methodology:

  • Stage 1: Gastric Dissolution

    • Set up the dissolution apparatus with 450 mL of FaSSGF in each vessel.

    • Equilibrate the media to 37°C ± 0.5°C.

    • Set the paddle speed to 75 RPM.

    • Place one this compound tablet in each vessel to start the test.

    • Withdraw samples (e.g., 5 mL) at 15, 30, and 60 minutes. Immediately filter each sample using a fresh syringe filter.

    • Replenish the withdrawn volume with fresh, pre-warmed FaSSGF.

  • Stage 2: Intestinal Transition

    • At the 60-minute mark, add 450 mL of the FaSSIF converter concentrate to each vessel. This will shift the pH to approximately 6.5, simulating entry into the small intestine.

    • Continue running the apparatus at 75 RPM and 37°C.

    • Withdraw filtered samples at various time points post-transfer (e.g., 75, 90, 120, 180 minutes from the start of the test).

  • Sample Analysis:

    • Analyze the concentration of dissolved this compound in each filtered sample using a validated HPLC method.

  • Data Interpretation:

    • Plot the percentage of drug dissolved over time. A sharp decrease in concentration after the addition of the FaSSIF converter indicates drug precipitation. If the concentration remains elevated above the known equilibrium solubility at pH 6.5, it indicates the formation of a metastable supersaturated solution.[20]

The workflow for this experiment is visualized below.

G cluster_0 Stage 1: Gastric Phase (pH 1.6) cluster_1 Stage 2: Intestinal Phase (pH ~6.5) a0 Add Dosage Form to 450 mL FaSSGF (37°C, 75 RPM) a1 Sample at 15, 30, 60 min a0->a1 b0 Add 450 mL FaSSIF Converter (at 60 min) a1->b0 b1 Sample at 75, 90, 120, 180 min b0->b1 end_node Analyze All Samples via HPLC b1->end_node

Caption: Experimental workflow for a two-stage dissolution assay.
Protocol 2: In Vivo Oral Dosing Study in Rodents (General Guideline)

Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration in a rodent model (e.g., Sprague-Dawley rats).

Materials:

  • Sprague-Dawley rats (male, 220-250g)

  • This compound formulation (e.g., suspension in 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge and freezer (-80°C) for plasma storage

  • LC-MS/MS system for bioanalysis

Methodology:

  • Acclimation and Fasting:

    • Acclimate animals for at least 3 days before the study.

    • Fast animals overnight (approx. 12 hours) before dosing, with free access to water. This standardizes the prandial state to reduce variability.

  • Dosing:

    • Weigh each animal to calculate the precise dose volume.

    • Prepare the this compound formulation to deliver the target dose (e.g., 10 mg/kg) in a suitable volume (e.g., 5 mL/kg).

    • Administer the formulation accurately via oral gavage.[21] Record the exact time of dosing for each animal.

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at pre-determined time points.

    • Typical time points for this compound could be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Place samples into heparinized tubes, mix gently, and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 min at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

References

Troubleshooting Cinnarizine interference in fluorescence-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering interference from Cinnarizine in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is the background fluorescence in my assay high in wells containing only this compound and media?

A1: This is likely due to the intrinsic fluorescence, or autofluorescence , of this compound. Many aromatic compounds, including this compound, can absorb light at one wavelength and emit it at another, mimicking the signal of your fluorescent probe.[1][2] Studies have utilized the native fluorescence of this compound for its quantification, confirming it is a fluorescent molecule.[3][4]

Q2: My calcium flux assay signal is strongly inhibited by this compound. Is this a real biological effect or an assay artifact?

A2: It is very likely a real biological effect , but it could be compounded by artifacts. This compound's primary mechanism of action is the blockade of L-type and T-type voltage-gated calcium channels.[5][6] Therefore, in an assay designed to measure calcium influx through these channels, this compound is expected to be a potent inhibitor.

However, you should still rule out artifacts like fluorescence quenching. A quenching compound absorbs the excitation or emission light of your fluorescent dye, leading to a decreased signal that can be misinterpreted as inhibition.[7]

Q3: Can this compound interfere with cell viability assays like those using Resazurin (e.g., AlamarBlue®, CellTiter-Blue®)?

A3: Yes, interference is possible. Assays based on the reduction of resazurin to the fluorescent product resorufin rely on the metabolic activity of viable cells. However, some chemical compounds can directly reduce resazurin in a cell-free environment, leading to a false-positive signal (apparent increase in viability).[8] Conversely, if this compound interferes with the enzymes responsible for reducing resazurin, it could lead to a false-negative signal (apparent cytotoxicity).[9][10] It is crucial to run a cell-free control to test for this possibility.

Q4: What are the main types of interference I should be aware of when working with compounds like this compound?

A4: The primary interference mechanisms for small molecules in fluorescence assays are:

  • Autofluorescence: The compound itself is fluorescent, increasing the background signal.[2]

  • Fluorescence Quenching (Inner Filter Effect): The compound absorbs the excitation or emission light of the fluorophore, reducing the detected signal.[1][7]

  • Chemical Reactivity: The compound directly reacts with assay components (e.g., substrates, enzymes, or the fluorescent dye itself).[11]

  • Compound Aggregation: At higher concentrations, molecules can form aggregates that may sequester or denature assay proteins non-specifically.[12]

  • Biological Activity: The compound's intended biological function (e.g., channel blocking) directly impacts the assay's biological system.[5][13]

Q5: Are there alternative assay formats that are less susceptible to interference from fluorescent compounds?

A5: Yes. If this compound interference proves intractable, consider these orthogonal methods:

  • Luminescent Assays: These assays, such as those using aequorin for calcium detection or luciferase for reporter genes, rely on light emission from a chemical reaction and are generally not affected by fluorescent compounds.[14]

  • Label-Free Assays: Technologies like mass spectrometry or impedance-based measurements detect changes in mass or cellular morphology directly, avoiding optical interference entirely.[15][16]

  • Radioactive Assays: Though less common now, radioligand binding assays or radioactive substrate turnover assays are highly sensitive and immune to optical interference.[14]

Data Summary Tables

Table 1: Known Spectral Properties of this compound

ParameterWavelength/ValueContextSource
Excitation Max (λex)~222 nmIn 0.1 M HCl with SDS[17]
Emission Max (λem)~322 nm (Synchronous, Δλ=60nm)In aqueous solution[17]
Other Reported λex~248 nmSynchronous Fluorescence[3]
Other Reported λem~278 nm (Synchronous, Δλ=80nm)In aqueous methanol[4]
NotesThe exact excitation and emission maxima can vary significantly with solvent, pH, and measurement technique (e.g., conventional vs. synchronous scan).

Table 2: Comparison of Assay Technologies for Mitigating Interference

Assay TechnologyPrincipleProsCons
Fluorescence Light excitation and emission from a fluorophore.High sensitivity, widely available.Susceptible to autofluorescence, quenching, and spectral overlap.[2]
Luminescence Light produced by a chemical/enzymatic reaction.Very low background, reduced compound interference.[14]Signal can be transient; may require specific cell engineering (e.g., aequorin).
Label-Free (e.g., MS) Direct detection of analyte mass or cellular changes.Immune to optical interference; provides rich data.[15]Requires specialized equipment; can have lower throughput.
Radioisotope Detection of radioactive decay.Gold standard for sensitivity; no optical interference.Requires handling of radioactive materials; regulatory overhead.

Visual Guides & Workflows

G cluster_workflow Troubleshooting Workflow for this compound Interference start Unexpected Result in Fluorescence Assay check_auto Is this compound Autofluorescent at Assay Wavelengths? start->check_auto run_auto_test Run 'Compound-Only' Control (Protocol 1) check_auto->run_auto_test Test is_artifact Is the effect due to a non-biological artifact? check_auto->is_artifact Yes is_mechanism Is the effect consistent with this compound's known mechanism of action? check_auto->is_mechanism No run_auto_test->check_auto run_cell_free Run Cell-Free Controls (Protocol 2) is_artifact->run_cell_free Test subtract_bg Correct Data: Subtract background from 'Compound-Only' wells is_artifact->subtract_bg No, just autofluorescence consider_alt Result is likely artifact. Consider orthogonal assay (e.g., Luminescence) [10] is_artifact->consider_alt Yes (e.g., quenching) run_cell_free->is_artifact is_mechanism->is_artifact No review_moa Review Literature: Ca2+ Channel Blocker [1, 5] is_mechanism->review_moa Check validated Result is likely a true biological effect. Proceed with validation. is_mechanism->validated Yes review_moa->is_mechanism

Caption: A decision tree for troubleshooting unexpected results with this compound.

G cluster_pathway This compound's Mechanism-Based Interference in Calcium Assays This compound This compound channel L-type or T-type Voltage-Gated Ca2+ Channel This compound->channel Blocks [1, 5] ca_influx Ca2+ Influx channel->ca_influx Allows fluo_dye Fluorescent Ca2+ Indicator (e.g., Fluo-4, Fura-2) ca_influx->fluo_dye Binds to signal Increase in Fluorescence Signal fluo_dye->signal Causes

Caption: this compound's primary mechanism of action blocking calcium influx.

G cluster_workflow Experimental Workflow for Autofluorescence Assessment prep_plate 1. Prepare 3 sets of wells in an assay plate set_a Well Set A: Assay Buffer Only (Blank) set_b Well Set B: Assay Buffer + this compound (Compound Control) set_c Well Set C: Assay Buffer + Fluorophore (Positive Control) read_plate 2. Read plate on a fluorescence reader using assay's Ex/Em wavelengths set_a->read_plate set_b->read_plate set_c->read_plate analyze 3. Analyze Data read_plate->analyze result IF (Signal B > Signal A): This compound is autofluorescent. IF (Signal C < Positive Control): Possible quenching. analyze->result

Caption: Workflow to test for this compound's autofluorescence and quenching.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence and Quenching

Objective: To determine if this compound emits its own fluorescence or quenches the signal of the assay's fluorophore at the relevant wavelengths.

Materials:

  • Assay-compatible microplate (e.g., black, clear-bottom 96-well plate).

  • Assay buffer.

  • This compound stock solution.

  • Assay fluorophore/probe (if applicable, for quenching test).

  • Fluorescence microplate reader.

Methodology:

  • Prepare Plates:

    • Blank Wells: Add only assay buffer.

    • Compound Control Wells: Add assay buffer and this compound at the final assay concentration (and serial dilutions if desired).

    • Fluorophore Control Wells: Add assay buffer and the assay's fluorescent probe/dye at its final concentration.

    • Quenching Test Wells: Add assay buffer with both the fluorescent probe and this compound.

  • Incubation: Incubate the plate under standard assay conditions (time, temperature).

  • Fluorescence Reading: Read the plate using the specific excitation and emission wavelengths of your primary assay.[7]

  • Data Analysis:

    • Autofluorescence: Compare the signal from "Compound Control Wells" to "Blank Wells". A significantly higher signal indicates this compound is autofluorescent.

    • Quenching: Compare the signal from "Quenching Test Wells" to "Fluorophore Control Wells". A significantly lower signal indicates this compound is quenching the fluorophore's signal.

Protocol 2: Cell-Free Assay for Direct Reagent Interference

Objective: To determine if this compound directly interacts with assay reagents (e.g., an enzyme or a detection substrate like resazurin) in the absence of cells.

Materials:

  • All components of the assay kit (buffer, substrate, enzymes, etc.).

  • This compound stock solution.

  • Microplate and plate reader.

Methodology:

  • Set Up Wells: Prepare wells containing all assay components except for the cells.

  • Add Compound: Add this compound at its final test concentration to one set of cell-free wells. Add vehicle control (e.g., DMSO) to another set.

  • Incubate: Incubate the plate for the standard duration of the assay.

  • Read Signal: Measure the fluorescence (or other readout).

  • Analysis: If the signal in the this compound-containing wells is significantly different from the vehicle control wells, it indicates a direct, cell-independent interaction between this compound and the assay reagents.[8][11] This is a critical control for metabolic assays like those using resazurin.

Protocol 3: Validating Hits in the Presence of Interference

Objective: To confirm that an observed effect is a genuine biological result and not an artifact of interference.

Methodology:

  • Quantify Interference: First, perform Protocols 1 and 2 to understand the nature and magnitude of the interference.

  • Data Correction: If the interference is limited to simple autofluorescence, subtract the average signal from the "Compound Control" wells from your experimental wells. This is a first-pass correction.

  • Dose-Response Curve Analysis: A true biological effect should yield a clean, sigmoidal dose-response curve. An artifact often produces a curve with an unusual shape, a very steep slope, or activity that plateaus at a high compound concentration.

  • Use an Orthogonal Assay: The most reliable validation method is to re-test the compound in an assay that relies on a different detection principle (see Table 2).[14] For example, if you see inhibition in a fluorescent calcium flux assay, try to confirm it using an aequorin-based luminescence assay.

  • Test Structural Analogs: If available, test structurally related analogs of this compound that are known to be inactive as calcium channel blockers. If these analogs do not show activity in the assay, it strengthens the case that the observed effect is due to the specific pharmacology of this compound.

References

Optimizing Cinnarizine dosage for maximal efficacy and minimal side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating Cinnarizine. It provides detailed information in a question-and-answer format to aid in optimizing dosage for maximal efficacy while minimizing side effects.

Frequently Asked Questions (FAQs)

Q1: What is the established therapeutic dosage range for this compound in clinical settings?

A1: The recommended dosage of this compound varies depending on the indication. For labyrinthine disorders, including vertigo and Ménière's disease, the typical adult dose is 25 mg to 30 mg three times daily, or a 75 mg once-daily formulation. For the prophylaxis of motion sickness, a dose of 25 mg is recommended at least 30 minutes to two hours before travel, which can be repeated every 6-8 hours if necessary. The maximum recommended daily dosage should not exceed 225 mg.[1][2][3][4][5]

Q2: What is the primary mechanism of action of this compound?

A2: this compound's primary mechanism of action is the blockade of L-type and T-type voltage-gated calcium channels in the vestibular hair cells of the inner ear.[1][6][7][8] This inhibition of calcium influx helps to stabilize the cell membranes and reduce the excitability of sensory cells, thereby diminishing abnormal vestibular signals that cause vertigo and dizziness.[6] Additionally, this compound has antihistaminic (H1 receptor antagonist), antiserotoninergic (5-HT2 receptor antagonist), and weak antidopaminergic (D2 receptor antagonist) properties, which contribute to its anti-nausea and anti-emetic effects.[1][3][6][7]

Q3: What are the most common side effects associated with this compound, and are they dose-dependent?

A3: The most frequently reported side effect of this compound is drowsiness or somnolence.[1][9] Other common side effects include dry mouth, fatigue, nausea, and weight gain.[10] While specific dose-response data for all side effects are limited, drowsiness is known to be more pronounced at the beginning of treatment.[4] Long-term use, especially in older patients, can increase the risk of extrapyramidal symptoms.[9]

Q4: What are extrapyramidal symptoms (EPS), and what is the risk associated with this compound?

A4: Extrapyramidal symptoms are drug-induced movement disorders that can include parkinsonism (tremors, rigidity, difficulty moving), dyskinesia (involuntary muscle movements), and akathisia (restlessness).[4][10] this compound is a known cause of drug-induced parkinsonism.[1] The risk of EPS is higher with long-term use and in elderly patients.[9]

Q5: How does the formulation of this compound affect its bioavailability and dosage?

A5: this compound is a BCS Class II drug with low aqueous solubility and high permeability, leading to low and erratic oral bioavailability (around 38%).[11] Its solubility is pH-dependent, with better absorption in the acidic environment of the stomach.[10] Nanoformulations, such as self-nanoemulsifying drug delivery systems (SNEDDS), solid lipid nanoparticles, and nanosuspensions, have been shown to significantly enhance bioavailability, with some studies reporting a 2.5 to 3-fold improvement and SNEDDS showing up to a 344% enhancement.[11] This improved bioavailability could potentially allow for lower and less frequent dosing, which may reduce side effects.[10][11] In vivo studies in rats have shown that nanosuspensions can increase Cmax and AUC by approximately 2.8-fold and 2.7-fold, respectively.[12]

Troubleshooting Guides

Issue 1: High incidence of drowsiness in our study subjects.

  • Possible Cause: The dosage may be too high for the specific patient population, or it could be an initial response to the treatment. Drowsiness is a common side effect, especially at the start of therapy.[4][9]

  • Troubleshooting Steps:

    • Dose Titration: Consider initiating treatment with a lower dose and gradually titrating upwards. The effect of this compound on vertigo is dose-dependent, and a progressive increase in dosage may be effective.[4]

    • Evening Dosing: Administering the dose in the evening may help mitigate the impact of daytime drowsiness.

    • Subject Screening: Screen subjects for concomitant use of other central nervous system depressants, including alcohol, as these can potentiate the sedative effects of this compound.[4]

    • Alternative Formulations: If using a standard formulation, consider investigating a controlled-release or nanoformulation that might provide more stable plasma concentrations and potentially reduce peak-dose-related somnolence.

Issue 2: Observation of extrapyramidal symptoms (EPS) in a long-term study.

  • Possible Cause: Prolonged administration of this compound, particularly at higher doses, is a known risk factor for developing EPS.[9] Elderly subjects are more susceptible.

  • Troubleshooting Steps:

    • Immediate Discontinuation: The subject exhibiting EPS should be withdrawn from the study, and the symptoms should be monitored. In most cases, symptoms improve after discontinuing the drug.

    • Dosage and Duration Review: Re-evaluate the dosage and duration of the study. Consider if a lower dose or intermittent dosing schedule could achieve the desired therapeutic effect with a reduced risk of EPS.

    • Careful Subject Monitoring: Implement a robust monitoring plan for EPS in all subjects, especially in long-term studies. This can include regular neurological examinations and the use of standardized rating scales for movement disorders.

    • Exclusion Criteria: For future studies, consider stricter exclusion criteria for individuals with a history of movement disorders or those at higher risk.

Issue 3: Inconsistent or lower-than-expected efficacy in vertigo models.

  • Possible Cause: The preclinical model may not be appropriate for the specific mechanism of this compound. Efficacy can also be influenced by the route of administration, dosage, and the specific parameters being measured.

  • Troubleshooting Steps:

    • Model Selection: Ensure the chosen animal model accurately reflects the type of vertigo being studied (e.g., peripheral vs. central). Unilateral labyrinthectomy in rats is a common model for peripheral vestibular dysfunction.

    • Outcome Measures: Utilize objective and quantitative outcome measures. For example, in preclinical models, this could include recording spontaneous nystagmus and assessing postural stability. In clinical trials, a validated mean vertigo score (MVS) can be used.[13]

    • Dose-Response Study: Conduct a dose-finding study to establish the optimal dose for the specific model and efficacy endpoint. The effect of this compound on vertigo is dose-dependent.[4]

    • Bioavailability Check: If using an oral formulation, consider the impact of low and variable bioavailability. It may be necessary to use a formulation with enhanced bioavailability or a different route of administration (e.g., intravenous in preclinical studies) to ensure adequate drug exposure.

Data Presentation

Table 1: Recommended Clinical Dosages of this compound for Various Indications

IndicationAdult DosagePediatric Dosage (5-12 years)Maximum Daily Dose
Labyrinthine Disorders (Vertigo, Ménière's Disease) 25-30 mg three times daily, or 75 mg once daily[1]15 mg three times daily[14]225 mg[1]
Motion Sickness Prophylaxis 25-30 mg taken 2 hours before travel, then 15 mg every 8 hours if needed15 mg taken 2 hours before travel, then 7.5 mg every 8 hours if needed[14]Not specified for this indication, but overall max daily dose applies.
Peripheral Circulatory Disorders 50-75 mg two to three times daily[14]Not typically indicated.225 mg[14]

Table 2: Incidence of Common and Serious Side Effects of this compound

Side EffectIncidenceNotes
Drowsiness/Somnolence >1 in 100 people (common)More frequent at the start of treatment. Potentiated by alcohol and other CNS depressants.[4]
Nausea CommonCan be minimized by taking the medication with food.
Weight Gain CommonAdvise on diet and exercise may be necessary for long-term treatment.
Dry Mouth CommonA typical anticholinergic side effect.
Extrapyramidal Symptoms (EPS) Rare, but risk increases with long-term use[1][3]More likely in older patients. Includes parkinsonism-like symptoms.
Allergic Reactions (rash, itching) Rare[10]Discontinue use if a hypersensitivity reaction occurs.
Liver Problems (jaundice) Rare[9]Indicated by yellowing of skin/eyes and dark urine. Requires immediate medical attention.

Experimental Protocols

Protocol 1: Preclinical Assessment of this compound Efficacy in a Rat Model of Unilateral Labyrinthectomy

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g).

  • Surgical Procedure (Unilateral Labyrinthectomy):

    • Anesthetize the rat (e.g., with isoflurane).

    • Make a retroauricular incision to expose the tympanic bulla.

    • Create a small opening in the bulla to access the middle ear.

    • Apply a local anesthetic (e.g., bupivacaine) to the round window membrane.

    • Induce a chemical lesion of the labyrinth by applying a p-arsanilic acid solution (10%) to the round window.

    • Close the incision and provide post-operative care, including analgesia.

    • Observe the animals for the development of vestibular syndrome symptoms (e.g., head tilt, circling, spontaneous nystagmus).

  • Drug Administration:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the drug orally via gavage at the desired doses (e.g., 10 mg/kg, 20 mg/kg) once daily.

  • Efficacy Assessment (Vestibular Function):

    • Nystagmus Recording: Use a videonystagmography (VNG) system to record spontaneous and induced nystagmus.

    • Caloric Test: Irrigate the ear canal with warm or cold water to induce nystagmus and measure the velocity of the slow phase. This compound is expected to reduce this velocity.

    • Rotational Test: Place the rat on a computer-controlled rotating chair and record the nystagmus induced by movement. This compound is expected to reduce the amplitude and duration of post-rotational nystagmus.[3]

    • Behavioral Assessment: Record and score postural stability, gait, and head movement control.

Protocol 2: In Vivo Bioavailability Study of a Novel this compound Formulation

  • Animal Model: Use Wistar rats or beagle dogs.

  • Study Design: A randomized, crossover study design is recommended.

  • Drug Administration:

    • Administer the novel this compound formulation (e.g., nanosuspension) and a reference formulation (e.g., pure drug suspension or marketed tablet) orally to the animals at a specified dose (e.g., 4 mg/kg for rats).

    • For intravenous administration to determine absolute bioavailability, dissolve this compound in a suitable solvent.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Extract this compound from the plasma samples.

    • Quantify the concentration of this compound in the plasma using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

    • Compare the pharmacokinetic parameters of the novel formulation to the reference formulation to determine the relative bioavailability.

Mandatory Visualizations

Signaling_Pathway cluster_vestibular_hair_cell Vestibular Hair Cell Vestibular_Stimulation Vestibular Stimulation (Head Movement) Mechanotransduction Mechanotransduction in Stereocilia Vestibular_Stimulation->Mechanotransduction K_Influx K+ Influx Mechanotransduction->K_Influx Depolarization Depolarization K_Influx->Depolarization Ca_Channel_Open Voltage-Gated Ca2+ Channels Open (L-type & T-type) Depolarization->Ca_Channel_Open Ca_Influx Ca2+ Influx Ca_Channel_Open->Ca_Influx Neurotransmitter_Release Glutamate Release Ca_Influx->Neurotransmitter_Release Vestibular_Nerve Signal to Vestibular Nerve Neurotransmitter_Release->Vestibular_Nerve This compound This compound This compound->Ca_Channel_Open Blocks

Caption: this compound's primary mechanism of action in the vestibular hair cell.

Experimental_Workflow cluster_preclinical Preclinical Efficacy & Safety Assessment cluster_clinical Clinical Trial Workflow Model_Induction Induce Vestibular Deficit (e.g., Unilateral Labyrinthectomy) Dose_Ranging Dose-Ranging Study Model_Induction->Dose_Ranging Efficacy_Testing Efficacy Assessment (Nystagmus, Behavior) Dose_Ranging->Efficacy_Testing Safety_Testing Safety Assessment (Catalepsy Test for EPS) Dose_Ranging->Safety_Testing Data_Analysis Data Analysis Efficacy_Testing->Data_Analysis Safety_Testing->Data_Analysis Phase_I Phase I: Safety & Pharmacokinetics in Healthy Volunteers Data_Analysis->Phase_I Informs Phase_II Phase II: Dose-Finding & Efficacy in Patients Phase_I->Phase_II Phase_III Phase III: Confirmatory Efficacy & Safety Phase_II->Phase_III Regulatory_Submission Regulatory Submission Phase_III->Regulatory_Submission

Caption: A generalized experimental workflow for this compound development.

References

Technical Support Center: Cinnarizine Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of cinnarizine during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is most susceptible to degradation under acidic and oxidative conditions.[1][2] It is relatively stable under alkaline, thermal, and photolytic stress.[2]

Q2: What are the known degradation products of this compound?

A2: Under acidic conditions, hydrolysis can occur, leading to the formation of cinnamyl piperazine and benzhydrol. Oxidative stress can produce at least two other degradation products, which have been designated as DP-1 and DP-2.[2]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: this compound's degradation in aqueous solutions follows apparent first-order kinetics and is pH-dependent.[3] The degradation rate increases as the pH decreases.

Q4: Can formulation affect the stability of this compound?

A4: Yes, formulation plays a crucial role in this compound's stability. For instance, incorporating this compound into a lipid emulsion has been shown to significantly improve its chemical stability and extend its shelf-life compared to an aqueous solution.[3] This is attributed to the localization of the drug in the interfacial lecithin layer.[3]

Q5: Are there any excipients known to be incompatible with this compound?

A5: While specific studies on a wide range of excipients are not extensively detailed in the provided results, general principles of drug-excipient compatibility should be followed. Given this compound's susceptibility to acid degradation, acidic excipients should be used with caution.[4][5] It is always recommended to conduct compatibility studies with your specific formulation.[6][7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected peaks observed during HPLC analysis of stored this compound samples. Degradation of this compound due to improper storage conditions.1. Verify the storage conditions. Ensure the sample is protected from light and stored at the recommended temperature (typically below 25°C).2. Check the pH of the sample solution. Acidic conditions can accelerate degradation.3. If the sample is in solution, consider preparing fresh solutions for analysis. For long-term storage of solutions, use a buffered solution with a pH above 7.
Loss of this compound potency in a formulation over time. Oxidative degradation or hydrolysis.1. For liquid formulations, consider the use of antioxidants. While specific data on this compound is limited, antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid are commonly used in pharmaceutical formulations to prevent oxidative degradation.[8][9]2. For solid dosage forms, ensure that the packaging provides adequate protection from moisture and oxygen.3. Evaluate the compatibility of this compound with all excipients in the formulation, particularly for any acidic components.[4][5]
Variability in stability results between different batches of a this compound formulation. Inconsistent manufacturing processes or variability in raw materials.1. Review and standardize all manufacturing process parameters, including mixing times, drying temperatures, and storage of intermediates.2. Ensure consistent quality of raw materials, including this compound active pharmaceutical ingredient (API) and all excipients.

Data on this compound Degradation

Table 1: Summary of this compound Forced Degradation Studies

Stress ConditionReagent/DetailsObservationReference
Acidic Hydrolysis0.1 M HCl, 80°C, 8 hoursSignificant degradation[10]
Alkaline Hydrolysis0.1 N NaOHStable[2]
Oxidative3% H₂O₂Significant degradation[11]
Thermal80°CStable[2]
PhotolyticUV lightStable[2]

Note: The extent of degradation can vary based on the specific experimental conditions.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. Optimization may be required for specific formulations.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][13]

  • Mobile Phase: A mixture of a buffer (e.g., 0.015 M dipotassium hydrogen phosphate adjusted to pH 6.0 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic elution.[12][13] A common mobile phase composition is a 70:30 (v/v) mixture of methanol and an acetate buffer at pH 4.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 252 nm.[11]

  • Injection Volume: 20 µL.[12]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[11]

3. Standard Solution Preparation:

  • Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to obtain a stock solution.

  • Prepare working standard solutions by diluting the stock solution to appropriate concentrations.

4. Sample Preparation:

  • For bulk drug, dissolve a known amount in the mobile phase.

  • For dosage forms, take a representative sample (e.g., powdered tablets), extract the drug with a suitable solvent, and dilute to a known concentration.

5. Forced Degradation Study:

  • Acid Degradation: Reflux the drug solution in 0.1 M HCl.[10]

  • Base Degradation: Reflux the drug solution in 0.1 M NaOH.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide.[11]

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).[11]

  • Photodegradation: Expose the drug solution or solid drug to UV light.

  • Analyze the stressed samples by the HPLC method to ensure the degradation products are well-resolved from the parent drug peak.

Visualizations

This compound Mechanism of Action: H1-Receptor Antagonism

This compound H1-Receptor Antagonism cluster_cell Target Cell Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds Gq_protein Gq Protein H1_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Allergic Response Ca_release->Response PKC_activation->Response This compound This compound This compound->H1_Receptor Blocks

Caption: this compound blocks the H1 receptor, preventing histamine-induced allergic responses.

This compound Mechanism of Action: Calcium Channel Blockade

This compound Calcium Channel Blockade cluster_cell Vascular Smooth Muscle Cell Depolarization Cell Membrane Depolarization Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Muscle Contraction (Vasoconstriction) Ca_Influx->Contraction This compound This compound This compound->Ca_Channel Blocks

Caption: this compound blocks voltage-gated calcium channels, leading to vasodilation.

References

Technical Support Center: Cinnarizine-Induced Extrapyramidal Symptoms in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying cinnarizine-induced extrapyramidal symptoms (EPS) in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are administering this compound to our rats/mice but are not observing significant catalepsy. What could be the issue?

A1: Several factors could contribute to a lack of cataleptic response. Consider the following troubleshooting steps:

  • Dosage: this compound-induced catalepsy is dose-dependent. Doses as low as 20 mg/kg may not induce catalepsy in mice, while higher doses of 60 and 180 mg/kg have been shown to cause mild catalepsy.[1] Ensure your dosage is within the effective range reported in the literature for your specific animal model and strain.

  • Route of Administration: The route of administration affects the bioavailability and onset of action. Intraperitoneal (i.p.) injections are commonly used for acute studies. Oral administration may require higher doses and longer treatment durations to achieve a similar effect.

  • Animal Strain: Different strains of rodents can exhibit varying sensitivities to neuroleptic drugs.[2] For instance, Sprague-Dawley rats have been shown to develop vacuous chewing movements (a form of tardive dyskinesia) at a higher rate than Wistar or Long-Evans rats.[2] It is crucial to consider the strain-specific responses to this compound.

  • Acclimatization and Stress: Ensure animals are properly acclimatized to the experimental environment. High stress levels can interfere with behavioral test results. Handle the animals gently and allow for a sufficient habituation period before testing.

  • Testing Conditions: The catalepsy bar test should be conducted in a quiet, dimly lit room to minimize external stimuli that could affect the animal's behavior.

Q2: What is the expected time course for the development of this compound-induced extrapyramidal symptoms?

A2: The onset of EPS depends on the symptom being measured and the treatment regimen:

  • Acute Parkinsonism (Catalepsy): Following an acute injection of an effective dose of this compound, catalepsy can typically be observed within 30-60 minutes, coinciding with the peak plasma concentration of the drug.

  • Tardive Dyskinesia (Vacuous Chewing Movements - VCMs): Tardive dyskinesia-like symptoms, such as VCMs, typically require chronic administration of the drug. In rat models using other neuroleptics like haloperidol, VCMs can start to appear after several weeks of continuous treatment and may increase in intensity over several months.[3]

Q3: We are observing high variability in the behavioral responses between our animals. How can we reduce this?

A3: Inherent biological variability is expected. However, you can take steps to minimize extraneous variability:

  • Standardize Procedures: Ensure all experimental procedures, including drug preparation, administration, animal handling, and behavioral testing, are strictly standardized and performed by trained personnel.

  • Control for Environmental Factors: Maintain consistent housing conditions, including light-dark cycles, temperature, and humidity. Behavioral testing should be conducted at the same time of day for all animals.

  • Use a Sufficient Sample Size: A larger sample size can help to mitigate the impact of individual differences and increase the statistical power of your study.

  • Blinding: Whenever possible, the experimenter conducting the behavioral assessments should be blinded to the treatment groups to minimize observer bias.

Q4: Are there alternative behavioral tests to assess this compound-induced EPS?

A4: Yes, in addition to the catalepsy bar test and VCMs, other tests can provide a more comprehensive assessment of motor deficits:

  • Rotarod Test: This test assesses motor coordination and balance.[4]

  • Grip Strength Test: This measures muscle strength.

  • Open Field Test: This can be used to evaluate changes in locomotor activity and exploratory behavior.[5]

Quantitative Data Summary

The following tables summarize dosages and effects of this compound in various animal models as reported in the literature.

Table 1: this compound Dosages and Effects in Rodent Models

Animal ModelDosageRoute of AdministrationObserved Extrapyramidal SymptomsReference
Mice20 mg/kgi.p.No catalepsy[1]
Mice60, 180 mg/kgi.p.Mild catalepsy[1]
Mice1.25-20 mg/kgs.c.Dose-dependent inhibition of abdominal constrictions (visceral nociception model)[6]
Rats10, 30 mg/kgi.p.Partial prevention of dopamine loss in a lactacystin-induced Parkinson's model
Rats100 mg/kg (twice daily)p.o.Improved functional abnormalities in a cerebral ischemia model

Table 2: this compound Administration in Non-Rodent Models

Animal ModelDosageRoute of AdministrationObserved Extrapyramidal SymptomsReference
Sylvana MonkeysNot SpecifiedNot SpecifiedSevere but reversible parkinsonism
Beagle Dogs10 mg/kg (single dose)p.o. / i.v.Pharmacokinetic and toxicokinetic studies[7]
Beagle Dogs2-10 mg/kg (multiple doses)i.v.Reversible kidney injury at doses >6 mg/kg[7]

Detailed Experimental Protocols

Protocol 1: Catalepsy Bar Test for Rodents

This test measures the time an animal maintains an externally imposed posture, which is indicative of motor rigidity, a key feature of parkinsonism.

Materials:

  • Horizontal bar (0.7-0.9 cm diameter for mice and rats, respectively), elevated 3-8 cm from the base.[8]

  • Stopwatch or automated detection system.

  • Testing arena with a clean, non-slip surface.

Procedure:

  • Acclimatization: Allow the animal to acclimatize to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route.

  • Posture Induction: At a predetermined time point after drug administration (e.g., 30, 60, 90 minutes), gently place the animal's forepaws on the horizontal bar. The hind paws should remain on the base, resulting in a "rearing-like" posture.

  • Latency Measurement: Start the stopwatch as soon as the animal is in the correct posture. Stop the timer when the animal removes one or both forepaws from the bar.

  • Cut-off Time: A maximum cut-off time (e.g., 180 or 300 seconds) should be established to avoid undue stress on the animal. If the animal maintains the posture for the entire cut-off period, record the maximum time.

  • Repetitions: The test can be repeated at different time points to assess the time-course of the drug's effect.

Protocol 2: Assessment of Vacuous Chewing Movements (VCMs) in Rats

VCMs are purposeless chewing motions and are considered an animal model of tardive dyskinesia.

Materials:

  • Transparent observation cages (e.g., Plexiglas) with mirrors placed underneath to allow for a clear view of the animal's mouth.

  • Video recording equipment.

  • A quiet, well-lit observation room.

Procedure:

  • Chronic Drug Administration: Administer this compound or vehicle control daily for a prolonged period (e.g., several weeks to months).

  • Acclimatization: On the day of testing, place the rat individually in the observation cage and allow it to acclimatize for at least 10 minutes.

  • Observation Period: After acclimatization, record the animal's behavior for a set period (e.g., 5-10 minutes).

  • Quantification of VCMs: A trained observer, blinded to the treatment groups, should later analyze the video recordings. VCMs are counted as single, purposeless chewing motions not directed at any object and not part of normal grooming or eating behavior.[9] The total number of VCMs during the observation period is recorded.

  • Data Analysis: Compare the frequency of VCMs between the this compound-treated and control groups.

Visualizations

Signaling Pathway of this compound-Induced Extrapyramidal Symptoms

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Striatal Neuron cluster_indirect Indirect Pathway cluster_direct Direct Pathway cluster_output Motor Output Dopamine Dopamine DA_cleft Dopamine->DA_cleft D2R D2 Receptor DA_cleft->D2R Binds to Direct_Pathway Direct Pathway (Facilitation of Movement) DA_cleft->Direct_Pathway Stimulates (via D1R) Indirect_Pathway Indirect Pathway (Inhibition of Movement) D2R->Indirect_Pathway Inhibits This compound This compound This compound->D2R Blocks EPS Extrapyramidal Symptoms (Parkinsonism, Dyskinesia) Indirect_Pathway->EPS Leads to Disinhibition & Increased Inhibition of Thalamus Direct_Pathway->EPS Leads to Reduced Stimulation of Motor Cortex

Caption: this compound blocks D2 receptors, disrupting the balance of the basal ganglia pathways.

Experimental Workflow for Assessing this compound-Induced EPS

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (1-2 weeks) Baseline_Behavior Baseline Behavioral Testing (e.g., Catalepsy, VCMs) Animal_Acclimatization->Baseline_Behavior Randomization Randomization into Groups (this compound vs. Vehicle) Baseline_Behavior->Randomization Drug_Administration Drug Administration (Acute or Chronic) Randomization->Drug_Administration Behavioral_Tests Post-Treatment Behavioral Tests (Catalepsy, VCMs, Rotarod, etc.) Drug_Administration->Behavioral_Tests Data_Collection Data Collection and Scoring Behavioral_Tests->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: A typical workflow for studying drug-induced extrapyramidal symptoms in rodents.

References

Validation & Comparative

Cinnarizine vs. Flunarizine: A Comparative Analysis of Their Effects on Smooth Muscle and Cardiac Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnarizine and its difluorinated derivative, Flunarizine, are piperazine-class calcium channel antagonists with a history of use in treating a variety of circulatory and vestibular disorders. While structurally similar, their pharmacological profiles exhibit key differences in potency, duration of action, and effects on various tissue types. This guide provides a comprehensive, data-driven comparison of this compound and Flunarizine, focusing on their actions on smooth muscle and cardiac tissues to inform further research and drug development.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the inhibitory effects of this compound and Flunarizine on various cellular targets. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, data from multiple sources are presented.

Table 1: Inhibition of Vascular Smooth Muscle Contraction

DrugTissue/Cell TypeAgonistIC50 ValueReference
Flunarizine Rat tail and rabbit ear arteriesCa2+Potent inhibitor (specific IC50 not provided)[1]
This compound Rabbit thoracic aorta and mesenteric arteriesCa2+Effective inhibitor (specific IC50 not provided)[2]
Comparison Isolated vascular preparations (rabbit and rat)Ca2+Flunarizine is slightly more active than this compound[3]

Table 2: Inhibition of Cardiac Ion Channels

DrugIon ChannelCell TypeIC50 ValueReference
Flunarizine hERG (Kv11.1) Potassium ChannelCHO cells5.7 nM[4]
This compound L-type Calcium Channel (CaV1.3)Guinea pig vestibular hair cells1.5 µM[5]

Table 3: Other Relevant Inhibitory Activities

DrugTargetTissue/Cell TypeIC50 ValueReference
Flunarizine MgATP-dependent pH-gradient (V-ATPase)Chromaffin granule ghosts3.0 ± 0.3 µM[6]
This compound MgATP-dependent pH-gradient (V-ATPase)Chromaffin granule ghosts5.9 ± 0.6 µM[6]
Flunarizine MgATP-dependent membrane potentialChromaffin granule ghosts0.15 ± 0.01 µM[6]
This compound MgATP-dependent membrane potentialChromaffin granule ghosts0.19 ± 0.06 µM[6]

Mechanism of Action: A Comparative Overview

Both this compound and Flunarizine exert their primary effects by blocking voltage-gated calcium channels, thereby inhibiting the influx of extracellular calcium into smooth muscle and neuronal cells. This action leads to vasodilation and a reduction in neuronal excitability.

Flunarizine is characterized as a more potent and longer-acting derivative of this compound.[7] It demonstrates a high affinity for L-type and T-type calcium channels in vascular smooth muscle.[8] This selective inhibition of calcium influx in response to vasoconstrictor stimuli, without significantly affecting myogenic tone, makes it a potent inhibitor of peripheral vasoconstriction.[1][9]

This compound also functions as a calcium channel antagonist, inhibiting contractions induced by various vasoactive agents.[2] Its mechanism is described as reducing membrane permeability to extracellular calcium.[2]

Beyond their primary target, both drugs exhibit a broader pharmacological profile, including antihistaminic, anti-dopaminergic, and anti-serotonergic activities, which may contribute to their therapeutic effects and side effect profiles.[10]

Signaling Pathways

The primary signaling pathway affected by both this compound and Flunarizine is the calcium-dependent contraction of vascular smooth muscle.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ VGCC Voltage-Gated Calcium Channel (L-type/T-type) Ca_ext->VGCC Influx Ca_int Ca²⁺ VGCC->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activated by Ca²⁺-Calmodulin MyosinLC_P Phosphorylated Myosin Light Chain MLCK_active->MyosinLC_P Phosphorylates MyosinLC Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction This compound This compound This compound->VGCC Inhibits Flunarizine Flunarizine Flunarizine->VGCC Inhibits (more potently)

Caption: Signaling pathway of smooth muscle contraction and inhibition by this compound and Flunarizine.

Experimental Protocols

Isolated Artery Contraction Assay

This ex vivo method is crucial for assessing the direct effects of this compound and Flunarizine on vascular smooth muscle contractility.

Objective: To determine the concentration-response relationship of this compound and Flunarizine in inhibiting agonist-induced contractions of isolated arterial rings.

Methodology:

  • Tissue Preparation:

    • Male Wistar rats or New Zealand white rabbits are euthanized according to ethical guidelines.

    • The thoracic aorta or other arteries of interest (e.g., mesenteric, carotid) are carefully dissected and placed in cold, oxygenated Krebs-Henseleit solution.

    • The artery is cleaned of adherent connective tissue and cut into rings of 2-4 mm in length.

  • Mounting:

    • The arterial rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

    • One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

    • The viability of the smooth muscle is assessed by contracting the rings with a high concentration of potassium chloride (e.g., 60 mM KCl).

  • Experimental Procedure:

    • After washing and returning to baseline tension, a submaximal contraction is induced using a vasoconstrictor agonist (e.g., phenylephrine, norepinephrine, or a high concentration of KCl).

    • Once the contraction reaches a stable plateau, cumulative concentrations of this compound or Flunarizine are added to the organ bath.

    • The relaxation response is recorded as a percentage of the pre-contracted tension.

  • Data Analysis:

    • Concentration-response curves are plotted, and the IC50 (concentration causing 50% inhibition of the maximal contraction) is calculated for each drug.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanasia B Artery Dissection A->B C Cleaning & Slicing B->C D Mounting in Organ Bath C->D E Equilibration & Viability Check D->E F Induce Contraction E->F G Cumulative Drug Addition F->G H Record Relaxation G->H I Plot Concentration- Response Curve H->I J Calculate IC50 I->J

Caption: Experimental workflow for the isolated artery contraction assay.

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in isolated cells, providing insights into the specific channels targeted by this compound and Flunarizine.

Objective: To characterize the inhibitory effects of this compound and Flunarizine on specific voltage-gated ion channels (e.g., L-type Ca²⁺, T-type Ca²⁺, hERG K⁺) in isolated vascular smooth muscle cells or a suitable expression system (e.g., CHO or HEK cells).

Methodology:

  • Cell Preparation:

    • Vascular smooth muscle cells are enzymatically isolated from arterial tissue, or a cell line stably expressing the ion channel of interest is cultured.

  • Recording Setup:

    • Cells are placed in a recording chamber on the stage of an inverted microscope.

    • A glass micropipette with a tip diameter of 1-2 µm, filled with an appropriate intracellular solution, is positioned over a single cell using a micromanipulator.

  • Giga-seal Formation and Whole-Cell Configuration:

    • Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

    • A brief pulse of suction is then applied to rupture the membrane patch, establishing electrical access to the cell's interior (whole-cell configuration).

  • Voltage-Clamp Protocol:

    • The membrane potential is held at a specific holding potential (e.g., -80 mV).

    • A series of voltage steps are applied to elicit the ionic current of interest. For example, to record L-type calcium currents, the cell might be depolarized to various potentials between -40 mV and +60 mV.

  • Drug Application:

    • After recording stable baseline currents, the cell is perfused with a solution containing a known concentration of this compound or Flunarizine.

    • The effect of the drug on the ion channel current is recorded. This is repeated for a range of drug concentrations.

  • Data Analysis:

    • The peak current amplitude at each voltage step is measured before and after drug application.

    • The percentage of current inhibition is calculated for each drug concentration.

    • A dose-response curve is constructed, and the IC50 value is determined.

G A Cell Isolation/ Culture B Micropipette Positioning A->B C Giga-seal Formation B->C D Establish Whole-Cell Configuration C->D E Record Baseline Ion Currents D->E F Perfuse with Drug E->F G Record Drug Effect F->G G->F Repeat for multiple concentrations H Data Analysis (IC50 Calculation) G->H

Caption: Workflow for whole-cell voltage-clamp electrophysiology experiments.

Conclusion

Flunarizine, a difluorinated derivative of this compound, generally exhibits greater potency and a longer duration of action in its effects on smooth muscle and cardiac tissues. This is evident in its more potent inhibition of vasoconstriction and its remarkably high affinity for the cardiac hERG potassium channel. While both drugs share a primary mechanism of calcium channel blockade, the subtle differences in their pharmacological profiles, including their effects on other ion channels and cellular targets, warrant further investigation. The experimental protocols detailed in this guide provide a framework for conducting direct, quantitative comparisons to further elucidate the distinct properties of these two important compounds. Such studies will be invaluable for the development of more selective and safer therapeutic agents targeting calcium channels and related pathways.

References

Cinnarizine vs. Scopolamine for Motion Sickness in Naval Crews: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Cinnarizine and Scopolamine in the prevention and treatment of motion sickness, with a specific focus on naval crews. The information presented is collated from clinical trials and pharmacological studies to offer an objective analysis for research and development purposes.

Executive Summary

Scopolamine has demonstrated superior efficacy in preventing the symptoms of seasickness in naval crews compared to this compound.[1][2][3][4] This heightened efficacy, however, is accompanied by a different side effect profile that varies with the severity of motion. While this compound is generally better tolerated in mild conditions, Scopolamine's tolerability improves as motion severity increases.[1] Ultimately, studies indicate a significant preference for transdermal Scopolamine among naval personnel due to its higher efficacy, lower incidence of adverse reactions, and convenience.[2][3][4]

Mechanism of Action

This compound is a versatile medication that primarily functions as a calcium channel blocker, antihistamine, and antiserotonergic agent.[5] Its primary mechanism in combating motion sickness is believed to be the inhibition of calcium ion influx in the vestibular system's sensory cells, which stabilizes cell membranes and reduces excitability.[5] It also acts as an H1 histamine receptor antagonist in the central nervous system, alleviating nausea and vomiting.[5][6][7]

Scopolamine (also known as hyoscine) is an anticholinergic drug that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[8][9][10] By blocking these receptors in the vestibular system and the vomiting center in the brainstem, Scopolamine interferes with the transmission of nerve signals that trigger nausea and vomiting.[8][11]

Signaling Pathways

To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways affected by this compound and Scopolamine in the context of motion sickness.

MotionSicknessPathway cluster_vestibular Vestibular System (Inner Ear) cluster_brain Central Nervous System cluster_symptoms Symptoms Motion Head Motion HairCells Vestibular Hair Cells Motion->HairCells Stimulation VestibularNuclei Vestibular Nuclei HairCells->VestibularNuclei Nerve Impulses CTZ Chemoreceptor Trigger Zone (CTZ) VestibularNuclei->CTZ VomitingCenter Vomiting Center CTZ->VomitingCenter Nausea Nausea & Vomiting VomitingCenter->Nausea

Figure 1: Simplified Motion Sickness Signaling Pathway.

DrugAction cluster_drugs Drug Intervention cluster_targets Molecular Targets This compound This compound CaChannels Voltage-gated Ca2+ Channels (Vestibular Hair Cells) This compound->CaChannels Inhibits H1Receptors H1 Histamine Receptors (CNS) This compound->H1Receptors Blocks Scopolamine Scopolamine MuscarinicReceptors Muscarinic Acetylcholine Receptors (Vestibular System & Vomiting Center) Scopolamine->MuscarinicReceptors Blocks

Figure 2: Drug Mechanisms of Action.

Comparative Efficacy Data

The following tables summarize quantitative data from a double-blind, randomized, crossover study involving 76 naval crew members.[2][3][4]

Table 1: Efficacy and Preference

MetricTransdermal ScopolamineThis compound TabletsP-value
Reported Efficacy Significantly more effectiveLess effectiveP = 0.029
Subject Preference 41%12%P < 0.001

Table 2: Adverse Reactions

Adverse ReactionTransdermal ScopolamineThis compound TabletsP-value
Moderate to High Drowsiness 17%34%P < 0.02
Any Moderate Adverse Reaction 22%38%Borderline Significance

Experimental Protocols

The primary study cited involved a double-blind, randomized, crossover design with 76 naval crew members.[2][3][4] The key elements of the protocol are outlined below.

ExperimentalWorkflow cluster_participants Participants cluster_design Study Design cluster_voyages Intervention (Two Voyages) cluster_treatment Treatment Arms cluster_data Data Collection Participants 76 Naval Crew Members Design Double-Blind, Randomized, Crossover Participants->Design Voyage1 Voyage 1 Design->Voyage1 Voyage2 Voyage 2 Design->Voyage2 GroupA Transdermal Scopolamine (1.5mg) + Placebo Tablets Voyage1->GroupA GroupB This compound Tablets (25mg) + Placebo Patch Voyage1->GroupB Voyage2->GroupA Voyage2->GroupB Data Questionnaires on Efficacy, Adverse Reactions, and Preference GroupA->Data GroupB->Data

Figure 3: Experimental Workflow.

Methodology:

  • Participants: 76 active-duty naval crew members.[2][3][4]

  • Design: A double-blind, randomized, crossover study conducted over two separate voyages.[2][3][4]

  • Interventions:

    • Arm 1: One transdermal Scopolamine patch (containing 1.5 mg of Scopolamine) and placebo tablets.[2][3][4]

    • Arm 2: 25 mg this compound tablets and a placebo patch.[2][3][4]

  • Data Collection: Following each voyage, subjects completed questionnaires to report on the perceived efficacy of the treatment, the severity of any adverse reactions experienced, and their preferred treatment.[2][3][4]

Another comparative sea trial with 179 subjects from two warships employed a double-blind design where medication was initiated prophylactically based on weather forecasts indicating nauseogenic conditions.[1] Ship motion was measured during the treatment periods. This study utilized both a parallel group comparison in moderate to severe conditions and a crossover comparison in mild conditions.[1]

Conclusion for Drug Development

The available evidence strongly suggests that Scopolamine, particularly in a transdermal delivery system, is a more effective agent for the prevention of seasickness in naval crews than this compound.[1][2][3][4] While this compound may have a more favorable side effect profile in milder conditions, Scopolamine's superior efficacy and better tolerability in more severe motion make it the preferred option in this demographic.[1] Future research and development could focus on mitigating the side effects of Scopolamine while retaining its high efficacy or exploring novel formulations that offer a rapid onset of action with a favorable tolerability profile. The convenience of a transdermal patch is also a significant factor in user preference and compliance within a naval operational environment.[2][3][4]

References

In Vitro Showdown: Cinnarizine and Betahistine's Impact on Vestibular Function

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quest to alleviate the often-debilitating symptoms of vestibular disorders, Cinnarizine and Betahistine have emerged as two prominent therapeutic options. While their clinical efficacy is frequently debated, a deeper understanding of their fundamental mechanisms of action at the cellular level is crucial for targeted drug development and informed clinical application. This guide provides an objective in vitro comparison of this compound and Betahistine, presenting key experimental data, detailed methodologies, and visual representations of their molecular interactions within the vestibular system.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the key quantitative data from in vitro studies, offering a direct comparison of the pharmacological effects of this compound and Betahistine on vestibular targets.

DrugTargetCell/Tissue TypeAssayKey FindingReference
This compound L-type Voltage-Gated Calcium ChannelsGuinea Pig Vestibular Hair Cells (Type II)Patch-clampIC50 = 1.5 µM[1][2]
Pressure-Dependent Potassium CurrentsGuinea Pig Vestibular Hair CellsPatch-clampInhibition at 0.05–3 µM[3]
Betahistine Vestibular Afferent NeuronsLarval Axolotl Semicircular Canal NerveMultiunit Extracellular RecordingsIC50 = 600 µM (inhibition of basal spike discharge)[4][5]
Histamine H1 ReceptorRat Medial Vestibular Nucleus NeuronsElectrophysiological RecordingsWeak Agonist[6][7]
Histamine H3 ReceptorN/A (in vitro binding assays)Radioligand Binding AssaysModerate to a powerful antagonist[6][8][9]

Detailed Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.

This compound: Inhibition of L-type Calcium Channels in Vestibular Hair Cells

Objective: To determine the effect of this compound on voltage-gated calcium currents in isolated vestibular hair cells.

Methodology:

  • Cell Isolation: Type II vestibular hair cells were isolated from the inner ears of guinea pigs. This was achieved through enzymatic digestion and mechanical dissection from the gelatinous otolithic membrane.[1]

  • Electrophysiological Recording: The whole-cell patch-clamp technique was employed to record voltage-dependent Ca2+ currents.[1]

  • Experimental Solution: The extracellular solution contained 1.8 mM Ca2+ and 40 mM Ba2+. Ca2+ currents were elicited by depolarizing pulses.[1]

  • Drug Application: this compound was applied at various concentrations to determine its inhibitory effect on the Ca2+ currents in a concentration-dependent manner.[1]

  • Data Analysis: The concentration of this compound that produced a 50% inhibition of the Ca2+ current (IC50) was calculated. The reversibility of the block was also assessed by washing out the drug.[1]

Betahistine: Inhibition of Vestibular Afferent Neuron Activity

Objective: To investigate the action of Betahistine on the basal spike discharge of vestibular afferent neurons.

Methodology:

  • Animal Model: Experiments were performed on wild larval axolotls (Ambystoma tigrinum).[4][5]

  • Electrophysiological Recording: Multiunit extracellular recordings were obtained from the semicircular canal nerve using a suction electrode.[4][5][10]

  • Drug Application: Betahistine was applied to the preparation in a range of concentrations (10 µM to 10 mM).[4][5]

  • Data Analysis: The effect of Betahistine on the basal spike discharge of the vestibular afferent neurons was quantified, and the IC50 value for the inhibitory effect was determined.[4][5]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental setups, the following diagrams have been generated using Graphviz.

Cinnarizine_Mechanism cluster_hair_cell Vestibular Hair Cell Ca_channel L-type Ca²⁺ Channel Transmitter_Release Neurotransmitter Release Ca_channel->Transmitter_Release Triggers K_channel Pressure-dependent K⁺ Channel K_channel->Ca_channel Modulates Activation This compound This compound This compound->Ca_channel Blocks This compound->K_channel Inhibits

Caption: this compound's inhibitory action on ion channels in vestibular hair cells.

Betahistine_Mechanism cluster_synapse Vestibular Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Afferent Neuron H3_receptor Histamine H3 Autoreceptor Histamine_release Histamine Release H3_receptor->Histamine_release Inhibits Betahistine_pre Betahistine Betahistine_pre->H3_receptor Antagonizes H1_receptor Histamine H1 Receptor Spike_Discharge Spike Discharge H1_receptor->Spike_Discharge Excites Betahistine_post Betahistine Betahistine_post->H1_receptor Weakly Agonizes Betahistine_post->Spike_Discharge Inhibits

Caption: Betahistine's dual action on presynaptic and postsynaptic vestibular neurons.

Patch_Clamp_Workflow start Isolate Vestibular Hair Cells (Guinea Pig) patch Establish Whole-Cell Patch-Clamp Configuration start->patch depolarize Apply Depolarizing Voltage Pulses patch->depolarize record_control Record Baseline Ca²⁺ Currents depolarize->record_control apply_drug Apply this compound (Varying Concentrations) record_control->apply_drug record_drug Record Ca²⁺ Currents in presence of Drug apply_drug->record_drug washout Washout Drug record_drug->washout record_washout Record Ca²⁺ Currents after Washout washout->record_washout analyze Analyze Data (IC₅₀, Reversibility) record_washout->analyze

Caption: Experimental workflow for patch-clamp analysis of this compound.

Extracellular_Recording_Workflow start Prepare Larval Axolotl Semicircular Canal record_baseline Record Basal Spike Discharge with Suction Electrode start->record_baseline apply_betahistine Apply Betahistine (10 µM to 10 mM) record_baseline->apply_betahistine record_drug Record Spike Discharge in presence of Betahistine apply_betahistine->record_drug analyze Analyze Data (Inhibition, IC₅₀) record_drug->analyze

References

Head-to-Head Comparison: Cinnarizine and Dimenhydrinate in Vertigo Associated with Meniere's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A review of clinical evidence and mechanistic pathways for researchers and drug development professionals.

Comparative Efficacy from Clinical Trials

A fixed-dose combination of 20 mg cinnarizine and 40 mg dimenhydrinate has been the subject of numerous randomized, double-blind clinical trials, often compared against betahistine, a standard treatment for Meniere's disease.[1][2][3] These studies collectively suggest that the combination therapy is a highly effective and safe option for managing Meniere's disease, addressing both acute episodes and providing long-term treatment.[1][2][3]

A meta-analysis of individual patient data from several randomized, double-blind, controlled clinical trials indicated that the fixed combination of this compound and dimenhydrinate is a safe and potentially superior treatment option for patients with vestibular vertigo compared to monotherapies of this compound, dimenhydrinate, or betahistine.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials investigating the efficacy of the this compound and dimenhydrinate combination.

Table 1: Reduction in Mean Vertigo Score (MVS)

Treatment GroupBaseline MVS (Mean)MVS after 4 Weeks (Mean)Mean Decrease from BaselineStatistical Significance (vs. Comparators)Reference
This compound (20mg) / Dimenhydrinate (40mg)1.980.47-1.51p < 0.001 vs. Placebo[5]
This compound (20mg) / Dimenhydrinate (40mg)Not specifiedNot specified-1.10p = 0.017 vs. This compound 20mg; p < 0.001 vs. Betahistine 12mg[4]
Placebo1.911.08-0.83-[5]

Table 2: Symptom Improvement and Tolerability

ParameterThis compound / Dimenhydrinate GroupComparator Group (Betahistine)Key FindingsReference
Reduction in Vertigo SymptomsHighly efficient reductionHighly efficient reductionNo statistically significant difference between groups.[1][3]
Reduction in Tinnitus~60% reduction~60% reductionSimilar results between groups.[1][3]
Improvement in Hearing Function (affected ear)Statistically significant improvement (p = 0.042)Not specified-[1][2][3]
Patient-rated Tolerability97.5% "very good"97.5% "very good"Excellent tolerability in both groups.[1][2][3]
Adverse Events2 patients discontinued5 patients discontinuedThe fixed combination was very well tolerated.[6]

Experimental Protocols

The methodologies employed in the clinical trials provide a framework for understanding how the efficacy of these compounds is assessed.

Study Design from a Randomized, Double-Blind, Parallel-Group Clinical Study

A representative study comparing the fixed combination of this compound and dimenhydrinate against betahistine in patients with Meniere's disease followed this protocol[1][2][3]:

  • Participants: 82 outpatients (over 30 years old) diagnosed with Meniere's disease for at least 3 months, exhibiting the triad of symptoms: paroxysmal vertigo attacks, cochlear hearing loss, and tinnitus.

  • Treatment:

    • Group 1: Fixed combination of 20 mg this compound and 40 mg dimenhydrinate (one tablet, three times daily).

    • Group 2: 12 mg betahistine dimesylate (one tablet, three times daily).

  • Duration: 12 weeks.

  • Assessments: Control visits at 1, 3, 6, and 12 weeks after initiation of treatment.

  • Primary Outcome Measures:

    • Reduction of vertigo symptoms.

  • Secondary Outcome Measures:

    • Reduction in tinnitus and associated vegetative symptoms.

    • Vestibulospinal reactions (e.g., craniocorpography).

    • Caloric tests (electronystagmography).

    • Improvement in hearing function.

    • Tolerability assessment.

Signaling Pathways and Mechanisms of Action

The synergistic effect of combining this compound and dimenhydrinate stems from their complementary mechanisms targeting different aspects of the vestibular system.[5][7]

This compound: Primarily acts as a calcium channel blocker.[8][9] By inhibiting the influx of calcium into the vestibular sensory cells of the inner ear, it reduces the excitability of these cells, thereby dampening the signals that trigger vertigo.[7][8] It also possesses antihistamine properties.[8][9]

Dimenhydrinate: This is a combination of diphenhydramine and 8-chlorotheophylline. The active component, diphenhydramine, is an antihistamine that blocks H1 receptors in the brain.[10] This action reduces the perception of motion and alleviates associated nausea and vomiting.[10] It also has anticholinergic effects that contribute to its antiemetic properties.[10]

The diagrams below illustrate the proposed signaling pathways and a typical clinical trial workflow.

G cluster_this compound This compound Pathway cluster_Dimenhydrinate Dimenhydrinate Pathway This compound This compound CaChannel Voltage-Gated Ca2+ Channels (Vestibular Hair Cells) This compound->CaChannel Inhibits CaInflux Reduced Ca2+ Influx CaChannel->CaInflux ReducedExcitability Decreased Vestibular Excitability CaInflux->ReducedExcitability VertigoRelief_C Vertigo Relief ReducedExcitability->VertigoRelief_C Dimenhydrinate Dimenhydrinate (Diphenhydramine) H1Receptor H1 Histamine Receptors (Vestibular Nuclei) Dimenhydrinate->H1Receptor Blocks ReducedSignal Reduced Histaminergic Signaling H1Receptor->ReducedSignal NauseaRelief Nausea & Vomiting Relief ReducedSignal->NauseaRelief

Caption: Proposed signaling pathways of this compound and Dimenhydrinate.

G cluster_workflow Clinical Trial Workflow cluster_arms Screening Patient Screening (Meniere's Diagnosis) Randomization Randomization Screening->Randomization ArmA Arm A: This compound/ Dimenhydrinate Randomization->ArmA ArmB Arm B: Comparator (e.g., Betahistine) Randomization->ArmB Treatment Treatment Period (12 Weeks) FollowUp Follow-up Visits (Weeks 1, 3, 6, 12) Treatment->FollowUp DataAnalysis Data Analysis (Efficacy & Safety) FollowUp->DataAnalysis ArmA->Treatment ArmB->Treatment

Caption: Generalized workflow for a comparative clinical trial.

References

A Comparative Analysis of the Anticonvulsive Properties of Cinnarizine and Flunarizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsive properties of two piperazine derivatives, Cinnarizine and its difluorinated analogue, Flunarizine. Both compounds are recognized for their calcium channel blocking activities and have been investigated for their potential in managing seizure disorders. This document synthesizes experimental data to objectively evaluate their performance, details the methodologies of key experiments, and illustrates the underlying signaling pathways.

Quantitative Comparison of Anticonvulsive Efficacy

The anticonvulsant effects of this compound and Flunarizine have been evaluated in preclinical models, primarily through the maximal electroshock (MES) and maximal metrazol seizures (MMS) tests. The following tables summarize the key quantitative data from a comparative study, providing insights into the potency, onset, and duration of action of these two compounds.

DrugTest ModelAnimalED50 (mg/kg)Time to Peak EffectDuration of Action (at 2x ED50)
Flunarizine Maximal Metrazol Seizures (MMS)Rat6.04[1]5 h 45 min[1]23 h 30 min[1]
This compound Maximal Metrazol Seizures (MMS)Rat9.84[1]2 h 34 min[1]8 h 16 min[1]
Flunarizine Maximal Electroshock Seizures (MES)Mouse20.9[1]2 h (testing timepoint)Not Reported
This compound Maximal Electroshock Seizures (MES)Mouse49.0[1]2 h (testing timepoint)Not Reported

Table 1: Comparative anticonvulsive potency of Flunarizine and this compound in rodent models.

DrugTest ModelAnimalProtection (%) at specified dose
This compound Maximal Electroshock (MES)Mouse50% at 30 mg/kg[2]
This compound Pentylenetetrazol (PTZ)Mouse33.33% at 30 mg/kg[2]

Table 2: Protective effects of this compound in MES and PTZ induced seizure models.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male Swiss albino mice weighing between 25-30g are typically used.

  • Apparatus: An electroconvulsiometer with corneal electrodes.

  • Procedure:

    • Animals are randomly assigned to control and treatment groups.

    • The test compound (this compound or Flunarizine) or vehicle is administered orally or intraperitoneally.

    • At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes moistened with saline.

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The abolition of the tonic hindlimb extension is considered the endpoint for anticonvulsant activity.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension in the drug-treated groups is compared to the control group. The ED50 (the dose required to protect 50% of the animals) is then calculated.

Pentylenetetrazol (PTZ) Induced Seizure Test

The PTZ seizure test is a common model for studying generalized absence and myoclonic seizures.

  • Animals: Male Swiss albino mice weighing between 20-25g are often used.

  • Apparatus: Observation chambers and a stopwatch.

  • Procedure:

    • Animals are divided into control and experimental groups.

    • The test compound or vehicle is administered.

    • After a predetermined absorption time, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

    • The animals are then observed for a period of 30 minutes for the onset and severity of seizures, typically looking for clonic convulsions.

    • The latency to the first convulsion and the duration of the seizures are recorded.

  • Data Analysis: The ability of the test compound to prevent or delay the onset of PTZ-induced seizures is evaluated. The percentage of animals protected from clonic seizures is determined, and the ED50 can be calculated.

Mechanism of Action and Signaling Pathways

The primary anticonvulsant mechanism of both this compound and Flunarizine is attributed to their ability to block voltage-gated calcium channels, with a particular affinity for the T-type calcium channels.[3][4] By inhibiting the influx of calcium into neurons, these drugs reduce neuronal hyperexcitability and the propagation of seizure activity.[2]

Flunarizine has been shown to preferentially block α1G and α1I T-type calcium channels.[5] This blockade is thought to suppress the burst firing of neurons, a key feature in the generation of seizures.[5] In addition to their primary action on calcium channels, both drugs exhibit effects on other neurotransmitter systems, including antagonism of dopamine D2 and histamine H1 receptors, which may contribute to their overall pharmacological profile.[3][6]

Below are diagrams illustrating the proposed signaling pathways and experimental workflows.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron AP Action Potential VGCC Voltage-Gated Ca2+ Channel (T-type) AP->VGCC Depolarization Ca_influx Ca2+ Influx VGCC->Ca_influx Vesicle_fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Neurotransmitter Release Vesicle_fusion->NT_release Receptor Neurotransmitter Receptor NT_release->Receptor Cinn_Flun This compound / Flunarizine Cinn_Flun->VGCC Blockade EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Neuronal_Excitation Neuronal Hyperexcitability EPSP->Neuronal_Excitation Seizure Seizure Propagation Neuronal_Excitation->Seizure

Caption: Anticonvulsant Mechanism of this compound and Flunarizine.

G cluster_0 Maximal Electroshock (MES) Test Workflow cluster_1 Pentylenetetrazol (PTZ) Test Workflow A1 Animal Acclimatization B1 Drug/Vehicle Administration A1->B1 C1 Corneal Electrical Stimulation B1->C1 D1 Observation for Tonic Hindlimb Extension C1->D1 E1 Data Analysis (Protection %) D1->E1 A2 Animal Acclimatization B2 Drug/Vehicle Administration A2->B2 C2 PTZ Injection B2->C2 D2 Observation for Clonic Convulsions C2->D2 E2 Data Analysis (Latency, Protection %) D2->E2

Caption: Experimental Workflows for Anticonvulsant Screening.

Conclusion

The experimental data indicates that while both this compound and Flunarizine possess anticonvulsive properties, Flunarizine demonstrates greater potency and a significantly longer duration of action compared to this compound in the maximal metrazol seizure model in rats.[1] In the maximal electroshock seizure model in mice, Flunarizine also showed a lower ED50 than this compound.[1] The primary mechanism underlying these effects is the blockade of T-type voltage-gated calcium channels, which leads to a reduction in neuronal hyperexcitability. The detailed experimental protocols provided serve as a reference for researchers aiming to replicate or build upon these findings. The multifaceted pharmacological profiles of these compounds, including their interactions with other neurotransmitter systems, warrant further investigation to fully elucidate their therapeutic potential and side-effect profiles in the context of epilepsy treatment.

References

A Comparative Analysis of Cinnarizine and Other Calcium Channel Blockers on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Cinnarizine and other prominent calcium channel blockers (CCBs) on mitochondrial respiration, supported by experimental data. The information presented is intended to aid researchers and professionals in drug development in understanding the nuanced impacts of these compounds on cellular bioenergetics.

Introduction

Calcium channel blockers are a class of drugs that modulate the influx of calcium (Ca2+) into cells. While their primary clinical applications are in cardiovascular and neurological disorders, emerging evidence highlights their significant off-target effects on mitochondria, the powerhouses of the cell. Mitochondrial calcium homeostasis is critical for regulating cellular metabolism and energy production. Dysregulation of mitochondrial calcium can impact the electron transport chain (ETC), ATP synthesis, and the generation of reactive oxygen species (ROS). This guide focuses on the comparative effects of this compound and other selected CCBs—Flunarizine, Nimodipine, Diltiazem, and Verapamil—on key parameters of mitochondrial respiration.

Data Presentation: Comparative Effects on Mitochondrial Function

The following tables summarize the quantitative and qualitative effects of this compound and other CCBs on various aspects of mitochondrial respiration. It is important to note that the data are collated from different studies, and experimental conditions such as cell type, drug concentration, and the presence of stressors may vary.

Table 1: Effects on Mitochondrial Respiratory Chain Complexes and Oxygen Consumption

DrugTarget Complex(es)Effect on Oxygen Consumption Rate (OCR)Quantitative Data (Concentration)Reference(s)
This compound Complex I & II (Inhibition)InhibitionPotent inhibition with a Ki of 3-10 µM for both complexes.[1][1]
Flunarizine Complex I & II (Inhibition)InhibitionPotent inhibition with a Ki of 3-10 µM for both complexes.[1][1]
Nimodipine -Protective/RestorativeRestored state 3 respiration to control levels (95 ± 0.33%) in MPTP-treated mice.[2]
Diltiazem Indirectly affects ETCPrevents Na+-induced decrease in state 3 respiration. May inhibit OCR with fatty acid substrates.IC50 of 4.5 µM for inhibition of Na+-induced Ca2+ release, which impacts respiration.[3][3][4]
Verapamil -ProtectiveAttenuates reduction in respiratory control ratio induced by high Ca2+.[5][5]

Table 2: Effects on Mitochondrial Membrane Potential (ΔΨm) and ATP Synthesis

DrugEffect on ΔΨmEffect on ATP SynthesisQuantitative Data (Concentration)Reference(s)
This compound Dose-dependent: Protective at <50 µM, Collapse at >50 µMLikely inhibited due to ETC inhibition.Protective effect observed at concentrations below 50 µM.[6][6]
Flunarizine Dose-dependent: Protective at <50 µM, Collapse at >50 µMLikely inhibited due to ETC inhibition.Protective effect observed at concentrations below 50 µM.[6][6]
Nimodipine Protective-Attenuated loss of mitochondrial membrane potential at 0.1-10 µM.[2]
Diltiazem -May increase ATP synthesis by increasing intramitochondrial Ca2+.No significant modification of ATP synthesis observed in another study.[7][3][7]
Verapamil ProtectivePrevents decline in cellular ATP levels during hypoxia.Significantly increased mitochondrial ATP levels in a model of ischemia/reperfusion.[5][8][5][8]

Table 3: Effects on Mitochondrial Permeability Transition Pore (mPTP) and Reactive Oxygen Species (ROS)

DrugEffect on mPTP OpeningEffect on Mitochondrial ROSReference(s)
This compound Dose-dependent: Inhibition at <50 µM, Induction at >50 µM-[6]
Flunarizine Dose-dependent: Inhibition at <50 µM, Induction at >50 µMNADH-dependent superoxide generation upon complex I inhibition.[1][1][6]
Nimodipine -Attenuates mitochondrial ROS.[2]
Diltiazem --
Verapamil -Reduces mitochondrial ROS formation.[9][9]

Signaling Pathways and Mechanisms of Action

The interaction of these calcium channel blockers with mitochondria involves diverse signaling pathways.

This compound and Flunarizine: Direct Inhibition of the Electron Transport Chain

This compound and its derivative Flunarizine directly inhibit the mitochondrial electron transport chain at the level of Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase).[1] This inhibition disrupts the flow of electrons, leading to a decrease in oxygen consumption and ATP production. The inhibition of Complex I by Flunarizine has also been shown to lead to the generation of superoxide, a reactive oxygen species.[1] At low concentrations (<50 µM), these drugs can inhibit the mitochondrial permeability transition pore (mPTP), a protective effect. However, at higher concentrations (>50 µM), they induce mPTP opening, leading to mitochondrial dysfunction.[6]

cluster_0 Mitochondrial Inner Membrane This compound This compound / Flunarizine ComplexI Complex I This compound->ComplexI Inhibits (Ki 3-10 µM) ComplexII Complex II This compound->ComplexII Inhibits (Ki 3-10 µM) mPTP mPTP This compound->mPTP <50 µM Inhibits >50 µM Induces ETC Electron Transport Chain ComplexI->ETC ComplexII->ETC OCR Oxygen Consumption Rate ETC->OCR Drives ATP ATP Synthesis ETC->ATP Drives

This compound/Flunarizine's direct impact on the ETC.
Diltiazem: Modulation of Mitochondrial Calcium via the Na+/Ca2+ Exchanger

Diltiazem's primary mitochondrial target is the sodium-calcium exchanger (NCE) on the inner mitochondrial membrane. By inhibiting Na+-induced Ca2+ release, Diltiazem can lead to a net gain of calcium in the mitochondrial matrix.[3] This elevated matrix Ca2+ can activate Ca2+-sensitive dehydrogenases in the Krebs cycle, potentially enhancing the supply of reducing equivalents to the ETC and thereby increasing ATP synthesis.[3] However, some studies suggest that under conditions of fatty acid oxidation, diltiazem may inhibit oxygen uptake.[4]

cluster_1 Mitochondrial Inner Membrane Diltiazem Diltiazem NCE Na+/Ca2+ Exchanger Diltiazem->NCE Inhibits (IC50 4.5-20 µM) MatrixCa Matrix [Ca2+] NCE->MatrixCa Regulates Dehydrogenases Ca2+-sensitive Dehydrogenases MatrixCa->Dehydrogenases Activates ETC ETC & Oxidative Phosphorylation Dehydrogenases->ETC Supplies reducing equivalents ATP ATP Synthesis ETC->ATP Increases

Diltiazem's modulation of mitochondrial calcium.
Verapamil: Activation of Antioxidant and Protective Pathways

Verapamil appears to exert its protective effects on mitochondria primarily by activating cellular stress response pathways. It has been shown to mitigate mitochondrial dysfunction by activating the Nrf2/HO-1 pathway, which upregulates antioxidant defenses.[10][11] Additionally, Verapamil can activate the SIRT1/FoxO1 signaling pathway, further contributing to resistance against oxidative stress.[10][11] By reducing ROS and preventing mitochondrial damage, Verapamil helps maintain mitochondrial respiratory function, especially under conditions of cellular stress like ischemia-reperfusion.[9]

Verapamil Verapamil Nrf2 Nrf2 Verapamil->Nrf2 Activates SIRT1 SIRT1 Verapamil->SIRT1 Activates HO1 HO-1 Nrf2->HO1 Induces Antioxidant Antioxidant Response HO1->Antioxidant FoxO1 FoxO1 SIRT1->FoxO1 Deacetylates FoxO1->Antioxidant MitoFunction Mitochondrial Function Antioxidant->MitoFunction Protects ROS ROS Antioxidant->ROS Reduces ROS->MitoFunction Damages

Verapamil's activation of protective pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol outlines the measurement of OCR in isolated mitochondria.

1. Materials:

  • Seahorse XFe96/24 Extracellular Flux Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Mitochondria Isolation Buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, pH 7.2)

  • Substrates and inhibitors (e.g., pyruvate, malate, ADP, oligomycin, FCCP, rotenone, antimycin A)

2. Procedure:

  • Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation. Keep mitochondria on ice.

  • Protein Quantification: Determine the protein concentration of the isolated mitochondria using a Bradford assay.[12]

  • Plate Seeding: Adhere isolated mitochondria to the bottom of a Seahorse XF microplate well at an optimized concentration (e.g., 2-8 µg of mitochondrial protein per well) by centrifugation.

  • Assay Medium: Add substrate-supplemented assay medium to each well.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Mito Stress Test: Load the hydrated sensor cartridge with compounds for sequential injection (oligomycin, FCCP, and a mixture of rotenone and antimycin A).

  • Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[13][14]

3. Data Analysis:

  • Normalize OCR data to the amount of mitochondrial protein per well.

  • Calculate key parameters of mitochondrial function.

cluster_workflow Seahorse XF OCR Measurement Workflow A Isolate Mitochondria B Quantify Protein (Bradford Assay) A->B C Seed Mitochondria in XF Plate B->C D Add Assay Medium & Substrates C->D G Run Mito Stress Test in XF Analyzer D->G E Hydrate Sensor Cartridge F Load Inhibitors into Cartridge E->F F->G H Analyze OCR Data G->H

References

A Comparative Analysis of the Cognitive Side Effects of Cinnarizine, Promethazine, and Scopolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cognitive side effects associated with three commonly used drugs: Cinnarizine, Promethazine, and Scopolamine. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the nuanced cognitive implications of these compounds.

Executive Summary

This compound, Promethazine, and Scopolamine, while utilized for overlapping indications such as motion sickness and vertigo, exhibit distinct profiles of cognitive side effects. These differences are primarily rooted in their unique mechanisms of action and receptor affinities. Scopolamine, a potent muscarinic antagonist, is well-documented to induce significant, albeit temporary, cognitive deficits, particularly in memory and attention.[1][2] Promethazine, a first-generation antihistamine with strong anticholinergic and sedative properties, also demonstrates considerable impairment of psychomotor performance and alertness.[3][4] this compound's cognitive effects appear more complex and are influenced by its multifaceted mechanism, which includes antihistaminic, calcium channel blocking, and weaker anticholinergic and antidopaminergic activities.[5] While some studies indicate cognitive impairment, others suggest a potential for cognitive enhancement.

Data Presentation: Quantitative Comparison of Cognitive Effects

The following table summarizes quantitative data from a key comparative study by Parrott and Wesnes (1987), which evaluated the cognitive and psychomotor effects of single oral doses of this compound (30 mg), Promethazine (12.5 mg and 25 mg), and Scopolamine (0.6 mg) against a placebo in healthy volunteers.[3]

Cognitive DomainTestThis compound (30 mg)Promethazine (25 mg)Scopolamine (0.6 mg)Placebo
Psychomotor Performance Choice Reaction Time (ms)Significant Impairment (Maximal at 5-6h post-dose)Significant Impairment (Maximal at 3-4h post-dose)No Significant ImpairmentNo Change
Information Processing Digit Symbol Substitution Test (Correct substitutions)Significant ImpairmentSignificant ImpairmentNo Significant ImpairmentNo Change
Memory Word Recall TaskNo Significant ImpairmentNo Significant ImpairmentSignificant Impairment (Evident 1-4h post-dose)No Change
Subjective Alertness Visual Analogue ScaleSignificant ReductionSignificant ReductionSignificant ReductionNo Change
Critical Flicker Fusion Flicker Fusion Threshold (Hz)Significant ReductionSignificant ReductionNot ReportedNo Change

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Choice Reaction Time (CRT) Test

The Choice Reaction Time (CRT) test is a fundamental measure of attention and processing speed, assessing the time taken to discriminate and respond to different stimuli.[6][7]

Objective: To measure the speed and accuracy of responding to a specific visual or auditory stimulus among multiple possibilities.

Apparatus: A computer with specialized software to present stimuli and record responses (e.g., key press, button press).[6]

Procedure:

  • Participants are seated in a quiet, controlled environment.

  • They are instructed to respond as quickly and accurately as possible to a designated target stimulus while ignoring non-target stimuli.

  • A series of stimuli are presented at random intervals. For example, a target stimulus (e.g., a blue 'P') appears with a certain probability, interspersed with non-target stimuli.[6]

  • The time elapsed between the stimulus presentation and the participant's response (reaction time) and the accuracy of the response are recorded.

  • The test typically lasts for a predetermined number of trials or a set duration.[6]

Critical Flicker Fusion (CFF) Test

The Critical Flicker Fusion (CFF) test is a measure of the temporal resolving power of the visual system and is sensitive to the effects of central nervous system depressants and stimulants.[8]

Objective: To determine the frequency at which a flickering light is perceived as a continuous, steady light.[9]

Apparatus: A CFF apparatus consisting of a light source (e.g., LED) that can flicker at variable frequencies and a viewing chamber.[8][9]

Procedure:

  • The participant is seated in a darkened room and looks into the viewing chamber at the flickering light source.[10]

  • Ascending Trials: The frequency of the flicker is gradually increased from a low rate until the participant reports that the light appears to be steady (fusion). This frequency is recorded.[9]

  • Descending Trials: The frequency is then decreased from a high rate until the participant reports that the light starts to flicker. This frequency is also recorded.[9]

  • The CFF threshold is calculated as the average of the fusion and flicker frequencies over several trials.[9]

Digit Span Test

The Digit Span Test is a widely used neuropsychological test to assess verbal short-term and working memory.[11]

Objective: To measure the number of digits a person can recall in the correct order after hearing or seeing them.

Apparatus: A set of standardized digit sequences, a computer for presentation, or an examiner to read the digits.[12]

Procedure:

  • Forward Digit Span: The examiner reads a sequence of digits at a steady pace (e.g., one digit per second). The participant is then asked to repeat the digits in the same order. The length of the digit sequence is gradually increased until the participant fails to recall the sequence correctly on two consecutive trials of the same length. The participant's forward digit span is the longest sequence they can reliably recall.[13]

  • Backward Digit Span: The procedure is similar to the forward span, but the participant is required to repeat the digits in the reverse order. This variation places a greater demand on working memory.[11]

Signaling Pathways and Mechanisms of Cognitive Side Effects

The cognitive side effects of these drugs are a direct consequence of their interaction with various neurotransmitter systems in the central nervous system.

Scopolamine: Muscarinic Acetylcholine Receptor Antagonism

Scopolamine is a non-specific competitive antagonist of muscarinic acetylcholine receptors (M1, M2, M3, and M4).[2][14] Its cognitive-impairing effects are primarily attributed to the blockade of M1 receptors, which are highly expressed in brain regions crucial for memory and learning, such as the hippocampus and cortex.[2] This blockade disrupts cholinergic neurotransmission, leading to impairments in memory consolidation and attention.[2][15] Scopolamine also indirectly affects other neurotransmitter systems, such as the glutamatergic system, by inhibiting acetylcholine-mediated glutamate release.[2]

Scopolamine_Pathway Scopolamine Scopolamine M1_Receptor Muscarinic M1 Receptor Scopolamine->M1_Receptor Blocks Neuron Postsynaptic Neuron (Hippocampus/Cortex) M1_Receptor->Neuron Activates Impairment Cognitive Impairment M1_Receptor->Impairment Leads to Acetylcholine Acetylcholine Acetylcholine->M1_Receptor Binds to Cognitive_Function Normal Cognitive Function (Memory, Attention) Neuron->Cognitive_Function Supports

Scopolamine's primary mechanism of cognitive impairment.
Promethazine: A Multi-Receptor Antagonist

Promethazine's cognitive side effects stem from its antagonism of multiple receptors in the CNS.[4] As a potent H1 histamine receptor antagonist, it causes sedation and drowsiness.[4] Its significant anticholinergic activity, through the blockade of muscarinic receptors, contributes to memory and learning deficits, similar to scopolamine.[4] Furthermore, its antagonist activity at dopamine D2 receptors and alpha-adrenergic receptors can also influence alertness and cognitive function.[4][16]

Promethazine_Pathway Promethazine Promethazine H1_Receptor Histamine H1 Receptor Promethazine->H1_Receptor Blocks M_Receptor Muscarinic Receptor Promethazine->M_Receptor Blocks D2_Receptor Dopamine D2 Receptor Promethazine->D2_Receptor Blocks Alpha_Receptor α-Adrenergic Receptor Promethazine->Alpha_Receptor Blocks Sedation Sedation/ Drowsiness H1_Receptor->Sedation Cognitive_Impairment Cognitive Impairment (Memory, Attention) M_Receptor->Cognitive_Impairment D2_Receptor->Cognitive_Impairment Alpha_Receptor->Sedation Cinnarizine_Pathway This compound This compound H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Blocks D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Blocks Ca_Channel Voltage-gated Ca2+ Channels This compound->Ca_Channel Blocks Sedation Sedation/ Psychomotor Slowing H1_Receptor->Sedation D2_Receptor->Sedation Vasodilation Cerebral Vasodilation Ca_Channel->Vasodilation Cognitive_Function Cognitive Function Sedation->Cognitive_Function Impairment Vasodilation->Cognitive_Function Potential Enhancement Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment Animal_Model Animal Model Selection (e.g., Rodents) Drug_Admin Drug Administration (Dose-response) Animal_Model->Drug_Admin Behavioral_Tests Behavioral Testing (e.g., Morris Water Maze, Passive Avoidance) Drug_Admin->Behavioral_Tests Neurochemical_Analysis Neurochemical/Histological Analysis Behavioral_Tests->Neurochemical_Analysis Data_Analysis Data Analysis and Interpretation Neurochemical_Analysis->Data_Analysis Phase_I Phase I: Healthy Volunteers (Safety, Tolerability, PK/PD) Cognitive_Battery Standardized Cognitive Test Battery (e.g., CRT, Digit Span, CFF) Phase_I->Cognitive_Battery Phase_II_III Phase II/III: Patient Population (Efficacy and Cognitive Side Effects) Cognitive_Battery->Phase_II_III Long_Term Long-term Monitoring Phase_II_III->Long_Term Long_Term->Data_Analysis

References

Cinnarizine's Efficacy in Vertigo: A Cross-Study Analysis of Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Cinnarizine, a piperazine derivative with antihistaminic and calcium channel blocking properties, has long been a cornerstone in the symptomatic treatment of vertigo.[1] Its efficacy is attributed to its inhibitory effects on the vestibular system and its ability to improve microcirculation.[1] For researchers and drug development professionals, understanding the performance of this compound in various preclinical vertigo models is crucial for the development of novel and more effective anti-vertigo therapies. This guide provides a comparative analysis of this compound's efficacy across different experimental models of vertigo, supported by available data and detailed experimental protocols.

Mechanism of Action: A Multi-Targeted Approach

This compound's anti-vertigo effects are believed to stem from its ability to modulate several key signaling pathways involved in vestibular function. Its primary mechanisms include:

  • Calcium Channel Blockade: this compound acts as a selective antagonist of T-type voltage-gated calcium channels in vestibular hair cells. By blocking calcium influx, it reduces the excitability of these sensory cells, thereby dampening the signals sent to the brain in response to head movements.

  • Antihistaminic Activity: this compound is a potent H1 receptor antagonist. Histamine is a key neurotransmitter in the vestibular nuclei, and by blocking its action, this compound helps to suppress vertigo and associated symptoms like nausea and vomiting.

  • Vasodilation: this compound has vasodilatory effects, particularly on cerebral blood vessels. This action is thought to improve microcirculation in the inner ear and brainstem, which can be beneficial in cases of vertigo with a vascular origin.

cluster_0 This compound's Mechanism of Action cluster_1 Cellular Level cluster_2 Physiological Effect cluster_3 Therapeutic Outcome This compound This compound Ca_Channel Voltage-gated Ca2+ Channels This compound->Ca_Channel Blocks H1_Receptor Histamine H1 Receptors This compound->H1_Receptor Antagonizes Vascular_Smooth_Muscle Vascular Smooth Muscle This compound->Vascular_Smooth_Muscle Relaxes Reduced_Excitability Reduced Vestibular Hair Cell Excitability Ca_Channel->Reduced_Excitability Suppressed_Neurotransmission Suppressed Vestibular Neurotransmission H1_Receptor->Suppressed_Neurotransmission Vasodilation Cerebral and Inner Ear Vasodilation Vascular_Smooth_Muscle->Vasodilation Reduced_Vertigo Reduced Vertigo, Nystagmus, Nausea Reduced_Excitability->Reduced_Vertigo Suppressed_Neurotransmission->Reduced_Vertigo Vasodilation->Reduced_Vertigo

Figure 1: Simplified signaling pathway of this compound's anti-vertigo action.

Efficacy in Preclinical Vertigo Models: A Review of the Evidence

While this compound is widely used in clinical practice, its efficacy has been evaluated in a limited number of specific animal models of vertigo. The following sections summarize the available data and the experimental protocols for these models.

Rotational and Caloric-Induced Nystagmus Models

These models are not disease-specific but are fundamental for assessing the vestibular-suppressant effects of drugs.

Experimental Protocols:

  • Rotational Nystagmus: Animals, typically rabbits or guinea pigs, are subjected to angular acceleration on a rotating platform. The resulting nystagmus (involuntary eye movement) is recorded and analyzed. A study on rabbits used a torsion swing to provoke nystagmus.[2] Another study in healthy human volunteers utilized a rotating chair with slow acceleration followed by a sudden stop.[3]

  • Caloric Nystagmus: This test involves irrigating the external ear canal with warm or cold water or air, which induces a temperature gradient across the semicircular canals, leading to nystagmus. This method is widely used in clinical diagnostics and has been adapted for animal studies.

This compound's Efficacy:

A study in rabbits demonstrated that this compound has a suppressive effect on vestibular nystagmus induced by a torsion swing.[2] The onset of the effect was slower than that of sulpiride, but it lasted longer.[2] In a study with healthy volunteers, this compound significantly reduced the duration of nystagmus during initial acceleration and the average eye speed following a sudden stop in a rotating chair test.[3] Furthermore, early clinical evidence confirmed that this compound significantly reduced the velocity of the slow phase of caloric-induced nystagmus in patients with peripheral labyrinthine disorders.[1]

Data Summary:

ModelAnimalThis compound DoseKey FindingsReference
Torsion Swing-Induced NystagmusRabbitNot specifiedSuppressive effect on nystagmus with a slower onset but longer duration compared to sulpiride.[2]
Rotation-Deceleration Induced NystagmusHuman15 mg t.i.d.Significant reduction in nystagmus duration and average eye speed.[3]
Caloric-Induced NystagmusHumanNot specifiedSignificant reduction in the velocity of the slow phase of nystagmus.[1]
Animal Models of Specific Vertigo Disorders

Direct evidence for this compound's efficacy in specific, contemporary animal models of vestibular neuritis, Meniere's disease, and BPPV is notably scarce in the published literature. The following sections detail the protocols for these models, highlighting a significant research gap for future investigation of this compound and other anti-vertigo compounds.

Experimental Protocol: Herpes Simplex Virus (HSV-1) Inoculation in Mice

This model aims to replicate the inflammatory and neurodegenerative aspects of vestibular neuritis, which is often attributed to a viral infection.

cluster_0 Vestibular Neuritis Model Workflow Start Select BALB/c Mice Inoculation Inoculate HSV-1 into the auricle Start->Inoculation Observation Observe for 6-10 days for postural deviation & vertigo signs Inoculation->Observation Assessment Behavioral Assessment (e.g., open field, righting reflex) Observation->Assessment Histology Histopathological & Immunohistochemical analysis of vestibular nerve & ganglion Assessment->Histology Endpoint Quantify neuronal degeneration and viral antigen presence Histology->Endpoint

Figure 2: Experimental workflow for the HSV-1 induced vestibular neuritis model in mice.

Detailed Methodology:

  • Animal Model: Newborn or adult BALB/c mice are commonly used.[4][5]

  • Virus: Herpes Simplex Virus type 1 (HSV-1) is the typical pathogen used.[4][5]

  • Inoculation: The virus is inoculated into the auricle (the external part of the ear).[4][5] The exact titer and volume of the viral solution can vary between studies.

  • Observation: Animals are monitored for 6 to 10 days for the development of vestibular dysfunction signs, such as postural deviation to the inoculated side.[5]

  • Behavioral Assessment: A battery of behavioral tests is used to quantify vestibular deficits, including:

    • Open-field behavior

    • Righting reflex

    • Traversing a narrow path

    • Ascending a rope

    • Negative geotaxis

    • Grasping a rod

    • Swimming ability[5]

  • Histopathology: After the observation period, the vestibular nerve and Scarpa's ganglion are examined for signs of degeneration and the presence of HSV-1 antigens using immunohistochemistry.[4]

This compound's Efficacy: To date, no published studies have specifically evaluated the efficacy of this compound in this HSV-1 induced vestibular neuritis model. This represents a critical area for future research to understand how this compound might modulate the inflammatory and neurodegenerative processes in this condition.

Meniere's disease is characterized by endolymphatic hydrops (ELH), an increase in the volume of endolymph in the inner ear. Animal models aim to replicate this pathological feature.

Experimental Protocols:

  • Surgical Model: Endolymphatic Sac Ablation in Guinea Pigs

    This is a well-established model that reliably induces ELH.[6][7][8]

    cluster_0 Meniere's Disease (Surgical) Model Workflow Start Anesthetize Guinea Pig Surgery Expose and obliterate the endolymphatic sac and duct (extradural approach) Start->Surgery Recovery Post-operative recovery and monitoring Surgery->Recovery Assessment Assess hearing loss (audiogram) and vestibular function (nystagmus) over weeks/months Recovery->Assessment Histology Histological analysis of temporal bone to confirm endolymphatic hydrops Assessment->Histology Endpoint Quantify degree of hydrops and functional deficits Histology->Endpoint

    Figure 3: Experimental workflow for the surgical model of Meniere's disease in guinea pigs.

    Detailed Methodology:

    • Animal Model: Adult guinea pigs are typically used.[6][7][8]

    • Surgical Procedure: An extradural approach is commonly employed to expose and obliterate the endolymphatic sac and duct. This involves a midline incision in the occipital region, retraction of muscles, and drilling of the temporal bone to access the sigmoid sinus and the operculum of the endolymphatic duct.[8] The endolymphatic sac is then obliterated, and the duct is packed with bone wax.[8]

    • Functional Assessment: Over subsequent weeks and months, animals are monitored for progressive, fluctuating hearing loss (using auditory brainstem response) and vestibular dysfunction (e.g., by measuring evoked rotatory nystagmus).[9]

    • Histological Confirmation: After the study period, the temporal bones are harvested for histological analysis to confirm the presence and degree of endolymphatic hydrops.[6]

  • Chemical Induction Model in Mice

    This model uses a combination of aldosterone and lipopolysaccharide (LPS) to induce ELH.[10]

    Detailed Methodology:

    • Animal Model: Adult mice (e.g., CBA/J strain) are used.[10]

    • Chemical Administration: The protocol involves intraperitoneal injections of aldosterone and intratympanic injections of LPS. The rationale is that aldosterone increases endolymph production, while LPS impairs its absorption in the endolymphatic sac.[11][12]

    • Induction of Vestibular Dysfunction: In some variations of this model, vestibular dysfunction can be acutely triggered by the intratympanic injection of epinephrine, which is thought to reduce inner ear blood flow.

    • Assessment: Similar to the surgical model, assessment includes functional tests for hearing and balance, followed by histological confirmation of ELH.

This compound's Efficacy: There is a lack of published studies investigating the efficacy of this compound in either the surgical or the chemical induction models of Meniere's disease. One in vitro study on guinea pig vestibular hair cells showed that this compound can inhibit pressure-dependent potassium currents, which may be relevant to the increased endolymphatic pressure in Meniere's disease.[13] However, in vivo data from these models is needed to confirm a therapeutic effect.

BPPV is caused by the displacement of otoconia into the semicircular canals. Animal models aim to replicate this otoconial displacement.

Experimental Protocol: Traumatic BPPV Model in Mice

This model uses head vibration to induce the detachment of otoconia.[14]

cluster_0 Traumatic BPPV Model Workflow Start Select CBA Mice Vibration Induce head vibration (e.g., 2 minutes) Start->Vibration Observation Monitor for signs of vestibular dysfunction Vibration->Observation Harvest Harvest utricles at different time points post-vibration Observation->Harvest Analysis Scanning Electron Microscopy (SEM) and ImageJ analysis Harvest->Analysis Endpoint Quantify the percentage of intact otoconia area Analysis->Endpoint

Figure 4: Experimental workflow for the traumatic BPPV model in mice.

Detailed Methodology:

  • Animal Model: Six-week-old CBA mice are a suitable model.[14]

  • Induction of Otoconia Detachment: The head of the mouse is subjected to vibration for a specific duration (e.g., 2 minutes).[14] The precise frequency and amplitude of the vibration are critical parameters that need to be standardized.

  • Time-Course Analysis: Utricles are harvested at different time points after the vibration (e.g., 1 day, 1 week, 1 month, 3 months) to observe the progression of otoconia detachment.[14]

  • Quantification of Otoconia Detachment: Scanning electron microscopy (SEM) is used to visualize the otoconia, and software like ImageJ can be used to quantify the percentage of the utricular surface with intact otoconia.[14]

  • Functional Assessment: Behavioral tests for vestibular function can be performed to correlate the degree of otoconia detachment with functional deficits.

This compound's Efficacy: As with the other specific vertigo models, there is a clear absence of studies evaluating the efficacy of this compound in this traumatic BPPV model. Such research would be valuable to determine if this compound can alleviate the symptoms associated with otoconial displacement.

Summary of this compound's Efficacy in Preclinical vs. Clinical Settings

FeaturePreclinical Animal ModelsClinical Human Studies
Evidence of Efficacy Limited direct evidence in specific disease models. Primarily demonstrated to suppress nystagmus in healthy animals or in vitro preparations.[2][13]Well-established efficacy in reducing symptoms of vertigo from various peripheral and central origins.[1]
Models Studied Rotational and caloric-induced nystagmus.[2][3]Vestibular neuritis, Meniere's disease, BPPV, and vertigo of central origin.[1]
Dosage Variable depending on the study and animal model.Typically 25-75 mg, up to a maximum of 225 mg daily.[1]
Key Findings Suppresses nystagmus.[2][3] Inhibits pressure-dependent potassium currents in vestibular hair cells.[13]Reduces the frequency and severity of vertigo attacks, nystagmus, nausea, and vomiting.[1]

Future Directions and Research Opportunities

The current body of preclinical research on this compound in specific vertigo models presents a significant opportunity for further investigation. Key areas for future studies include:

  • Efficacy in Disease-Specific Models: There is a pressing need to evaluate the efficacy of this compound in the established animal models of vestibular neuritis, Meniere's disease, and BPPV. This would provide crucial data on its potential to modify disease processes beyond symptomatic relief.

  • Dose-Response Studies: Determining the optimal dose-response relationship for this compound in these models is essential for translating preclinical findings to clinical practice.

  • Combination Therapies: Investigating the synergistic effects of this compound with other anti-vertigo drugs or with non-pharmacological interventions (like vestibular rehabilitation) in these models could lead to more effective treatment strategies.

  • Biomarker Discovery: Utilizing these models to identify biomarkers that predict treatment response to this compound would be highly valuable for personalized medicine approaches in vertigo management.

References

Cinnarizine versus its fluorinated analogue Flunarizine: a pharmacodynamic comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

Cinnarizine and its fluorinated analogue, Flunarizine, are two piperazine derivatives widely utilized in the management of vestibular disorders, motion sickness, and certain vascular conditions. While structurally similar, the addition of two fluorine atoms in Flunarizine significantly alters its pharmacodynamic profile, leading to differences in potency, receptor affinity, and clinical applications. This guide provides an in-depth, objective comparison of the pharmacodynamic properties of this compound and Flunarizine, supported by experimental data and detailed methodologies.

Core Pharmacodynamic Properties

Both this compound and Flunarizine exert their therapeutic effects through a multi-modal mechanism of action, primarily involving the blockade of voltage-gated calcium channels and antagonism of various neurotransmitter receptors.[1][2]

This compound is recognized for its activity as a calcium channel blocker, alongside its antihistaminic and antidopaminergic properties.[3] It demonstrates a non-selective blockade of both L-type and T-type voltage-gated calcium channels, which contributes to its vasodilatory effects and its utility in vestibular disorders.[3][4] Its antagonism of histamine H1 and dopamine D2 receptors further underlies its anti-emetic and anti-vertiginous effects.[1][4]

Flunarizine , the difluorinated derivative of this compound, is also a selective calcium entry blocker with calmodulin-binding properties and histamine H1 blocking activity.[5][6] It is known to be a more potent vestibular depressant than this compound on a milligram-to-milligram basis.[7] Flunarizine also exhibits antagonistic activity at dopamine D2 receptors, which is linked to a higher incidence of extrapyramidal side effects compared to this compound.[8]

Quantitative Pharmacodynamic Data

The following table summarizes the available quantitative data on the binding affinities of this compound and Flunarizine for their primary molecular targets. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

TargetParameterThis compoundFlunarizineReference
Dopamine D2 Receptor Ki13.2 nM112 ± 9 nM[8][9]
L-type Calcium Channel (Cav1.3) IC501.5 µM (in vestibular hair cells)Not explicitly found[10]
Histamine H1 Receptor KiNot explicitly found68 nM[11]
Serotonin S2 Receptor KiNot explicitly found200 nM[11]
α1-adrenergic Receptor KiNot explicitly found250 nM[11]

Signaling Pathways and Mechanisms of Action

The multifaceted pharmacodynamic profiles of this compound and Flunarizine involve the modulation of several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these interactions.

G Mechanism of Action of this compound and Flunarizine cluster_drugs Drugs cluster_targets Molecular Targets cluster_effects Cellular and Physiological Effects This compound This compound Ca_channel Voltage-Gated Calcium Channels (L-type & T-type) This compound->Ca_channel Blocks H1_receptor Histamine H1 Receptor This compound->H1_receptor Antagonizes D2_receptor Dopamine D2 Receptor This compound->D2_receptor Antagonizes Flunarizine Flunarizine Flunarizine->Ca_channel Blocks Flunarizine->H1_receptor Antagonizes Flunarizine->D2_receptor Antagonizes (more potent) Ca_influx Decreased Ca2+ Influx Antihistaminic_effect Antihistaminic Effect Antidopaminergic_effect Antidopaminergic Effect Vasodilation Vasodilation Ca_influx->Vasodilation Leads to Vestibular_suppression Vestibular Suppression Ca_influx->Vestibular_suppression Contributes to Antihistaminic_effect->Vestibular_suppression Contributes to Antidopaminergic_effect->Vestibular_suppression Contributes to Extrapyramidal_symptoms Potential for Extrapyramidal Side Effects Antidopaminergic_effect->Extrapyramidal_symptoms Can cause

Caption: Overview of the shared and distinct molecular targets and resulting effects of this compound and Flunarizine.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay for Dopamine D2 and Histamine H1 Receptors

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound and Flunarizine for Dopamine D2 and Histamine H1 receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells transfected with the human D2 or H1 receptor) are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors, [3H]mepyramine for H1 receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or Flunarizine).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare receptor-expressing cell membranes B Incubate membranes with radioligand and test compound A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity C->D E Calculate IC50 and Ki values D->E

Caption: A simplified workflow for a typical radioligand binding assay.

Functional Assay for Calcium Channel Blockade

Functional assays are used to determine the potency of a compound in inhibiting the function of a target, such as an ion channel.

Objective: To determine the IC50 value of this compound and Flunarizine for the blockade of L-type and T-type calcium channels.

Methodology (Electrophysiology - Patch Clamp):

  • Cell Preparation: Cells endogenously expressing or transfected with the calcium channel of interest (e.g., vestibular hair cells) are cultured.

  • Patch Clamp Recording: A whole-cell patch-clamp configuration is established to record the ionic currents flowing through the calcium channels.

  • Drug Application: The cells are perfused with a solution containing a known concentration of the test compound (this compound or Flunarizine).

  • Current Measurement: The amplitude of the calcium current is measured before and after the application of the drug in response to a depolarizing voltage step.

  • Data Analysis: The percentage of inhibition of the calcium current is calculated for various concentrations of the test compound. A concentration-response curve is then plotted to determine the IC50 value.

G cluster_workflow Patch Clamp Assay Workflow for Calcium Channel Blockers A Establish whole-cell patch-clamp on a target cell B Record baseline calcium current A->B C Apply test compound at varying concentrations B->C D Measure post-drug calcium current C->D E Determine IC50 from concentration-response curve D->E

Caption: A streamlined workflow for assessing calcium channel blockade using the patch-clamp technique.

Conclusion

This compound and its fluorinated analogue Flunarizine, while sharing a common structural backbone and a multi-target mechanism of action, exhibit distinct pharmacodynamic profiles. Flunarizine generally demonstrates higher potency, particularly in its vestibular suppressant effects, which may be attributed to its fluorination.[7] However, this increased potency at the dopamine D2 receptor also correlates with a higher incidence of extrapyramidal side effects. The choice between these two agents in a clinical or research setting should be guided by a thorough understanding of their respective pharmacodynamic properties and the desired therapeutic outcome versus the potential for adverse effects. Further head-to-head comparative studies under standardized experimental conditions are warranted to provide a more definitive quantitative comparison of their binding affinities across all relevant targets.

References

A Comparative Analysis of the Central Effects of Cinnarizine and Other Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the central nervous system (CNS) effects of Cinnarizine against other first and second-generation antihistamines. It is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights supported by experimental evidence.

Introduction: A Tale of Two Generations and a Unique Molecule

Antihistamines are broadly classified into two generations based on their propensity to cross the blood-brain barrier (BBB) and cause central side effects.[1][2] First-generation antihistamines, such as diphenhydramine and chlorpheniramine, are lipophilic and readily penetrate the CNS, leading to significant sedation and impairment of cognitive and psychomotor functions.[1][3] In contrast, second-generation antihistamines like loratadine and fexofenadine were developed to be more selective for peripheral H1 receptors and are substrates for efflux transporters at the BBB, resulting in a much lower incidence of CNS effects.[4][5][6]

This compound is a first-generation antihistamine with a distinct and multifaceted pharmacological profile.[1][7] While it exhibits the characteristic sedative effects of its class by blocking central H1 receptors, its mechanism is compounded by its activities as a calcium channel blocker and a dopamine D2 receptor antagonist.[7][8][9][10] This unique combination of actions makes this compound effective for treating vertigo and motion sickness but also contributes to a side effect profile that differs notably from other antihistamines, particularly concerning the risk of extrapyramidal symptoms.[1][9]

Mechanisms of Central Nervous System Effects

The central effects of antihistamines are primarily dictated by their ability to cross the blood-brain barrier and their binding affinity for various CNS receptors.

  • Blood-Brain Barrier (BBB) Penetration: First-generation antihistamines are lipophilic molecules that easily diffuse across the BBB.[1][9][11] Second-generation agents are typically less lipophilic and are actively transported out of the brain by efflux pumps like P-glycoprotein, limiting their central concentration and sedative potential.[4][12]

  • Histamine H1 Receptor Antagonism: Histamine acts as a neurotransmitter in the CNS, promoting wakefulness and alertness.[6] By blocking central H1 receptors, first-generation antihistamines suppress this arousal system, leading to drowsiness, sedation, and impaired cognitive function.[13][14]

  • This compound's Multi-Target Profile: Beyond its H1 antagonism, this compound also blocks T-type voltage-gated calcium channels and dopamine D2 receptors.[7][9] The blockade of D2 receptors in the striatum is responsible for the increased risk of drug-induced parkinsonism and other extrapyramidal symptoms, a side effect not typically associated with other antihistamines.[1][9] Its calcium channel blocking activity contributes to its vasodilatory effects, which is beneficial in treating vestibular disorders.[7][8]

Comparative Data on Central Effects

Quantitative data from various studies are summarized below to facilitate a direct comparison of the central effects of this compound and other representative antihistamines.

Table 1: Comparison of Sedation and Psychomotor Impairment

AntihistamineGenerationSedation Incidence/LevelImpact on Psychomotor & Cognitive Performance
This compound FirstHigh (>1 in 100 people)[1][7]Drowsiness is a very common side effect; activities requiring mental alertness should be avoided.[7][15]
Diphenhydramine FirstHigh[1]Significantly poorer cognitive performance and increased sleepiness compared to placebo and loratadine.[14][16]
Chlorpheniramine FirstHigh[1]Known to cause significant drowsiness; has deteriorating effects on cognitive and psychomotor performance.[1][17][18]
Levocetirizine SecondLow to ModerateHas deteriorating effects on cognitive and psychomotor performance, showing sedative effects.[17][18]
Cetirizine SecondLow to ModerateLess sedating than first-generation drugs but more so than other second-generation agents.[1][19]
Loratadine SecondLowNo clinically significant CNS activity; performance similar to placebo.[16][19]
Fexofenadine SecondLow (Non-sedating)[17]Did not impair cognitive or psychomotor performance.[13][17] Associated with a lower incidence of sedation than cetirizine.[19]
Bepotastine SecondLowShowed a positive effect on various cognitive and psychometric tasks with no effect on sleep.[17][18]

Table 2: Receptor Binding & Activity Profile

AntihistaminePrimary TargetOther Significant Receptor InteractionsNotes
This compound Histamine H1[7]Calcium Channels (L- and T-type), Dopamine D2, Muscarinic[7][9]The multi-receptor profile contributes to both therapeutic efficacy in vertigo and a unique risk of extrapyramidal side effects.[1][7]
Diphenhydramine Histamine H1Strong Anticholinergic (Muscarinic)[1]High affinity for muscarinic receptors contributes to side effects like dry mouth and blurred vision.
Chlorpheniramine Histamine H1Moderate Anticholinergic (Muscarinic)One of the less sedating first-generation agents, though impairment is still significant at therapeutic doses.[5]
Cetirizine Histamine H1Minimal to no affinity for other receptors at therapeutic doses.[20]Highly selective for H1 receptors. Its sedative effect is attributed to BBB penetration, though less than first-generation drugs.[20]
Loratadine Histamine H1Minimal to no affinity for other receptors.Low potential for CNS effects due to poor BBB penetration and being a P-glycoprotein substrate.[4]
Fexofenadine Histamine H1Minimal to no affinity for other receptors.Poorly penetrates the BBB and is a P-glycoprotein substrate, contributing to its non-sedating profile.[4]

Key Experimental Protocols

The assessment of central effects relies on standardized and validated methodologies. Below are protocols for two key experimental approaches.

  • Objective: To quantitatively measure the transport of an antihistamine across the blood-brain barrier (BBB) in vivo and assess the role of efflux transporters like P-glycoprotein (Pgp).[4][21]

  • Methodology:

    • Animal Preparation: A rat is anesthetized, and the common carotid artery is exposed.

    • Catheterization: The external carotid artery is catheterized in a retrograde direction, allowing the perfusate to flow directly to the brain while the common carotid artery is ligated to prevent systemic circulation interference.[21]

    • Perfusion: A buffered saline solution containing the radiolabeled or fluorescently-tagged antihistamine is infused at a constant, controlled rate.

    • Experimental Conditions: To assess the role of Pgp, the experiment is run with and without a known Pgp inhibitor (e.g., cyclosporin A).[4]

    • Sample Collection & Analysis: After a set perfusion time, the animal is euthanized, and the brain is harvested. The concentration of the drug in the brain tissue is quantified using liquid scintillation counting or HPLC.

    • Data Calculation: The brain uptake clearance is calculated to determine the rate of BBB penetration. A significant increase in uptake in the presence of the Pgp inhibitor indicates the drug is an efflux substrate.

  • Objective: To evaluate the impact of antihistamine administration on human cognitive and psychomotor functions in a clinical setting.[16][17][22]

  • Methodology:

    • Study Design: A double-blind, placebo-controlled, crossover study design is typically used to minimize bias.[23]

    • Participants: Healthy volunteers are recruited. Exclusion criteria include a history of sleep disorders or use of other CNS-active medications.

    • Test Battery: A series of validated tests are administered at baseline and at specific time points after drug administration. The battery often includes:

      • Critical Flicker Fusion (CFF) Test: Measures CNS arousal. A decrease in the fusion frequency indicates sedation.[1]

      • Digit Symbol Substitution Test (DSST): Assesses cognitive functions including visual scanning, motor speed, and attention.[3][21]

      • Choice Reaction Time (CRT): Measures sensorimotor performance and the speed of response to a stimulus.[21]

      • Multiple Sleep Latency Test (MSLT): An objective measure of daytime sleepiness, where a reduced latency to sleep indicates sedation.[1][16]

      • Subjective Sedation Scales: Visual Analogue Scales (VAS) are used for participants to self-report feelings of drowsiness or alertness.[1][3]

    • Data Analysis: Performance on each test after drug administration is compared to baseline and placebo scores using appropriate statistical tests (e.g., ANOVA) to determine the significance of any impairment.[17]

Visualizations

Signaling_Pathway cluster_CNS Central Nervous System Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds & Activates Wakefulness Wakefulness & Alertness H1_Receptor->Wakefulness Promotes Sedation Sedation & Cognitive Impairment Antihistamine 1st Gen Antihistamine (e.g., this compound) Antihistamine->H1_Receptor Blocks Antihistamine->Sedation Leads to Experimental_Workflow cluster_protocol Protocol for Assessing CNS Effects cluster_treatment Treatment Period (Double-Blind) Recruitment Subject Recruitment (Healthy Volunteers) Screening Screening & Consent Recruitment->Screening Baseline Baseline Testing (Cognitive & Psychomotor) Screening->Baseline Randomization Randomization (Crossover Design) Baseline->Randomization Drug Drug Administration (Antihistamine or Placebo) Randomization->Drug PostDose Post-Dose Testing (Timed Intervals) Drug->PostDose Washout Washout Period PostDose->Washout Crossover Crossover to Alternate Treatment Washout->Crossover Repeat Cycle Analysis Data Analysis (Comparison to Placebo) Washout->Analysis After all periods Crossover->Drug Repeat Cycle Logical_Comparison Antihistamines 1st Gen (Other) This compound 2nd Gen Effects High Sedation Cognitive Impairment Anticholinergic Effects Extrapyramidal Symptoms (EPS) Low/No Sedation Antihistamines:f0->Effects:sed Antihistamines:f0->Effects:cog Antihistamines:f0->Effects:anti Antihistamines:f1->Effects:sed Antihistamines:f1->Effects:cog Antihistamines:f1->Effects:anti Antihistamines:f1->Effects:eps  Unique Risk Antihistamines:f2->Effects:lowsed

References

Safety Operating Guide

Proper Disposal of Cinnarizine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of cinnarizine is critical for ensuring laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols to manage chemical waste. This guide offers procedural, step-by-step guidance for the disposal of this compound, addressing its classification, potential hazards, and appropriate handling procedures.

Waste Classification and Hazard Assessment

The classification of this compound as hazardous waste can be inconsistent across different safety data sheets (SDS). While some sources may not classify it as a hazardous chemical, others indicate significant risks. One SDS classifies this compound as harmful if swallowed or inhaled, a skin and eye irritant, and suggests it may cause an allergic skin reaction and potentially damage fertility or the unborn child.[1] Crucially, this same source indicates that this compound is very toxic to aquatic life with long-lasting effects.[1]

Given this conflicting information and the potential for significant environmental and health impacts, it is imperative to handle this compound waste with caution and, as a best practice, manage it as a hazardous chemical waste. This approach aligns with the precautionary principle, ensuring the highest level of safety.

Furthermore, research has shown that this compound is susceptible to degradation, particularly under oxidative conditions, leading to the formation of various degradation products.[2][3][4] An in silico toxicity study of these degradation products has been conducted, and one known impurity, 1-(diphenylmethyl)piperazine (DPP), has been identified as being toxic.[5][6] This underscores the importance of proper disposal, as the waste's toxicity profile may change over time.

Disposal Procedures for a Laboratory Setting

The proper disposal of this compound waste in a research environment should follow a structured procedure to ensure regulatory compliance and safety.

Step-by-Step Disposal Protocol:
  • Waste Identification and Collection:

    • Collect all this compound waste, including pure chemical, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, in a dedicated and clearly labeled waste container.

    • The container must be made of a material compatible with this compound and any solvents used. The original chemical container is often a suitable choice for waste accumulation.

    • Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.

  • Labeling:

    • Label the waste container clearly with the words "Hazardous Waste" and the full chemical name, "this compound."

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when waste was first added to the container (accumulation start date).

  • Segregation and Storage:

    • Store the this compound waste container in a designated satellite accumulation area within the laboratory.

    • Segregate the container from incompatible materials.

    • The storage area should be well-ventilated and have secondary containment to control any potential spills.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound waste down the drain or in the regular trash.[7] Improper disposal can lead to environmental contamination and regulatory violations.

    • For transportation off-site, disposal will typically involve incineration by a licensed hazardous waste disposal company.[7][8]

Disposal Options Summary
Disposal MethodRecommendation for this compoundRegulatory Considerations
Licensed Hazardous Waste Vendor Recommended Compliant with EPA (RCRA) and local regulations for hazardous chemical waste. Ensures proper treatment and disposal, typically through incineration.
Sewer/Drain Disposal Not Recommended Prohibited for hazardous chemicals. This compound is toxic to aquatic life.[1]
Regular Trash Not Recommended Prohibited for hazardous chemicals.
In-lab Neutralization/Treatment Requires Expert Evaluation Any treatment method must be developed and validated by qualified personnel. The resulting waste must still be evaluated for hazardous characteristics before disposal.

Experimental Protocols and Treatment

Currently, there are no standardized, publicly available experimental protocols for the specific neutralization or treatment of this compound waste in a laboratory setting. General chemical neutralization procedures can be complex and may generate other hazardous byproducts.

Any attempt to neutralize or treat this compound waste must be:

  • Developed by a qualified chemist or chemical engineer.

  • Rigorously tested on a small scale first.

  • Performed with appropriate personal protective equipment (PPE) in a fume hood.

  • Compliant with all institutional and regulatory guidelines.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.

G cluster_start cluster_assess cluster_decision cluster_procedure cluster_end start This compound Waste Generated assess_sds Consult Safety Data Sheet (SDS) start->assess_sds assess_hazard Conflicting Information? Potential for Aquatic Toxicity? assess_sds->assess_hazard treat_as_haz Treat as Hazardous Waste (Precautionary Principle) assess_hazard->treat_as_haz Yes collect Collect in a Labeled, Compatible Container treat_as_haz->collect segregate Segregate and Store in Satellite Accumulation Area collect->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs end Disposal by Licensed Hazardous Waste Vendor contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust in their chemical handling practices.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cinnarizine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cinnarizine, a pharmaceutical compound that requires careful management. Adherence to these operational and disposal plans will minimize exposure risks and ensure compliance with safety standards.

Personal Protective Equipment (PPE): A Task-Based Approach

While some safety data sheets (SDS) may not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it as a pharmaceutical compound of unknown potency. The non-deuterated form is known to be harmful if swallowed or inhaled and can cause skin and eye irritation. Therefore, a comprehensive PPE strategy is crucial.

The following table summarizes the recommended PPE for various laboratory tasks involving this compound:

TaskGlovesEye ProtectionRespiratory ProtectionLab Coat/Gown
Weighing and Transferring Solid Double nitrile glovesSafety glasses with side shields or gogglesN95 or higher respirator (if not in a ventilated enclosure)Disposable gown
Preparing Solutions Nitrile glovesSafety glasses with side shields or gogglesNot generally required if handled in a fume hoodStandard lab coat
Administering to Test Subjects Nitrile glovesSafety

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnarizine
Reactant of Route 2
Reactant of Route 2
Cinnarizine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。